tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl 3-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)19-6-4-10(8-19)20-7-5-11-12(16)17-9-18-13(11)20/h5,7,9-10H,4,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWQLZSDXUPRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=CC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate structure
An In-Depth Technical Guide to tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds
Executive Summary
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is recognized as a privileged scaffold, particularly in the development of kinase inhibitors. This document details the synthesis of this intermediate, starting from the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core to its subsequent N-alkylation. We will explore the mechanistic rationale behind the chosen synthetic strategies, provide protocols for its characterization, discuss its critical role in the synthesis of targeted therapies like Janus kinase (JAK) inhibitors, and outline essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a foundational heterocyclic scaffold in the design of bioactive molecules. Its structural similarity to the native purine bases allows it to function as an effective mimic in biological systems, particularly as an ATP-competitive inhibitor of kinases. Kinases are crucial enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1]
The pyrrolo[2,3-d]pyrimidine core is central to several FDA-approved drugs, such as the JAK inhibitors Tofacitinib and Ruxolitinib.[2][3] The intermediate, this compound, serves as a versatile precursor for creating extensive libraries of these inhibitors.[4][5] The chloro-substituent at the C4 position acts as a convenient handle for nucleophilic substitution, allowing for the introduction of various side chains that modulate potency and selectivity, while the protected pyrrolidine moiety at the N7 position influences solubility and provides a vector for further structural diversification.
Structural and Physicochemical Properties
The fundamental characteristics of the title compound are summarized below. These properties are essential for its handling, reaction setup, and analytical identification.
| Property | Value | Source(s) |
| CAS Number | 1240301-66-9 | [6] |
| Molecular Formula | C₁₅H₁₉ClN₄O₂ | [4][7] |
| Molecular Weight | 322.79 g/mol | [4][7] |
| Appearance | Light brown to brown crystalline powder | [2] |
| Primary Application | Pharmaceutical intermediate for kinase inhibitors | [4][5] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically dissected into two major stages: the construction of the heterocyclic core and the subsequent attachment of the pyrrolidine side chain.
Stage 1: Synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a widely used intermediate itself.[2] Numerous synthetic routes have been reported, often starting from simple acyclic precursors.[3][8][9][10] The following workflow represents a common and efficient multi-step synthesis.
Caption: Synthetic workflow for the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Experimental Protocol (Illustrative):
-
Coupling: Ethyl 2-cyanoacetate is coupled with 2-bromo-1,1-dimethoxyethane in the presence of a base such as potassium carbonate to form ethyl 2-cyano-4,4-dimethoxybutanoate.[10] This step builds the basic carbon framework.
-
Pyrimidine Ring Formation: The resulting butanoate derivative is cyclized with formamidine. This reaction constructs the pyrimidine ring, yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.[10]
-
Pyrrole Ring Formation: The intermediate from the previous step is treated with acid, which removes the acetal protecting group and facilitates an intramolecular cyclization to form the fused pyrrole ring, resulting in 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[10]
-
Chlorination: The final step involves converting the hydroxyl group at the C4 position into a chloride. This is authoritatively achieved by heating with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a base like N,N-diisopropylethylamine, to yield the target core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3][8][10] The resulting chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.
Stage 2: N-Alkylation via Mitsunobu Reaction
With the core synthesized, the final step is the regioselective alkylation at the N7 position of the pyrrole ring. The Mitsunobu reaction is a powerful and exceptionally mild method for this transformation, coupling a nucleophile (the pyrrolo[2,3-d]pyrimidine) with a primary or secondary alcohol (tert-butyl 3-hydroxypyrrolidine-1-carboxylate).
The reaction proceeds via the activation of the alcohol by an azodicarboxylate (e.g., DEAD or DIAD) and triphenylphosphine (PPh₃). This forms a phosphonium salt, which is then susceptible to Sₙ2 displacement by the deprotonated nitrogen of the pyrrole ring.[11][12] This method is advantageous as it occurs under neutral conditions and with inversion of stereochemistry at the alcohol carbon, which is critical when using chiral starting materials.
Caption: N-Alkylation via the Mitsunobu reaction to form the title compound.
Experimental Protocol (Illustrative):
-
Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF) at 0 °C, diisopropyl azodicarboxylate (DIAD) is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, typically monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to isolate the desired N7-alkylated product from triphenylphosphine oxide and other byproducts.
Analytical Characterization
Thorough analytical characterization is required to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on its chemical structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolo[2,3-d]pyrimidine protons (e.g., H2, H5, H6), the tert-butyl group (a singlet at ~1.5 ppm), and the pyrrolidine ring protons. A patent for the core structure shows characteristic aromatic signals: δ 12.16 (br, 1H), 8.59 (s, 1H), 7.70 (d, 1H), 6.60 (d, 1H) in CDCl₃.[3] |
| ¹³C NMR | Resonances for all 15 unique carbon atoms, including the carbonyl of the Boc group, aromatic carbons of the pyrimidine and pyrrole rings, and aliphatic carbons of the pyrrolidine and tert-butyl groups. |
| Mass Spec (MS) | The calculated monoisotopic mass is 322.12 g/mol . ESI-MS would be expected to show an [M+H]⁺ ion at m/z 323.1. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable. |
Applications in Drug Development: A Gateway to Kinase Inhibitors
This intermediate is a cornerstone in the synthesis of potent kinase inhibitors.[13][14][15] Its structure is specifically designed for efficient elaboration into final drug candidates.
Caption: Logical progression from the intermediate to a final kinase inhibitor.
The primary utility lies in the reactivity of the C4-chloro substituent. This position is electronically deficient and readily undergoes nucleophilic aromatic substitution (SₙAr) with various amines. This reaction is the key step for installing the side chain that will interact with the hinge region of the target kinase's ATP-binding pocket. For example, in the synthesis of Tofacitinib, this position is substituted with (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-piperidine-1-carbonitrile. Following the SₙAr reaction, the Boc protecting group on the pyrrolidine can be easily removed under acidic conditions to reveal a secondary amine, which can be further functionalized to fine-tune the compound's properties, such as solubility, cell permeability, and metabolic stability. This modular approach allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[16]
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is classified with several hazards and requires careful handling by trained personnel in a laboratory setting.[6]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Measures:
| Precaution Type | GHS Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Conclusion
This compound is more than a mere chemical; it is a testament to rational drug design. Its structure is elegantly tailored to provide medicinal chemists with a robust and flexible platform for the synthesis of highly specific and potent kinase inhibitors. By understanding its synthesis, reactivity, and applications, researchers can better leverage this powerful intermediate to accelerate the discovery and development of next-generation therapeutics for a host of challenging diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 4. tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound [myskinrecipes.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 11. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sci-hub.box [sci-hub.box]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of contemporary pharmaceuticals. This document details the compound's structure, physicochemical characteristics, a representative synthetic protocol, spectroscopic data, and its critical role in the development of targeted therapies, such as Janus kinase (JAK) inhibitors. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended to be a valuable resource for scientists and professionals engaged in medicinal chemistry and drug discovery.
Introduction
This compound (Figure 1) is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structural architecture, featuring a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core linked to a protected pyrrolidine moiety, positions it as a pivotal building block for a range of biologically active molecules. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, owing to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[2]
The primary utility of this compound lies in its role as a late-stage intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that have revolutionized the treatment of autoimmune diseases like rheumatoid arthritis.[3] The chloro-substituent at the 4-position of the pyrimidine ring provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments to build the final active pharmaceutical ingredient (API). The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures regioselectivity in subsequent synthetic steps and can be readily removed under acidic conditions.
This guide will provide an in-depth exploration of the chemical properties and synthetic utility of this important intermediate, offering practical insights for its application in drug development programs.
Figure 1: Chemical Structure
Caption: Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is provided in Table 1. These properties are essential for understanding the compound's behavior in various solvents and reaction conditions, as well as for its proper storage and handling.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1240301-66-9 | [1][4] |
| Molecular Formula | C₁₅H₁₉ClN₄O₂ | [1] |
| Molecular Weight | 322.79 g/mol | [1] |
| Appearance | White to light yellow solid | [4][5] |
| Melting Point | Not available. | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water. | [6][7] |
| Storage | Store at -20°C, sealed and protected from moisture. | [5] |
Synthesis and Mechanism
The most common and logical synthetic route to this compound involves the N-alkylation of the pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable protected 3-pyrrolidinyl electrophile. A highly effective method for this transformation is the Mitsunobu reaction, which allows for the coupling of a primary or secondary alcohol with a nucleophile, in this case, the pyrrole nitrogen, under mild, dehydrative conditions.
The causality behind choosing the Mitsunobu reaction lies in its ability to proceed with inversion of stereochemistry at the alcohol carbon, which is crucial when a specific stereoisomer is desired. Furthermore, it avoids the need to pre-activate the pyrrolidine ring by converting the hydroxyl group into a leaving group, such as a tosylate or mesylate, which would require an additional synthetic step. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.
Representative Synthetic Protocol (Adapted from Mitsunobu Reaction Principles)
Step 1: Reaction Setup
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.1 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere (nitrogen or argon), add triphenylphosphine (PPh₃, 1.2 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
Step 2: Reagent Addition
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) in anhydrous THF to the cooled reaction mixture over 30 minutes. The slow addition is critical to control the exothermicity of the reaction.
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Step 4: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
Figure 2: Synthetic Workflow
Caption: A generalized workflow for the Mitsunobu synthesis.
Spectroscopic Characterization
While a Certificate of Analysis indicates that the ¹H NMR and LCMS data are consistent with the structure, specific publicly available spectra are limited.[5] Based on the known spectral data of closely related pyrrolo[2,3-d]pyrimidine derivatives, the following are the expected characteristic signals.[10][11]
Table 2: Expected Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ) in CDCl₃:- ~8.6 ppm (s, 1H, pyrimidine C2-H)- ~7.3 ppm (d, 1H, pyrrole C6-H)- ~6.6 ppm (d, 1H, pyrrole C5-H)- ~5.0-5.2 ppm (m, 1H, pyrrolidine C3-H)- ~3.5-4.0 ppm (m, 4H, pyrrolidine CH₂) - ~2.3-2.5 ppm (m, 2H, pyrrolidine CH₂) - ~1.5 ppm (s, 9H, Boc -C(CH₃)₃) |
| ¹³C NMR | Expected chemical shifts (δ) in CDCl₃:- ~154 ppm (Boc C=O)- ~151-152 ppm (pyrimidine C4, C7a)- ~149-150 ppm (pyrimidine C2)- ~129 ppm (pyrrole C6)- ~117 ppm (pyrrole C4a)- ~101 ppm (pyrrole C5)- ~80 ppm (Boc -C(CH₃)₃)- ~50-55 ppm (pyrrolidine CH)- ~45-50 ppm (pyrrolidine CH₂)- ~30-35 ppm (pyrrolidine CH₂)- ~28 ppm (Boc -C(CH₃)₃) |
| Mass Spec. (ESI+) | Expected m/z:- 323.1 [M+H]⁺, 325.1 [M+H+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the electrophilic nature of the 4-position on the pyrimidine ring. The chlorine atom is a good leaving group and is readily displaced by nucleophiles, most notably amines, in SₙAr reactions. This reactivity is the cornerstone of its utility in the synthesis of JAK inhibitors like Tofacitinib.
In the synthesis of Tofacitinib, the title compound is reacted with (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine. The secondary amine of the piperidine derivative displaces the chloride to form the C-N bond, creating the core of the Tofacitinib molecule. Subsequent deprotection of the Boc group and further functionalization would lead to the final API.
Figure 3: Role in Tofacitinib Synthesis
Caption: The role of the title compound in the synthesis of Tofacitinib.
Safety and Handling
Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the full SDS before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a valuable and versatile intermediate in modern medicinal chemistry. Its well-defined reactivity, particularly at the 4-chloro position, makes it an ideal building block for the synthesis of complex, biologically active molecules, most notably the JAK inhibitor Tofacitinib. This guide has provided a detailed overview of its chemical properties, a representative synthetic approach, expected analytical data, and essential safety information to aid researchers and drug development professionals in its effective and safe utilization.
References
- 1. tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate_TargetMol [targetmol.com]
- 2. Method for preparing 4-chloro-7H-pyrrolo[2,3-d] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound [myskinrecipes.com]
- 7. srinichem.com [srinichem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1236033-21-8|tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate|BLD Pharm [bldpharm.com]
- 11. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
A Technical Guide to tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate: A Keystone Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic design of molecular intermediates is fundamental to the efficient synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical analysis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate , a highly specialized intermediate pivotal to the manufacture of Janus kinase (JAK) inhibitors, such as Tofacitinib.[1] We will dissect the "mechanism of action" of this intermediate, not in a biological context, but through the lens of its chemical reactivity and structural significance. This guide will elucidate how each component of its architecture—the pyrrolo[2,3-d]pyrimidine core, the C4-chloro substituent, and the N7-linked Boc-protected pyrrolidine—is engineered to facilitate the assembly of potent and selective kinase inhibitors.
Introduction: The Privileged Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows molecules built upon it to act as competitive inhibitors at the ATP-binding site of various protein kinases.[2][3] This scaffold is the cornerstone for numerous approved and investigational drugs targeting kinases, which are critical signaling enzymes implicated in cancer, inflammation, and autoimmune diseases.[4][5]
The intermediate, this compound, represents a sophisticated convergence of this privileged core with other critical functionalities, making it an invaluable building block for targeted therapies like JAK inhibitors.[6]
The Synthetic "Mechanism of Action": A Dissection of a Purpose-Built Intermediate
The efficacy of an intermediate is defined by its chemical utility. The "mechanism of action" for this molecule is a synergistic interplay of its three key structural motifs, each serving a distinct and crucial role in the synthetic pathway.
The 7H-Pyrrolo[2,3-d]pyrimidine Core: The Kinase Hinge-Binding Element
The foundational pyrrolo[2,3-d]pyrimidine nucleus is the bioisosteric anchor. In the final API, this nitrogen-rich heterocyclic system is designed to form critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. This interaction mimics the binding of adenine, effectively occupying the active site and blocking ATP from binding, thereby inhibiting kinase activity and downstream signaling.[7]
The C4-Chloro Group: The Reactive Handle for Elaboration
The chlorine atom at the C4 position of the pyrimidine ring is the primary site of chemical reactivity. It functions as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[8] This strategically placed "handle" allows for the precise and efficient introduction of various amine-containing side chains. The specific side chain installed at this position is critical for modulating the final drug's potency, selectivity, and pharmacokinetic properties. For instance, in the synthesis of Tofacitinib, this position is substituted with a specific piperidine derivative.[9]
The N7-Substituted, Boc-Protected Pyrrolidine: The Chirality and Specificity Contributor
The attachment of a chiral (typically R-configuration) pyrrolidine ring to the N7 position of the scaffold serves two main purposes:
-
Stereochemical Control: It introduces a defined three-dimensional structure that can form specific interactions within the kinase active site, enhancing binding affinity and selectivity.
-
Vectorial Projection: The N7-linkage orients the side chain away from the core hinge-binding region, allowing it to project into more variable regions of the ATP-binding site or towards the solvent-exposed surface. This is crucial for achieving selectivity among different kinases.
The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the pyrrolidine's secondary amine. It is stable under the conditions required for the SNAr reaction at the C4 position but can be readily removed under acidic conditions in a later synthetic step to reveal the amine for further functionalization if needed.
The logical relationship between these components is illustrated below.
Caption: Functional roles of the intermediate's motifs.
Case Study: Synthesis of Tofacitinib
The utility of this compound is best exemplified by its role in the synthesis of Tofacitinib, a potent JAK inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[10][11]
Experimental Protocol: Key Synthetic Transformation
The core reaction is the nucleophilic aromatic substitution where the C4-chloro group is displaced by the secondary amine of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine.
Step-by-Step Methodology:
-
Reactant Charging: In a suitable inert reactor, tert-butyl (R)-3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine are dissolved in a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base Addition: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) is added to the mixture. The base acts as a scavenger for the hydrochloric acid (HCl) generated during the substitution reaction.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours until reaction completion is confirmed by an appropriate analytical method (e.g., HPLC, LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and typically subjected to an aqueous work-up to remove the solvent and excess reagents. The product is often extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified, commonly by column chromatography on silica gel or by recrystallization, to yield the coupled product with high purity.
-
Deprotection Steps: The resulting molecule undergoes subsequent deprotection steps (e.g., removal of the Boc group and the benzyl group on the piperidine) to furnish the final Tofacitinib API.
Synthetic Workflow Diagram
The following diagram illustrates the key transformation from the intermediate to the Tofacitinib precursor.
Caption: Synthetic workflow from intermediate to Tofacitinib.
Connecting Intermediate Structure to Biological Activity
The chemical choices made in designing the intermediate directly translate to the biological mechanism of the final drug. Tofacitinib functions by inhibiting JAKs, a family of intracellular tyrosine kinases essential for signaling pathways of numerous cytokines involved in inflammation and immune responses.[12][13][14]
The pyrrolo[2,3-d]pyrimidine core, installed by the intermediate, binds to the ATP-binding site of JAK1 and JAK3.[12] The side chain, attached at the C4 position, then extends into the active site, where its specific stereochemistry and functionality contribute to the drug's high affinity and selectivity profile. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking the downstream gene transcription that drives inflammatory processes.[13][14]
Conceptual Kinase Binding Diagram
Caption: Conceptual binding of the final drug in the JAK kinase active site.
Analytical Characterization
Ensuring the identity, purity, and quality of the intermediate is paramount for regulatory compliance and the success of subsequent synthetic steps. A suite of analytical techniques is employed for its characterization.[15]
| Analytical Technique | Purpose | Typical Observations |
| HPLC/UPLC | Purity assessment and quantification of impurities. | A major peak corresponding to the intermediate with purity >98-99%.[16] |
| LC-MS | Molecular weight confirmation and identification of process-related impurities.[17] | Observation of the expected [M+H]⁺ ion and fragmentation patterns. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon environments. | Characteristic shifts for the pyrrolopyrimidine, pyrrolidine, and Boc groups. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorptions for N-H, C=O (Boc), and aromatic C-Cl bonds. |
Conclusion
This compound is far more than a simple precursor; it is a testament to strategic molecular engineering. Its design elegantly solves key synthetic challenges by incorporating a versatile reactive site, a biologically relevant core scaffold, and a protected chiral auxiliary into a single, stable molecule. Understanding its chemical "mechanism of action"—the distinct role and reactivity of each of its components—is essential for any scientist or professional involved in the development and manufacturing of modern kinase inhibitors. This intermediate streamlines complex syntheses, enabling the efficient and reliable production of life-changing therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of Tofacitinib [cjph.com.cn]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 12. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. jmnc.samipubco.com [jmnc.samipubco.com]
- 16. CN112697912B - Method for detecting tofacitinib citrate intermediate and related impurities thereof - Google Patents [patents.google.com]
- 17. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Role of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate in JAK Inhibitor Synthesis
Abstract
This technical guide provides a comprehensive examination of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate, a pivotal intermediate in the synthesis of numerous Janus kinase (JAK) inhibitors. We will explore the strategic importance of the pyrrolo[2,3-d]pyrimidine scaffold as a privileged structure in kinase inhibitor design, detail the synthetic pathways to access this key intermediate, and elucidate its subsequent elaboration into potent therapeutic agents. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the field of drug discovery and manufacturing.
Introduction: The Significance of JAK Inhibition and the Pyrrolo[2,3-d]pyrimidine Scaffold
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a critical role in mediating signal transduction for a host of cytokines and growth factors.[1][2] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of autoimmune diseases, myeloproliferative disorders, and cancers.[3] Consequently, the development of small-molecule JAK inhibitors has emerged as a major therapeutic strategy.
Central to many successful JAK inhibitors is the pyrrolo[2,3-d]pyrimidine core.[4][5] This heterocyclic system is considered a "privileged scaffold" because it acts as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[4][6] This structural mimicry allows pyrrolo[2,3-d]pyrimidine-based molecules to competitively bind to the ATP-binding site of kinases, thereby inhibiting their enzymatic activity.[4] Several FDA-approved drugs, including Tofacitinib and Ruxolitinib, are built upon this framework, underscoring its clinical and commercial significance.[5][7]
The JAK-STAT Signaling Pathway
Understanding the target pathway is crucial for appreciating the mechanism of action of these inhibitors. The canonical JAK-STAT pathway is a direct route for transmitting extracellular signals to the nucleus to modulate gene expression.[1][2][3]
// Relationships "Ligand" -> "Receptor" [label="1. Ligand Binding\n& Receptor Dimerization"]; "Receptor" -> "JAK1" [label="2. JAK Association"]; "Receptor" -> "JAK2"; "JAK1" -> "JAK2" [dir=both, label="3. Trans-phosphorylation\n(Activation)"]; "JAK1" -> "Receptor":p1 [label="4. Receptor\nPhosphorylation"]; "JAK2" -> "Receptor":p2; "Receptor" -> "STAT1" [label="5. STAT Recruitment"]; "Receptor" -> "STAT2"; "JAK1" -> "STAT1" [label="6. STAT Phosphorylation"]; "JAK2" -> "STAT2"; "STAT1" -> "STAT_Dimer"; "STAT2" -> "STAT_Dimer" [label="7. Dimerization"]; "STAT_Dimer" -> "DNA" [label="8. Nuclear Translocation"]; "DNA" -> "Gene" [label="9. Gene Regulation"]; } ends_dot Figure 1: Simplified schematic of the JAK-STAT signaling cascade.
The Strategic Intermediate: this compound
The title compound, which we will refer to as Intermediate A , is a highly valuable building block for the synthesis of specific JAK inhibitors. Its structure contains three key features:
-
The Pyrrolo[2,3-d]pyrimidine Core : The ATP-mimetic scaffold.
-
A Reactive 4-Chloro Group : This position is activated towards nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing the side chains necessary for potency and selectivity.[8][9][10]
-
A Boc-Protected Pyrrolidine Moiety : This chiral substituent is crucial for achieving specific interactions within the kinase binding pocket. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection during synthesis and can be removed under mild acidic conditions.
The synthesis of JAK inhibitors often involves the strategic coupling of this intermediate with a suitable amine-containing fragment.
Synthesis and Elaboration of the Key Intermediate
The construction of Intermediate A and its precursors is a critical aspect of the overall drug synthesis. A common retrosynthetic analysis breaks down many JAK inhibitors into the pyrrolo[2,3-d]pyrimidine core and a functionalized piperidine or pyrrolidine ring.[11]
Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The parent heterocycle, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a commodity chemical and a common starting point.[7][12] Various synthetic routes have been developed to produce it efficiently.[7][13][14] A frequently employed method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using reagents like phosphorus oxychloride (POCl₃).[13]
Attachment of the Pyrrolidine Moiety
With the activated chloropyrimidine in hand, the next crucial step is the N-alkylation of the pyrrole nitrogen with the desired Boc-protected pyrrolidine. This is typically achieved via a Mitsunobu reaction or a direct N-alkylation under basic conditions. The Mitsunobu reaction, using a reagent combination like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is particularly effective for this transformation, allowing for the coupling of the pyrimidine with a chiral Boc-protected 3-hydroxypyrrolidine.
Exemplary Protocol: Mitsunobu Coupling
This protocol describes the synthesis of Intermediate A from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, and PPh₃ in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound (Intermediate A ) as a solid.
Causality Behind Choices:
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and lead to side products.
-
Low Temperature Addition: The addition of DIAD is exothermic; dropwise addition at 0 °C helps to control the reaction temperature and minimize the formation of byproducts.
-
Stoichiometry: A slight excess of the alcohol and Mitsunobu reagents is used to ensure complete consumption of the limiting pyrimidine starting material.
Elaboration into a JAK Inhibitor: The Tofacitinib Example
Intermediate A is a direct precursor in certain synthetic routes to JAK inhibitors. However, the more common and industrially relevant intermediate is often the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is coupled with a pre-functionalized amine. For the purpose of this guide, we will illustrate the utility of the chloro-pyrimidine core in the synthesis of Tofacitinib.[11][15]
The key transformation is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine at the C4 position is displaced by an amine.[11]
Exemplary Protocol: SNAr Coupling
-
A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (protected at N7, e.g., with a tosyl group)[16], (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine, and a base (e.g., potassium carbonate or DIPEA) in a high-boiling polar aprotic solvent (e.g., NMP, DMSO) is heated.
-
The reaction is monitored until completion.
-
Workup and purification yield the coupled product.
-
Subsequent deprotection of the N7 position and the piperidine nitrogen (debenzylation), followed by acylation, yields the final Tofacitinib molecule.[15]
Quantitative Data and Process Considerations
The efficiency of these synthetic steps is paramount for industrial-scale production. Process chemists continuously optimize these reactions to maximize yield and purity while minimizing cost and environmental impact.
| Step | Reaction Type | Key Reagents | Typical Yield | Purity (HPLC) | Reference |
| Core Chlorination | Chlorination | POCl₃, DIPEA | >80% | >99% | [13] |
| SNAr Coupling | Nucleophilic Substitution | K₂CO₃, NMP | ~90% | >98% | [11][15] |
| Debenzylation | Hydrogenolysis | H₂, Pd/C | >95% | >99% | [15][17] |
| Final Acylation | Condensation | Ethyl Cyanoacetate | ~90% | >99.5% | [15] |
Table 1: Representative yields and purities for key steps in Tofacitinib synthesis.
Conclusion
This compound and its parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, are indispensable intermediates in the synthesis of a clinically important class of JAK inhibitors. The strategic placement of a reactive chlorine atom on the privileged pyrrolo[2,3-d]pyrimidine core provides a reliable and versatile method for constructing complex drug molecules. A thorough understanding of the reaction mechanisms, such as nucleophilic aromatic substitution and Mitsunobu coupling, and meticulous optimization of reaction conditions are essential for the efficient and scalable synthesis of these life-changing therapeutics.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. srinichem.com [srinichem.com]
- 11. research.unl.pt [research.unl.pt]
- 12. nbinno.com [nbinno.com]
- 13. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Tofacitinib [cjph.com.cn]
- 16. innospk.com [innospk.com]
- 17. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
Reactivity of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate with Nucleophiles
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of pharmacologically active molecules, including Janus kinase (JAK) inhibitors like Tofacitinib. The document elucidates the core chemical principles governing its reactions, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position of the electron-deficient pyrrolo[2,3-d]pyrimidine core. We explore the influence of various nucleophiles, the critical roles of solvent and base selection, and the impact of the N7-pyrrolidine and its Boc-protecting group on the molecule's reactivity profile. This guide synthesizes mechanistic theory with practical, field-proven protocols and data to serve as an essential resource for chemists engaged in the synthesis and derivatization of this important heterocyclic scaffold.
Introduction to the Pyrrolo[2,3-d]pyrimidine Scaffold
Significance in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine ring system, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to the endogenous purine core allows its derivatives to function as bioisosteres, interacting with a wide range of biological targets. This has led to their development as potent inhibitors of kinases, antivirals, and anti-cancer agents.[1][2][3] The versatility of this core structure makes it a cornerstone in the design of modern therapeutics.[2][3]
The Subject Molecule: Structure and Key Reactive Features
The title compound, this compound, is a specifically functionalized derivative designed for further synthetic elaboration. Its structure incorporates several key features that dictate its chemical behavior:
-
The Electrophilic C4 Position: The chlorine atom at the C4 position of the pyrimidine ring is the primary site of reactivity. The electron-withdrawing nature of the adjacent nitrogen atoms renders this carbon highly electron-deficient and thus susceptible to nucleophilic attack.[3][4]
-
The Pyrrolo[2,3-d]pyrimidine Core: This fused heterocyclic system is inherently π-deficient, a characteristic that facilitates the addition-elimination mechanism of SNAr reactions.[5][6]
-
The N7-Pyrrolidine Substituent: The pyrrolidine ring attached at the N7 position influences the molecule's solubility and steric profile.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the pyrrolidine's nitrogen serves to prevent its participation in unwanted side reactions. The Boc group is notably stable under the basic or neutral conditions typically employed for SNAr reactions, making it an ideal choice for this synthetic context.[7][8][9]
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which is capable of stabilizing the negatively charged intermediate formed during the reaction.[5][6]
Mechanistic Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: A nucleophile (Nu:⁻) attacks the electrophilic carbon atom at the C4 position, which bears the chlorine leaving group. This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which provides significant stabilization.[4][6]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, a competent leaving group. This step is typically rapid and irreversible, driving the reaction to completion.
Diagram 1: The SNAr mechanism on the 4-chloro-pyrrolo[2,3-d]pyrimidine core.
Reactivity with Common Nucleophiles: A Practical Guide
The utility of this chloro-pyrrolopyrimidine intermediate lies in its ability to react with a diverse range of nucleophiles to build molecular complexity.
Amination Reactions
The most significant application of this substrate is in amination reactions, which form a crucial C-N bond for the synthesis of many kinase inhibitors.[10][11]
-
Nucleophiles: Primary and secondary aliphatic amines (e.g., piperidine derivatives) are highly effective nucleophiles for this transformation. Aromatic amines (anilines) can also be used, though their reduced nucleophilicity may require modified conditions, such as acid catalysis.[12][13]
-
Causality of Experimental Choices:
-
Base: An excess of the reacting amine or a non-nucleophilic tertiary amine base (e.g., diisopropylethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, K₃PO₄) is required to neutralize the HCl generated during the reaction.[12][14] The choice of base is critical; strong bases like hydroxides can promote competing hydrolysis of the chloro-substituent.
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are commonly used as they effectively solvate the intermediate complex.[15] Interestingly, studies have shown that for certain aminations, water can be an excellent and sustainable solvent choice, sometimes leading to enhanced reaction rates.[12][13] Protic solvents like 2-propanol are also frequently employed.[13]
-
Temperature: Reactions are typically heated, often between 80-110 °C, to overcome the activation energy barrier.[10][14]
-
Reactions with Oxygen and Sulfur Nucleophiles
While less common than amination, reactions with O- and S-nucleophiles are also viable.
-
Oxygen Nucleophiles (Alcohols, Water): In the presence of a strong base (e.g., NaH, NaOtBu), alcohols can displace the chloride to form ether linkages. However, solvolysis (reaction with the solvent, such as water or methanol) can be a significant side reaction, particularly under acidic conditions or at elevated temperatures, leading to the formation of the corresponding 4-hydroxy or 4-methoxy derivative.[12][13]
-
Sulfur Nucleophiles (Thiols): Thiols are excellent nucleophiles and readily react with the substrate, typically in the presence of a base like K₂CO₃ in a polar aprotic solvent, to form thioethers.
Diagram 2: Reactivity landscape showing product classes from different nucleophiles.
Experimental Protocol: Representative Amination
This protocol provides a self-validating, step-by-step methodology for a typical SNAr amination reaction.
Objective: To synthesize tert-butyl 3-(4-((3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
(3R,4R)-N,4-dimethylpiperidin-3-amine (1.1-1.5 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
Dimethyl Sulfoxide (DMSO) or 2-Propanol
Procedure:
-
Reactor Setup: To a clean, dry, nitrogen-purged reaction vessel, add the chloro-pyrrolopyrimidine substrate (1.0 equiv) and potassium carbonate (3.0 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., DMSO) to create a stirrable slurry (approx. 5-10 mL per gram of substrate).
-
Nucleophile Addition: Add the piperidine derivative (1.2 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 95-105 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the mixture to room temperature. Add water to dissolve the inorganic salts and precipitate the crude product.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram 3: General experimental workflow for the SNAr amination reaction.
Data Summary: Optimizing Reaction Conditions
The choice of reaction parameters significantly impacts yield and purity. The following table summarizes typical conditions for SNAr reactions on the 4-chloro-pyrrolo[2,3-d]pyrimidine core.
| Nucleophile Type | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Aliphatic Amine | (3R,4R)-N,4-dimethylpiperidin-3-amine | K₂CO₃ | Water / MeCN | 95-105 | >90 | [10][14] |
| Aliphatic Amine | Benzylamine | None (excess amine) | Water | 60 | 92 | [13] |
| Aromatic Amine | Aniline | 0.1 eq. HCl | Water | 60 | 86 | [12][13] |
| Aromatic Amine | p-Toluidine | 0.1 eq. HCl | 2-Propanol | 80 | 80-90 | [12] |
| Oxygen | Water (Hydrolysis) | HCl | Water | 60 | Side Product | [12][13] |
Table 1: Summary of reaction conditions for nucleophilic substitution.
Conclusion
This compound is a highly valuable and versatile intermediate whose reactivity is dominated by the SNAr mechanism at the C4 position. Its reactions, particularly with amine nucleophiles, are robust and high-yielding, providing a reliable pathway for the synthesis of complex pharmaceutical targets. A thorough understanding of the interplay between the nucleophile, base, solvent, and temperature is paramount for achieving optimal outcomes, minimizing side reactions like hydrolysis, and developing scalable, efficient synthetic processes. The stability of the Boc protecting group under these conditions further enhances its utility in multi-step synthetic campaigns.
References
- 1. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. srinichem.com [srinichem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Introduction: The Pyrrolo[2,3-d]pyrimidine Core as a Privileged Scaffold
An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, represents a cornerstone in modern medicinal chemistry. As a bioisostere of adenine, where the N7 atom of the purine ring is replaced by a carbon atom, it serves as a "privileged scaffold." This unique heterocyclic system is found in the composition of various nucleotides and natural products, including antibiotics like toyocamycin and tubercidin.[1] Its structural similarity to the ATP-binding motif allows derivatives to act as potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology.[2]
The clinical success of drugs based on this scaffold, such as tyrosine kinase inhibitors (TKIs), has cemented its importance in drug development.[2][3] Understanding the intricate physical and chemical properties of this core is paramount for researchers and drug development professionals. These properties govern everything from synthetic feasibility and formulation to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and ultimate biological efficacy.
This guide provides a detailed exploration of these foundational properties, offering field-proven insights into their measurement, modulation, and impact on drug design.
Part 1: Foundational Physicochemical Properties
The journey of a drug candidate from a lab bench to a clinical success is fundamentally dictated by its physicochemical properties. For pyrrolo[2,3-d]pyrimidine derivatives, a careful balance of these characteristics is essential to achieve optimal therapeutic outcomes.
Solubility
Aqueous solubility is a critical gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into circulation. The planar, aromatic nature of the pyrrolo[2,3-d]pyrimidine scaffold often results in poor intrinsic aqueous solubility, posing a significant challenge for formulation.
-
Causality and Optimization: The low solubility stems from strong intermolecular π-stacking interactions in the solid state, which require high energy to overcome. To enhance solubility, medicinal chemists often introduce polar functional groups or ionizable centers. For instance, the addition of moieties like morpholine or piperazine can disrupt crystal packing and introduce hydrogen bond donors/acceptors, improving interaction with water. However, this must be balanced, as excessive polarity can hinder membrane permeability.[4]
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a double-edged sword. It is crucial for traversing cell membranes to reach intracellular targets, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[4][5] This property is typically quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH.
-
Strategic Modulation: The lipophilicity of pyrrolo[2,3-d]pyrimidine derivatives is highly tunable. The introduction of halogen atoms (F, Cl, Br), a common strategy to enhance binding affinity, also increases lipophilicity.[6][7] Conversely, adding polar groups decreases it. The goal is to maintain a LogP value within an optimal range (typically 1-3) to balance permeability and solubility, a concept central to drug-likeness rules like Lipinski's Rule of Five.[4]
Melting Point
The melting point (m.p.) is an indicator of a compound's purity and the stability of its crystal lattice. For pyrrolo[2,3-d]pyrimidine derivatives, melting points are often high, reflecting the stable, planar aromatic system.[8]
-
Structural Influence: As shown in the table below, the melting point is highly sensitive to substitution patterns. Symmetrical molecules or those with strong hydrogen bonding capabilities tend to have higher melting points due to more efficient crystal packing.
| Compound Example | Substituents | Melting Point (°C) |
| 6a | 2-(4-Chlorophenyl)-1-methyl-tetrahydropyrido fused | 171–173 |
| 8a | 2-(4-Chlorophenyl)-1-methyl-N-phenyl-tetrahydropyrido fused (imine) | 281–283 |
| 8b | 2-(4-Chlorophenyl)-N-(4-fluorophenyl)-tetrahydropyrido fused (imine) | 240–242 |
| 8f | 2-(4-Bromophenyl)-1-methyl-N-phenyl-hexahydroazepine fused (imine) | 188–190 |
| 10a | 3-Chloro-2-(4-chlorophenyl)-1-methyl-tetrahydropyrido fused | 161–163 |
Data compiled from a study on tricyclic pyrrolo[2,3-d]pyrimidines.[6]
Ionization Constant (pKa)
The pKa value defines the ionization state of a molecule at a given pH. This is critical as the charge of a drug affects its solubility, permeability, and ability to bind to its target. The pyrrolo[2,3-d]pyrimidine scaffold has both a weakly acidic proton (N7-H of the pyrrole ring) and basic nitrogen atoms in the pyrimidine ring.
-
Site of Ionization: The pyrimidine nitrogens are the primary basic centers. Their basicity is influenced by substituents on the ring. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. Understanding the pKa allows for the prediction of a compound's behavior in different physiological compartments, such as the stomach (low pH) and intestines (higher pH).
Part 2: Chemical Reactivity and Synthetic Implications
The chemical reactivity of the pyrrolo[2,3-d]pyrimidine core dictates how it can be synthesized and modified. Its behavior is governed by the electronic properties of the fused aromatic system.
Caption: Core structure and numbering of the pyrrolo[2,3-d]pyrimidine scaffold.
Electrophilic Aromatic Substitution
The pyrrolo[2,3-d]pyrimidine system is electron-rich and readily undergoes electrophilic aromatic substitution. The pyrrole ring is significantly more activated towards electrophiles than the pyrimidine ring.[9][10]
-
Positional Selectivity: Quantum-chemical calculations and experimental results show that electrophilic attack occurs preferentially at the C5 position, followed by the C6 position of the pyrrole ring. This reactivity is analogous to that of indole.
-
Common Reactions:
-
Halogenation: Introduction of chlorine, bromine, or iodine is easily achieved using N-halosuccinimides (NCS, NBS, NIS).[11] This is a key step in synthesizing many kinase inhibitors, as halogens can form crucial interactions in the ATP-binding pocket.[6]
-
Nitration and Acylation: These reactions also proceed at the C5/C6 positions under controlled conditions.
-
Nucleophilic Substitution
The pyrimidine ring, being more electron-deficient, is susceptible to nucleophilic attack, especially when activated by a leaving group.
-
Substitution at C4: A common synthetic strategy involves starting with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.[1] The chlorine atom at the C4 position is readily displaced by various nucleophiles, particularly amines, to build the side chains essential for biological activity. This reaction is a cornerstone of the synthesis of many EGFR and VEGFR inhibitors.[2][3]
Caption: Reactivity map showing key sites for chemical modification.
Part 3: Structure-Activity Relationship (SAR) Insights
The physical and chemical properties are intrinsically linked to the biological activity. SAR studies reveal how modifying specific positions on the scaffold affects target engagement and overall efficacy.
-
C4 Position: Substitution at C4 with an amino group is crucial for activity in many kinase inhibitors. The nature of the amine side chain dictates potency and selectivity.[12]
-
C5 Position: Modifications here can fine-tune selectivity and physicochemical properties. Introducing small, electron-withdrawing groups can enhance potency.[13]
-
N7 Position: The pyrrole nitrogen is often substituted to modulate solubility and pharmacokinetic properties. For example, attaching a cyclopentyl group has been used in some synthetic routes.[14]
Caption: Generalized Structure-Activity Relationship (SAR) model.
Part 4: Key Experimental Protocols for Characterization
Rigorous characterization is a self-validating system that ensures the identity, purity, and key properties of any synthesized derivative. The following are standard, field-proven protocols.
Protocol 1: Spectroscopic Confirmation (NMR & Mass Spectrometry)
This is the first and most critical step to confirm the chemical structure.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Spectroscopy: Acquire the spectrum. Key signals to verify the scaffold include:
-
¹³C NMR Spectroscopy: Acquire the spectrum to confirm the carbon framework.
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like ESI or APCI to obtain the exact mass of the [M+H]⁺ or [M-H]⁻ ion. The measured mass should be within ≤5 ppm of the calculated value to confirm the molecular formula.[6][11]
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.
Protocol 3: Determination of Lipophilicity (LogP) by RP-HPLC
This method provides a rapid and reliable estimation of LogP.[5]
-
System Setup: Use a reversed-phase HPLC column (e.g., C18). The mobile phase is a gradient of an aqueous buffer (e.g., PBS) and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: Inject a solution of the test compound and record its retention time.
-
Calculation: Use the retention time of the test compound and the calibration curve to calculate its LogP value.
Caption: Workflow for the physicochemical characterization of a new derivative.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold is a versatile and powerful tool in the arsenal of medicinal chemists. Its rich chemical reactivity allows for extensive structural diversification, while its physicochemical properties are highly tunable. A deep, causal understanding of these properties—solubility, lipophilicity, stability, and reactivity—is not merely academic. It is the foundation upon which rational, efficient, and successful drug design is built. By leveraging the principles and protocols outlined in this guide, researchers can better navigate the complexities of optimizing these derivatives, accelerating the development of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 8. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and Biological Evaluation of Pyrrolo[2,3-<i>d</i>]pyrimidine Derivatives as Novel Apoptotic Agents for Human Lung Cancer Cells - ProQuest [proquest.com]
The 7-Deazapurine Scaffold: A Privileged Core in Biological Systems and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-deazapurine scaffold, a naturally occurring isostere of purine where the nitrogen at position 7 is replaced by a carbon, represents a cornerstone in the study of nucleoside and nucleotide chemistry. This seemingly subtle structural modification profoundly alters the electronic properties and steric profile of the purine ring system, bestowing upon its derivatives a remarkable array of biological activities.[1][2] The replacement of the N7 atom with a carbon makes the five-membered ring more electron-rich and allows for the attachment of additional substituents at the C7 position.[1][2] These modifications can lead to enhanced base-pairing in nucleic acids or improved binding to enzymes.[1][2]
This technical guide provides a comprehensive overview of the biological significance of the 7-deazapurine scaffold, from its origins in natural products to its pivotal role in the development of novel therapeutics. We will delve into the biosynthesis of these unique molecules, explore their diverse mechanisms of action, and highlight their therapeutic applications, providing researchers and drug development professionals with a detailed understanding of this "privileged scaffold."[1][2]
Naturally Occurring 7-Deazapurines: From tRNA to Antibiotics
The 7-deazapurine core is not a synthetic curiosity but a recurring motif in a variety of natural products with significant biological roles.[2] These molecules are found across different domains of life and exhibit a wide spectrum of activities.
Hypermodified Nucleosides in tRNA
Among the most fascinating examples of naturally occurring 7-deazapurines are the hypermodified nucleosides found in transfer RNA (tRNA), which are crucial for maintaining translational fidelity.
-
Queuosine (Q): Found in the wobble position (position 34) of tRNAs for specific amino acids (asparagine, aspartic acid, histidine, and tyrosine) in most bacteria and eukaryotes, queuosine is a complex modification of guanosine.[3][4] Its presence ensures accurate codon recognition and translation.[4]
-
Archaeosine (G+): Exclusive to Archaea, archaeosine is located at position 15 in the D-loop of most archaeal tRNAs.[5][6][7] This positively charged nucleoside is thought to play a critical role in stabilizing the tertiary structure of tRNA, a crucial adaptation for extremophilic organisms.[5][7]
7-Deazapurine Antibiotics
Several potent antibiotics produced by Streptomyces species feature a 7-deazapurine core.[8] These compounds often act as nucleoside analogs, interfering with essential cellular processes.
-
Tubercidin (7-deazaadenosine): One of the most well-known 7-deazapurine antibiotics, tubercidin exhibits broad biological activity, including antitrypanosomal effects.[9]
-
Toyocamycin and Sangivamycin: These antibiotics are characterized by the presence of a cyano and a carboxamido group at the C7 position, respectively.[8][10] They possess demonstrated antibiotic and antineoplastic activity.[10]
Biosynthesis of the 7-Deazapurine Core: A Conserved Pathway
The biosynthesis of the 7-deazapurine scaffold is a fascinating enzymatic cascade that begins with a common cellular metabolite, guanosine-5'-triphosphate (GTP).[8][11] This pathway is conserved across different organisms that produce 7-deazapurine-containing compounds.[8]
The initial steps involve the conversion of GTP to the key intermediate preQ₀ (7-cyano-7-deazaguanine) .[6][11] In bacteria, preQ₀ is then reduced to preQ₁ (7-aminomethyl-7-deazaguanine) .[6][11] These precursors are then utilized in distinct downstream pathways to synthesize queuosine, archaeosine, and various antibiotics.[6]
Caption: Generalized biosynthetic pathway of 7-deazapurines.
The preQ₁ Riboswitch: A Key Regulator of Gene Expression
In many bacteria, the biosynthesis of queuosine is regulated by a fascinating RNA element known as the preQ₁ riboswitch .[3][12] Located in the 5'-untranslated region of mRNAs encoding for queuosine biosynthetic or transport genes, this riboswitch acts as a sensor for the metabolic precursor preQ₁.[3][13]
Binding of preQ₁ to the riboswitch aptamer induces a conformational change in the mRNA, which typically leads to the formation of a terminator hairpin.[13] This premature termination of transcription prevents the expression of genes involved in queuosine biosynthesis, thus creating a negative feedback loop.[13] The preQ₁ riboswitch is notable for its unusually small aptamer size compared to other riboswitches.[13][14]
Caption: Mechanism of the preQ₁ riboswitch in transcriptional regulation.
Therapeutic Potential and Drug Development
The 7-deazapurine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] This versatility has led to the development of a wide range of synthetic 7-deazapurine derivatives with potent therapeutic activities.
Antiviral Activity
7-Deazapurine nucleosides have shown significant promise as antiviral agents, particularly against RNA viruses.[1][2] A notable example is the development of 2'-C-methyl-7-deazaadenosine analogs as potent inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[15] Several of these compounds have advanced to clinical trials.[1][2] Derivatives have also been designed and evaluated for activity against the dengue virus.[16]
Anticancer Activity
A number of 7-deazapurine nucleosides exhibit potent cytostatic or cytotoxic effects against various cancer cell lines.[1][2][17] The mechanism of action for some of these compounds, such as 7-hetaryl-7-deazaadenosines, involves their activation in cancer cells through phosphorylation.[1][2] The resulting triphosphates are then incorporated into both RNA, leading to the inhibition of protein synthesis, and DNA, causing DNA damage and apoptosis.[1][2]
Antiparasitic Activity
The reliance of certain parasites, such as Trypanosoma species, on purine salvage pathways makes them susceptible to purine analogs.[9] 7-Deazapurine nucleosides, including the natural product tubercidin and its synthetic derivatives, have been extensively studied for their antitrypanosomal activities.[9]
Kinase Inhibition
The 7-deazapurine scaffold has also been utilized as a platform for the design of potent and selective kinase inhibitors.[18] By modifying the substituents on the 7-deazapurine core, it is possible to target the ATP-binding site of specific kinases, thereby modulating cellular signaling pathways implicated in diseases such as cancer.[18][19]
Experimental Protocols
Synthesis of 7-Cyano-7-deazaguanosine (preQ₀)
The synthesis of preQ₀ is a key step in accessing many biologically active 7-deazapurine derivatives. A common method involves a copper(I)-ion-mediated iodo-to-carbonitrile exchange reaction.[20]
Step-by-Step Methodology:
-
Glycosylation: The 7-deazaguanine base is first glycosylated to introduce the ribose sugar moiety.
-
Iodination: The resulting 7-deazaguanosine is then iodinated at the C7 position to yield 7-iodo-7-deazaguanosine.
-
Cyanation: The 7-iodo-7-deazaguanosine is subjected to a copper(I)-catalyzed cyanation reaction, often under microwave irradiation to accelerate the process.
-
Purification: The final product, 7-cyano-7-deazaguanosine (preQ₀), is purified using standard chromatographic techniques.
In Vitro Transcription Assay with Modified Nucleotides
To evaluate the effect of 7-deazapurine modifications on RNA function, modified ribonucleoside triphosphates can be incorporated into RNA transcripts using in vitro transcription with T7 RNA polymerase.[21]
Step-by-Step Methodology:
-
Template Preparation: A linear DNA template containing a T7 promoter upstream of the desired RNA sequence is prepared.
-
Reaction Setup: The in vitro transcription reaction is assembled with the DNA template, T7 RNA polymerase, and a mixture of the four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one or more of the natural NTPs replaced or supplemented with the desired 7-deazapurine-modified NTP.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
RNA Purification: The resulting RNA is purified to remove the DNA template, unincorporated nucleotides, and the polymerase.
-
Analysis: The integrity and concentration of the modified RNA are assessed using gel electrophoresis and spectrophotometry.
Quantitative Data
The following table summarizes the inhibitory activity of selected 7-deazapurine derivatives against various biological targets.
| Compound | Target | Activity | Reference |
| 6e (a 7-deazapurine derivative) | Dengue Virus (DENV) replication | EC₅₀ = 2.081 µM | [16] |
| 7-Deaza-2'-C-methyl-adenosine | HCV NS5B Polymerase | Potent Inhibition | [15] |
| 7-thienyl-7-deazaadenosine (AB-61) | Various cancer cell lines | Potent Cytotoxicity | [17] |
| Compound 5 (a 7-deazapurine-isatin hybrid) | HeLa cell line | IC₅₀ = 1.98 µM | [19] |
Conclusion
The 7-deazapurine scaffold stands as a testament to the profound impact that subtle changes in molecular architecture can have on biological function. From its fundamental role in tRNA modification and gene regulation to its emergence as a privileged scaffold in drug discovery, the 7-deazapurine core continues to inspire new avenues of research. A deep understanding of the biosynthesis, mechanism of action, and structure-activity relationships of 7-deazapurine derivatives is essential for harnessing their full therapeutic potential. As synthetic methodologies and biological screening techniques advance, we can anticipate the development of novel 7-deazapurine-based drugs with improved efficacy and selectivity for a wide range of diseases.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism for preQ1-II riboswitch function revealed by molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diversity of Archaeosine Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidation of the Biosynthetic Pathway for 7-Deazapurines [arizona.aws.openrepository.com]
- 11. Biosynthesis of 7-Deazaguanosine-Modified tRNA Nucleosides: a New Role for GTP Cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 14. collab.its.virginia.edu [collab.its.virginia.edu]
- 15. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Efficient synthesis of the tRNA nucleoside preQ0, 7-cyano-7-deazaguanosine, via microwave-assisted iodo→carbonitrile exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comprehensive Technical Guide to tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
An Essential Intermediate in the Synthesis of Novel Kinase Inhibitors
Introduction
In the landscape of modern medicinal chemistry, tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate (CAS Number: 1240301-66-9 ) has emerged as a pivotal building block in the development of targeted therapeutics.[1] This guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its critical role in the creation of advanced pharmaceuticals, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like tofacitinib.[2][3] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the synthesis, characterization, and application of this important molecule.
Chemical and Physical Properties
This pyrrolopyrimidine derivative is a white to light yellow solid at room temperature.[2] Its structure features a bicyclic pyrrolo[2,3-d]pyrimidine core, which is a well-established scaffold in medicinal chemistry, linked to a Boc-protected pyrrolidine moiety. The presence of the chlorine atom at the 4-position of the pyrimidine ring is a key feature, providing a reactive site for further chemical modification.
| Property | Value | Source |
| CAS Number | 1240301-66-9 | [2] |
| Molecular Formula | C₁₅H₁₉ClN₄O₂ | [2] |
| Molecular Weight | 322.80 g/mol | [2] |
| Appearance | White to light yellow solid | [2] |
| Storage | -20°C, sealed, away from moisture | [2] |
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through a Mitsunobu reaction .[4] This versatile and reliable reaction facilitates the N-alkylation of the pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral, Boc-protected 3-hydroxypyrrolidine.
Rationale for the Mitsunobu Reaction
The choice of the Mitsunobu reaction is predicated on several key advantages. It proceeds under mild conditions, which is crucial for preserving the integrity of the functional groups present in both reactants. Furthermore, it is known for its stereospecificity, ensuring that the chirality of the 3-hydroxypyrrolidine is maintained in the final product. This is of paramount importance in the synthesis of chiral drugs like tofacitinib, where the stereochemistry of the molecule is critical for its biological activity.[3]
Experimental Protocol: Synthesis via Mitsunobu Reaction
The following protocol outlines a representative procedure for the synthesis of the title compound.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.
-
Mitsunobu Reagent Addition: Slowly add DIAD or DEAD dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Caption: Synthetic workflow for the title compound via Mitsunobu reaction.
Application in Drug Discovery: A Gateway to JAK Inhibitors
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors.[2][3] These enzymes are central to signaling pathways that regulate immune responses and inflammation, making them attractive targets for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.[5]
The title compound serves as a scaffold onto which the pharmacophoric elements of the final drug are assembled. The Boc-protecting group can be readily removed to allow for further functionalization of the pyrrolidine ring, while the chloro-substituent on the pyrimidine ring can be displaced by a nucleophile to introduce the desired side chains that confer potency and selectivity to the final drug molecule.[3]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The spectra are expected to be consistent with the assigned structure, showing characteristic signals for the pyrrolopyrimidine core, the pyrrolidine ring, and the tert-butyl protecting group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to determine the purity of the compound and confirm its molecular weight. A certificate of analysis for a representative batch showed a purity of 96.20% by LCMS.[2] The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.
Caption: Analytical workflow for the characterization of the title compound.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[6]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[6]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[6]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[6]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Use only outdoors or in a well-ventilated area.[6]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[6]
First Aid:
-
If on skin: Wash with plenty of soap and water.[6]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6]
-
If swallowed: Rinse mouth.[6]
-
Take off contaminated clothing and wash it before reuse.[6]
Storage:
-
Store locked up in a well-ventilated place. Keep container tightly closed.[6]
Conclusion
This compound is a molecule of significant interest in contemporary drug discovery and development. Its versatile chemical nature, coupled with an efficient and stereospecific synthesis via the Mitsunobu reaction, has established it as a cornerstone intermediate for the production of targeted therapies, particularly JAK inhibitors. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers aiming to leverage this compound in the creation of next-generation pharmaceuticals.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: A Pivotal Building Block in Kinase Inhibition
This compound is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This scaffold is of significant interest in medicinal chemistry as it forms the foundational structure for a class of molecules that can act as kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][3] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.[2][4]
The subject molecule serves as a critical pharmaceutical intermediate, meaning it is a stepping stone in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs).[5][6] Its specific structure, featuring a reactive chloro group and a protected pyrrolidine moiety, allows for versatile chemical modifications, making it an invaluable tool for medicinal chemists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and biological assays.
| Property | Value | Source |
| Molecular Weight | 322.79 g/mol | [5] |
| Molecular Formula | C₁₅H₁₉ClN₄O₂ | [5] |
| CAS Number | 1240301-66-9 | [7][8] |
| Appearance | Solid | [9] |
| Purity | ≥98% (typical) |
This table summarizes the key physicochemical properties of the title compound.
Synthesis and Chemical Reactivity
The synthesis of this compound involves the coupling of two key fragments: the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and a protected 3-pyrrolidinol derivative. A generalized synthetic workflow is outlined below.
General Synthetic Workflow
The synthesis typically proceeds through a nucleophilic substitution reaction. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing a suitable leaving group on the pyrrolo[2,3-d]pyrimidine ring. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine is crucial to prevent unwanted side reactions and can be removed under acidic conditions in later synthetic steps.
References
- 1. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [myskinrecipes.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Definitive Structural Elucidation of a Key Pharmaceutical Intermediate: A Guide to the NMR Data Analysis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate. This compound is a vital intermediate in the synthesis of various kinase inhibitors, including those targeting Janus kinase (JAK) pathways.[1][2] Accurate structural confirmation and purity assessment are critical for regulatory compliance and the success of subsequent synthetic steps. We present a detailed, field-proven protocol for NMR data acquisition and a systematic approach to the interpretation of both ¹H and ¹³C NMR spectra. This guide is designed to equip researchers with the expertise to confidently verify the structure of this and structurally related molecules.
Introduction: The Structural Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry.[3][4] Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5] The title compound serves as a crucial building block, combining the reactive 4-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety with a chiral (or racemic) BOC-protected 3-aminopyrrolidine side chain. The chlorine atom at the C4 position is a key reactive handle for introducing amine substituents via nucleophilic aromatic substitution (SNAr) reactions.[4][6]
Given its role as a precursor to active pharmaceutical ingredients (APIs), unambiguous characterization is paramount. NMR spectroscopy is the gold standard for this purpose, providing precise information about the molecular framework, atom connectivity, and stereochemistry. This guide explains the causality behind the expected spectral features, transforming NMR data from a simple spectrum into a definitive structural proof.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for unambiguous spectral assignment. The IUPAC numbering for the pyrrolo[2,3-d]pyrimidine core and the attached pyrrolidine ring is shown below.
Figure 1. Chemical structure and IUPAC numbering scheme.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of the final analysis is directly dependent on the quality of the acquired data. The following protocol outlines a robust methodology for preparing the sample and setting up the NMR spectrometer.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high boiling point and ability to dissolve a wide range of organic molecules make it ideal. It also helps in observing exchangeable protons (like a potential residual N-H proton from the starting material). Alternatively, deuterated chloroform (CDCl₃) can be used, which may result in sharper signals for non-exchangeable protons.[7][8]
-
Concentration: Weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication in a water bath can aid dissolution if necessary.
NMR Spectrometer Setup and Data Acquisition
These parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Spectrometer Frequency | 400 MHz | 101 MHz |
| Pulse Program | zg30 (or similar standard 30° pulse) | zgpg30 (or similar with proton decoupling) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Spectral Width (SW) | ~16 ppm (e.g., -2 to 14 ppm) | ~220 ppm (e.g., -10 to 210 ppm) |
| Number of Scans (NS) | 16-64 (depending on concentration) | 1024-4096 (depending on concentration) |
| Relaxation Delay (D1) | 2.0 seconds | 2.0 seconds |
| Acquisition Time (AQ) | ~2-4 seconds | ~1-2 seconds |
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) and perform the Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum using the residual solvent peak. For DMSO-d₆, reference the ¹H spectrum to 2.50 ppm and the ¹³C spectrum to 39.52 ppm.[6]
Spectral Interpretation and Data Analysis
The following is a detailed predictive analysis of the ¹H and ¹³C NMR spectra based on established chemical principles and data from analogous structures.[3][6][8]
Predicted ¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
-
H2 (Pyrimidine Ring): δ ≈ 8.6 - 8.8 ppm (singlet, 1H). This proton is on a carbon adjacent to two electron-withdrawing nitrogen atoms, resulting in significant deshielding. It appears as a sharp singlet as it has no adjacent protons to couple with. This signal is characteristic of the pyrrolo[2,3-d]pyrimidine core.[8]
-
H5 (Pyrrole Ring): δ ≈ 6.7 - 6.9 ppm (doublet, 1H, J ≈ 3.6 - 4.0 Hz). This proton is part of the electron-rich pyrrole ring. It is coupled to H6, resulting in a doublet.
-
H6 (Pyrrole Ring): δ ≈ 7.7 - 7.9 ppm (doublet, 1H, J ≈ 3.6 - 4.0 Hz). This proton is deshielded relative to H5 due to its proximity to the electron-withdrawing pyrimidine ring. It shows coupling to H5.
-
H3' (Pyrrolidine Ring, CH-N): δ ≈ 5.3 - 5.5 ppm (multiplet or quintet, 1H). This is the methine proton at the chiral center, directly attached to the pyrrolo[2,3-d]pyrimidine nitrogen (N7). Its position alpha to the nitrogen atom causes a significant downfield shift. It will be coupled to the four adjacent methylene protons (H2' and H4'), resulting in a complex multiplet.
-
H2' & H5' (Pyrrolidine Ring, CH₂-N-BOC): δ ≈ 3.5 - 4.0 ppm (multiplet, 4H). These methylene protons are adjacent to the nitrogen of the BOC group. The carbamate group's electron-withdrawing nature deshields them. Due to restricted rotation around the N-C(O) bond (amide resonance), these protons may appear as two distinct sets of broad or complex multiplets.
-
H4' (Pyrrolidine Ring, CH₂): δ ≈ 2.3 - 2.6 ppm (multiplet, 2H). These methylene protons are adjacent to the chiral center (C3'). They will be coupled to H3' and H5', leading to a complex multiplet in the aliphatic region.
-
-C(CH₃)₃ (BOC Group): δ ≈ 1.4 ppm (singlet, 9H). This signal is a hallmark of the BOC protecting group. The nine protons are chemically equivalent and show no coupling, resulting in a large, sharp singlet.
Predicted ¹³C NMR Spectrum Analysis (101 MHz, DMSO-d₆)
-
C4 (C-Cl): δ ≈ 151.0 ppm. This carbon is attached to both a chlorine atom and a nitrogen atom, placing it in a characteristic downfield region.
-
C2: δ ≈ 151.5 ppm. Similar to C4, this carbon is situated between two nitrogens in the pyrimidine ring.
-
C7a: δ ≈ 152.5 ppm. This is the bridgehead carbon, part of the aromatic system and adjacent to three nitrogen atoms.
-
C5a: δ ≈ 117.0 ppm. This is the other bridgehead carbon, shielded compared to C7a.
-
C6: δ ≈ 129.0 ppm. This pyrrole carbon is deshielded relative to C5.
-
C5: δ ≈ 100.5 ppm. This carbon is characteristic of an electron-rich pyrrole ring system.
-
C=O (BOC Carbonyl): δ ≈ 153.5 ppm. The carbonyl carbon of the carbamate group.
-
C(CH₃)₃ (BOC Quaternary): δ ≈ 79.0 ppm. The quaternary carbon of the tert-butyl group.
-
C3' (CH-N): δ ≈ 55.0 ppm. The chiral carbon attached to the N7 of the pyrimidine ring.
-
C2' & C5' (CH₂-N-BOC): δ ≈ 45.0 - 50.0 ppm. These carbons are adjacent to the BOC-protected nitrogen. They may appear as one or two distinct signals depending on the conformational dynamics at room temperature.
-
C4' (CH₂): δ ≈ 32.0 ppm. The remaining methylene carbon of the pyrrolidine ring.
-
C(CH₃)₃ (BOC Methyls): δ ≈ 28.0 ppm. The three equivalent methyl carbons of the tert-butyl group, which typically give a strong signal.
Summary Data Table and Workflow Visualization
Table 1: Predicted NMR Data Summary (Solvent: DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| H2 / C2 | 8.6 - 8.8 | s (1H) | ~151.5 |
| - / C4 | - | - | ~151.0 |
| H5 / C5 | 6.7 - 6.9 | d (1H) | ~100.5 |
| H6 / C6 | 7.7 - 7.9 | d (1H) | ~129.0 |
| - / C5a | - | - | ~117.0 |
| - / C7a | - | - | ~152.5 |
| H3' / C3' | 5.3 - 5.5 | m (1H) | ~55.0 |
| H2', H5' / C2', C5' | 3.5 - 4.0 | m (4H) | ~45.0 - 50.0 |
| H4' / C4' | 2.3 - 2.6 | m (2H) | ~32.0 |
| - / C=O (BOC) | - | - | ~153.5 |
| - / C(CH₃)₃ (BOC) | - | - | ~79.0 |
| -C(CH₃)₃ / C(CH₃)₃ | ~1.4 | s (9H) | ~28.0 |
NMR Analysis Workflow
The entire process, from sample handling to final structural verification, can be visualized as a logical workflow. This ensures reproducibility and systematic analysis.
Conclusion
This application note provides a robust framework for the NMR data analysis of this compound. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined herein, researchers can achieve confident structural verification of this important pharmaceutical intermediate. The provided predictive data serves as a reliable benchmark for confirming the identity and purity of synthesized material, ensuring the integrity of downstream processes in drug discovery and development. For absolute confirmation of assignments, especially the diastereotopic protons in the pyrrolidine ring, advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are recommended.
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. Synthesis and Biological Evaluation of Pyrrolo[2,3-<i>d</i>]pyrimidine Derivatives as Novel Apoptotic Agents for Human Lung Cancer Cells - ProQuest [proquest.com]
- 6. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus [mdpi.com]
LCMS protocol for tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
An Application Note for the Analysis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate using Liquid Chromatography-Mass Spectrometry (LCMS)
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and drug development, often serving as a key intermediate in the synthesis of targeted therapies. The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry. Accurate and reliable quantification of this intermediate is crucial for process monitoring, quality control, and metabolic studies. This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LCMS) protocol for the analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodology herein is developed based on established principles of reversed-phase chromatography for small molecules and tailored to the specific properties of the analyte.
Scientific Rationale and Method Development
The selection of a reversed-phase LCMS approach is predicated on the hydrophobic nature of the this compound molecule. The separation is achieved based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[1][2] A gradient elution is employed to ensure efficient separation from potential impurities and to achieve a sharp peak shape for the analyte.
The mobile phase consists of water and acetonitrile, two common solvents in reversed-phase chromatography, with the addition of a small percentage of formic acid.[3] The formic acid serves to acidify the mobile phase, which can improve peak shape and enhance ionization efficiency in the mass spectrometer by promoting the formation of protonated molecules ([M+H]⁺).
For detection, electrospray ionization (ESI) in the positive ion mode is selected. ESI is a soft ionization technique well-suited for the analysis of small molecules, and the nitrogen atoms in the pyrrolopyrimidine and pyrrolidine rings are readily protonated.[4] The mass spectrometer is operated in full scan mode to confirm the presence of the analyte by its characteristic mass-to-charge ratio (m/z) and isotopic pattern due to the chlorine atom. For quantitative analysis, a more sensitive and selective approach such as multiple reaction monitoring (MRM) could be developed.
Experimental Workflow
Figure 1: A schematic overview of the LCMS workflow from sample preparation to data analysis.
Detailed Protocol
Materials and Reagents
-
This compound (Standard)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade, for cleaning)
-
0.22 µm Syringe Filters (e.g., PTFE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer.
-
The system should be equipped with a binary pump, an autosampler, a column oven, and a suitable mass detector (e.g., Triple Quadrupole or Time-of-Flight).
LCMS Parameters
The following table summarizes the recommended starting parameters for the LCMS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Nebulizer Pressure | 45 psi |
| Scan Mode | Full Scan |
| Scan Range | m/z 100-500 |
| Expected m/z | [M+H]⁺ = 323.1 (for ³⁵Cl) and 325.1 (for ³⁷Cl) |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for calibration (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: If analyzing the compound in a complex matrix, an appropriate sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed. The final extract should be reconstituted in the initial mobile phase composition (90% A, 10% B).
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system.
Data Analysis and Expected Results
Upon analysis, the chromatogram should display a single, sharp peak for the analyte at a specific retention time. The mass spectrum corresponding to this peak should show the protonated molecule [M+H]⁺. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with two peaks at m/z 323.1 and 325.1, with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.[5]
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. The concentration of the analyte in unknown samples can then be determined from this curve.
Method Validation
To ensure the reliability and accuracy of this protocol, it is essential to perform a thorough method validation in accordance with regulatory guidelines.[6][7] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The demonstration of a linear relationship between the analyte concentration and the instrumental response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples with known concentrations.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Incompatible sample solvent, column degradation, inappropriate mobile phase pH | Ensure the sample is dissolved in a solvent similar to the initial mobile phase. Use a new column. Adjust the mobile phase pH with formic or acetic acid. |
| Low Signal Intensity | Poor ionization, incorrect MS parameters, sample degradation | Optimize MS parameters (e.g., capillary voltage, gas flows). Check for analyte stability. |
| No Peak Detected | Instrument malfunction, incorrect method parameters, sample preparation issue | Verify instrument performance with a known standard. Double-check all method parameters. Re-prepare the sample. |
| High Backpressure | Column or system blockage | Filter all samples and mobile phases. Flush the system and column with appropriate solvents. If necessary, replace the column and/or in-line filters. |
Conclusion
This application note provides a comprehensive and scientifically grounded LCMS protocol for the analysis of this compound. The described method is robust, sensitive, and suitable for the accurate quantification of this important pharmaceutical intermediate. Adherence to the principles of method validation will ensure the generation of high-quality, reliable data for research and development applications.
References
- 1. ionsource.com [ionsource.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ijrar.com [ijrar.com]
- 7. ijper.org [ijper.org]
Application Note & Protocol: A Scalable and Robust Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of a Privileged Scaffold
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine chloride, is a cornerstone heterocyclic building block in modern medicinal chemistry. Its structure serves as a key intermediate in the synthesis of numerous clinically significant pharmaceuticals, most notably the Janus kinase (JAK) inhibitors.[1] These drugs, including Tofacitinib and Ruxolitinib, have revolutionized the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers.[1][2][3]
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity.[4] However, its synthesis, particularly at a large scale, is not without challenges. The final chlorination step to produce the target molecule is highly sensitive, and the product itself is prone to hydrolysis, often leading to low yields and the recovery of starting material if not handled with precise control.[5]
This application note provides a detailed, field-proven protocol for the large-scale synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. It moves beyond a simple recitation of steps to explain the critical causality behind the procedural choices, offering a robust and self-validating system for producing this vital intermediate with high yield and purity.
Synthetic Strategy: Rationale and Mechanistic Insight
Several synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been reported, often starting from precursors like cyanoacetate or diethyl malonate.[6][7] However, for scalability and process efficiency, the most direct and widely adopted industrial method involves the chlorination of the readily available precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine).
This protocol focuses on the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-one to the target compound using phosphorus oxychloride (POCl₃) as the chlorinating agent.
The Chlorination Mechanism: The reaction proceeds via the conversion of the lactam functional group in the pyrimidinone ring into the desired chloride. The pyrimidinone exists in tautomeric equilibrium with its enol form (4-hydroxy). POCl₃, a strong electrophile, activates the hydroxyl group (or the carbonyl oxygen of the lactam), making it an excellent leaving group. A subsequent nucleophilic attack by the chloride ion (from POCl₃) displaces the activated oxygen species, yielding the 4-chloro product. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), serves as an acid scavenger, neutralizing the HCl generated during the reaction and helping to drive the reaction to completion.[2][5]
Process Workflow and Visualization
The overall process can be visualized as a sequence of controlled unit operations, each critical for the success of the synthesis.
Caption: High-level workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1.0 mole scale. Appropriate adjustments to equipment and reagent volumes are necessary for different scales.
4.1. Materials and Reagents
| Reagent | M.W. | Moles (Equiv.) | Quantity | Purity | Notes |
| 7H-pyrrolo[2,3-d]pyrimidin-4-one | 135.12 | 1.0 (1.0) | 135.1 g | >98% | Starting Material (SM) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 (3.0) | 277 mL (460 g) | >99% | Corrosive, reacts violently with water |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 (1.5) | 261 mL (194 g) | >99% | Tertiary amine base |
| Toluene | - | - | 1.35 L | Anhydrous | Reaction Solvent |
| Ethyl Acetate (EtOAc) | - | - | ~2.0 L | Reagent Grade | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | - | - | As needed (~1.5 L) | - | For neutralization |
| Brine (Saturated NaCl aq.) | - | - | ~500 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | - | Drying agent |
4.2. Equipment
-
5 L jacketed glass reactor with mechanical overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet.
-
Addition funnel for controlled liquid addition.
-
Rotary evaporator with a vacuum trap suitable for corrosive vapors.
-
Standard laboratory glassware for workup and purification.
-
Appropriate Personal Protective Equipment (PPE): safety glasses, face shield, acid-resistant gloves, lab coat.
4.3. Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor. Ensure all glassware is dry and the system is purged with nitrogen.
-
Charging Reagents: To the reactor, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (135.1 g, 1.0 mol) followed by anhydrous toluene (1.35 L). Begin stirring to form a slurry.
-
POCl₃ Addition: Add phosphorus oxychloride (277 mL, 3.0 mol) to the slurry.
-
Cooling and Base Addition: Cool the reactor contents to 0°C using the jacket circulator. Slowly add DIPEA (261 mL, 1.5 mol) dropwise via the addition funnel over 60-90 minutes. Causality: This slow, cold addition is critical to control the initial exotherm of the reaction and prevent the formation of degradation byproducts. The temperature must be maintained below 10°C during the addition.[5]
-
Reaction: After the complete addition of DIPEA, slowly warm the reaction mixture to 50°C. Maintain this temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by HPLC or TLC (e.g., 10% MeOH in DCM) every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Removal of Excess POCl₃: Once the reaction is complete, cool the mixture to room temperature. This is the most critical step for yield. Concentrate the reaction mixture under reduced pressure (using a rotary evaporator) to remove the bulk of the excess POCl₃. Causality: Removing excess POCl₃ before quenching drastically reduces the violence and exothermicity of the quench with water. It is the primary defense against the hydrolysis of the acid-sensitive product back to the starting material.[5]
-
Workup - Reverse Quench: Prepare a separate large vessel with crushed ice (~2 kg). With vigorous stirring, slowly and carefully pour the concentrated reaction mixture onto the crushed ice. Causality: This "reverse quench" method helps to dissipate the heat from the hydrolysis of any remaining POCl₃, protecting the desired product.[5]
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is between 7 and 8. Be cautious as CO₂ will evolve. Causality: Using a weak base like NaHCO₃ is essential. Strong bases (e.g., NaOH) can also catalyze the hydrolysis of the 4-chloro product.[5]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 700 mL).
-
Washing and Drying: Combine the organic layers. Wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as toluene, to afford the pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a light brown to brown crystalline solid.[1][5]
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 79-90% |
| Purity (HPLC) | >99% after recrystallization |
| Appearance | Light brown to brown crystalline powder[1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 12.16 (br s, 1H, NH), 8.59 (s, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 6.60 (d, 1H, Ar-H)[8] |
Troubleshooting and Process Optimization
Even with a robust protocol, challenges can arise. The following guide addresses the most common issues.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Application Notes & Protocols: Tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate as a Pivotal Building Block for Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows for effective targeting of the kinase hinge region, a critical component of the ATP-binding pocket. The strategic introduction of a chlorine atom at the C4 position provides a versatile synthetic handle for the introduction of various side chains, enabling the modulation of potency, selectivity, and pharmacokinetic properties.[2][3] This guide focuses on a key derivative, tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate , a sophisticated building block that has proven instrumental in the development of potent and selective kinase inhibitors, most notably targeting the Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) families.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed synthetic protocols, and critical insights into the utilization of this building block in kinase inhibitor discovery programs.
Physicochemical Properties and Quality Control
A thorough characterization of the starting material is paramount for the successful and reproducible synthesis of downstream targets.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉ClN₄O₂ | [4] |
| Molecular Weight | 322.80 g/mol | [4] |
| Appearance | White to light yellow solid | [4] |
| CAS Number | 1240301-66-9 | [4] |
| Storage | Store at -20°C, sealed, away from moisture. In solvent, -80°C for 6 months. | [4] |
Analytical Characterization:
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the assigned structure. Key diagnostic peaks include the pyrrolo[2,3-d]pyrimidine core protons and the signals corresponding to the Boc-protected pyrrolidine moiety.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon framework.
-
LC-MS: Liquid chromatography-mass spectrometry is essential to confirm the purity and identity of the compound, with an expected [M+H]⁺ peak at approximately 323.1 m/z. A purity of ≥95% is recommended for use in subsequent synthetic steps.[4]
Synthesis of the Building Block: A Mitsunobu Approach
The regioselective N7-alkylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a critical step in the synthesis of this building block. The Mitsunobu reaction has proven to be a highly effective method for achieving this transformation with chiral alcohols, proceeding with a clean inversion of stereochemistry.[5][6] This is particularly advantageous when synthesizing enantiomerically pure kinase inhibitors.
Figure 1: Synthetic workflow for the preparation of the title building block.
Detailed Protocol: Mitsunobu Reaction
This protocol is adapted from established procedures for the synthesis of related kinase inhibitor intermediates.[6][7]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.1 eq.), and triphenylphosphine (1.2 eq.).
-
Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of triphenylphosphine and other potential side reactions.
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and lead to lower yields.
-
Slow Addition of DIAD at Low Temperature: The reaction between PPh₃ and DIAD is highly exothermic. Slow, cooled addition controls the reaction rate and prevents the formation of byproducts.
-
Stereochemical Inversion: The Sₙ2 nature of the nucleophilic attack on the activated alcohol ensures a predictable and clean inversion of the stereocenter at the C3 position of the pyrrolidine ring.[5]
Application in Kinase Inhibitor Synthesis: Key Coupling Reactions
The C4-chloro substituent on the pyrrolo[2,3-d]pyrimidine core is an excellent electrophilic partner for a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions allow for the introduction of diverse functionalities, which are crucial for achieving high potency and selectivity against specific kinase targets.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] This reaction is widely used in the synthesis of kinase inhibitors to install the key amine linkage that often interacts with the hinge region of the kinase.
Figure 2: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for the amination of chloropyrimidines.[10][11]
Materials:
-
This compound
-
Desired primary or secondary amine
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cesium carbonate - Cs₂CO₃, Sodium tert-butoxide - NaOtBu)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (typically 2-5 mol%), the phosphine ligand (typically 4-10 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling: Constructing the C-C Bond
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound (e.g., a boronic acid or boronic ester).[12][13] This is particularly useful for introducing aryl or heteroaryl moieties at the C4 position, which can occupy hydrophobic pockets in the kinase active site.
Detailed Protocol: Suzuki-Miyaura Coupling
This is a general protocol based on the Suzuki coupling of related chloropyrimidines.[14][15]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate - K₂CO₃, Sodium carbonate - Na₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Final Deprotection Step: Unveiling the Active Amine
The final step in many synthetic sequences utilizing this building block is the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the free pyrrolidine nitrogen. This is typically achieved under acidic conditions.
Protocol: Boc-Deprotection
-
Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.
Application in Targeting Kinase Signaling Pathways
The inhibitors synthesized from this building block primarily target key kinases in the JAK-STAT and BTK signaling pathways, which are implicated in various inflammatory diseases and B-cell malignancies.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in the immune system.[16][17] Dysregulation of this pathway is linked to autoimmune diseases like rheumatoid arthritis and psoriasis.[16]
Figure 3: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
JAK inhibitors synthesized from the pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, act as ATP-competitive inhibitors, blocking the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade that leads to inflammation.[18]
The BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[19][20] Constitutive activation of this pathway is a hallmark of many B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2]
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Tofacitinib [cjph.com.cn]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. rsc.org [rsc.org]
- 11. preprints.org [preprints.org]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 16. cusabio.com [cusabio.com]
- 17. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Application Note & Protocol: Facile N-Boc Protection of Pyrrolopyrimidines for Pharmaceutical Synthesis
Introduction: The Strategic Importance of N-Boc Protection
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a privileged scaffold in medicinal chemistry and drug development. Their structural resemblance to endogenous purines allows them to function as potent inhibitors for a variety of protein kinases, making them crucial components in the development of targeted therapies for cancers and other proliferative diseases.[1][2] The synthesis and subsequent functionalization of these heterocycles often require precise control over the reactivity of the pyrrole nitrogen.
The tert-butyloxycarbonyl (Boc) group is an exceptionally useful protecting group for the pyrrole nitrogen in these scaffolds.[3] Its introduction via reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a robust and high-yielding transformation. The Boc group effectively masks the nucleophilicity and acidity of the N-H bond, preventing unwanted side reactions during subsequent synthetic steps such as metal-catalyzed cross-couplings or C-H functionalization.[4][5] Furthermore, its stability in basic and nucleophilic conditions, combined with its clean, acid-labile removal, makes it an ideal tactical element in a multi-step synthetic campaign.[6][7]
This guide provides a comprehensive, field-tested protocol for the N-Boc protection of pyrrolopyrimidine cores, detailing the underlying chemical principles, step-by-step procedures, and critical troubleshooting insights.
Mechanism and Scientific Principles
The Boc protection of the pyrrole nitrogen is an acylation reaction. While the reaction can proceed with (Boc)₂O alone, it is often slow, especially with electron-deficient heterocycles like some pyrrolopyrimidines.[8][9] The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) significantly accelerates the reaction.[6]
The mechanism proceeds via the following key steps[10][11]:
-
Catalyst Activation: The highly nucleophilic DMAP attacks one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride.
-
Formation of a Highly Reactive Intermediate: This attack leads to the formation of a reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt and a tert-butoxide anion. This intermediate is significantly more electrophilic than (Boc)₂O itself.
-
Nucleophilic Attack: The pyrrole nitrogen of the pyrrolopyrimidine substrate attacks the activated carbonyl carbon of the pyridinium intermediate.
-
Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, yielding the N-Boc protected pyrrolopyrimidine, regenerating the DMAP catalyst, and producing tert-butanol and carbon dioxide as byproducts.[10]
The volatile and neutral nature of the byproducts (CO₂ and t-BuOH) simplifies purification, which is a major advantage of this protocol.[12]
Experimental Workflow Overview
A generalized workflow for the Boc protection of pyrrolopyrimidines is presented below. This process includes reaction setup, monitoring, workup, and final product purification.
Caption: High-level workflow for the Boc protection of pyrrolopyrimidines.
Detailed Experimental Protocol
This protocol is a general method applicable to a wide range of pyrrolopyrimidine substrates. Adjustments may be necessary based on the specific solubility and reactivity of the starting material.
Materials and Reagents:
-
Pyrrolopyrimidine substrate (1.0 eq.)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.2 - 1.5 eq.)
-
4-(Dimethylamino)pyridine, DMAP (0.1 - 0.2 eq.)
-
Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrrolopyrimidine substrate (1.0 eq.) and DMAP (0.1 eq.).
-
Rationale: Using dry glassware is crucial to prevent hydrolysis of the (Boc)₂O.
-
-
Dissolution: Add anhydrous DCM or THF (approx. 0.1 M concentration relative to the substrate) and stir until all solids are dissolved.
-
Rationale: Aprotic solvents are used to prevent reaction with the Boc anhydride. DCM and THF are excellent choices due to their inertness and ability to dissolve a wide range of organic compounds.[6]
-
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for several minutes.
-
Rationale: While not always strictly necessary, an inert atmosphere prevents potential side reactions with atmospheric moisture and CO₂.
-
-
Reagent Addition: Add (Boc)₂O (1.2 eq.) to the solution. For larger scale reactions, it is advisable to add the (Boc)₂O portion-wise to control the initial exotherm and gas evolution (CO₂).[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[13]
-
Rationale: TLC is a rapid and effective way to monitor the consumption of the starting material. A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes. The product spot should have a higher Rf value than the starting N-H pyrrolopyrimidine.
-
-
Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath and cautiously add saturated aqueous NH₄Cl solution to quench any remaining reactive species.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine.[6]
-
Rationale: The bicarbonate wash neutralizes the reaction mixture. The brine wash helps to remove water from the organic layer.
-
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure N-Boc protected pyrrolopyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[14] The successful incorporation of the Boc group is typically confirmed by a characteristic singlet at ~1.6 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group.[15]
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Weakly nucleophilic substrate (e.g., electron-withdrawing groups on the ring system). | Increase the amount of DMAP to 0.5 eq. or even 1.0 eq. Gently heat the reaction to 40-50 °C. Consider switching to a more polar aprotic solvent like acetonitrile (ACN).[6] |
| Steric hindrance around the pyrrole nitrogen. | Increase the reaction time and/or temperature. A stronger, non-nucleophilic base like DBU could be used in place of DMAP in some cases.[6] | |
| Formation of Side Products | Excess (Boc)₂O reacting with other nucleophilic sites. | Use a smaller excess of (Boc)₂O (e.g., 1.1 eq.) and add it slowly to the reaction mixture. |
| DMAP promoting undesired side reactions. | Reduce the amount of DMAP or run the reaction at a lower temperature (0 °C to room temp). For highly reactive substrates, DMAP may not be necessary. | |
| Difficult Purification | Product co-elutes with residual (Boc)₂O or byproducts. | During work-up, washing the organic layer with a dilute base can help hydrolyze excess (Boc)₂O. Ensure the product is fully dried under high vacuum, as residual (Boc)₂O can sometimes be removed by sublimation.[16] |
Illustrative Data for Boc Protection
The following table summarizes typical reaction conditions and outcomes for the Boc protection of various heterocyclic amines, illustrating the general applicability of the method.
| Substrate Type | (Boc)₂O (eq.) | Catalyst (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aliphatic Amine[6] | 1.2 | N/A | THF | 25 | 2 | >95 |
| Aromatic Amine[6] | 1.2 | DMAP (0.1) | ACN | 25 | 4 | 90-98 |
| Hindered Amine[6] | 1.5 | DMAP (0.2) | DCM | 40 | 12 | 85-95 |
| Pyrrolopyrimidine[17] | 1.2-1.5 | DMAP (0.1) | DCM/THF | 25 | 2-6 | 80-95 (Typical) |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction scale.
Conclusion
The DMAP-catalyzed Boc protection of the pyrrole nitrogen on a pyrrolopyrimidine core is a highly efficient, reliable, and scalable method. It is a cornerstone transformation for synthetic campaigns in drug discovery, enabling the controlled and selective functionalization of this important heterocyclic scaffold. By understanding the underlying mechanism and paying close attention to procedural details, researchers can consistently achieve high yields of the desired protected intermediate, paving the way for the synthesis of complex and biologically active molecules.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Dearomatization of Electron-Deficient Nitrogen Heterocycles via Cobalt-Catalyzed Asymmetric Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. N-Boc-2-pyrroleboronic acid(135884-31-0) 1H NMR spectrum [chemicalbook.com]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
- 17. researchgate.net [researchgate.net]
The Strategic Application of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development. Within this arena, tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate has emerged as a pivotal building block, particularly in the synthesis of Janus Kinase (JAK) inhibitors. This sophisticated intermediate offers a strategic entry point to a class of molecules that have demonstrated profound efficacy in the treatment of autoimmune diseases and certain cancers. Its unique structural architecture, featuring a reactive chloropyrrolopyrimidine core coupled with a chiral, Boc-protected pyrrolidine moiety, provides medicinal chemists with a versatile platform for generating diverse and highly specific therapeutic agents.
This technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of this key intermediate. We will delve into the causality behind its experimental utility, provide detailed, field-proven protocols for its application, and contextualize its role within the broader framework of signal transduction pathway modulation.
The Pyrrolopyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows molecules containing this scaffold to effectively compete for the ATP-binding site of various kinases. The chlorine atom at the 4-position of the pyrimidine ring is a key reactive handle. Its electron-withdrawing nature renders the C4 carbon susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine-containing side chains, which are crucial for tuning the selectivity and potency of the final drug candidate.[1]
The Chiral Pyrrolidine Moiety: A Key to Selectivity and Physicochemical Properties
The (R)- or (S)-pyrrolidine substituent at the 7-position of the pyrrolopyrimidine core plays a critical role in orienting the molecule within the kinase's binding pocket and can significantly influence the compound's pharmacokinetic profile. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is instrumental in synthetic strategies, allowing for the controlled and sequential introduction of desired functionalities. Its facile removal under acidic conditions is a well-established and reliable transformation in multi-step syntheses.[2][3]
Targeted Application: The Synthesis of JAK Inhibitors
A prime application of this compound is in the synthesis of JAK inhibitors, such as tofacitinib.[4][5] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[6] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.[7]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This allows for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.[8][9][10]
Caption: The JAK-STAT Signaling Pathway and the Point of Intervention for JAK Inhibitors.
Experimental Protocols
The following protocols are representative of the key transformations involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Chiral Amine
This protocol details the coupling of the title intermediate with a chiral amine, a critical step in the synthesis of many JAK inhibitors. The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on the electron-deficient pyrimidine ring.
Materials:
-
This compound
-
Chiral amine (e.g., (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine for tofacitinib synthesis)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the chiral amine (1.1-1.5 eq) to the solution.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the reactants and facilitates the SNAr reaction. |
| Base | DIPEA or K₂CO₃ | A non-nucleophilic base to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture and oxygen. |
Protocol 2: Boc Deprotection
The removal of the Boc protecting group is essential to unmask the pyrrolidine nitrogen for subsequent functionalization or to yield the final active pharmaceutical ingredient. This is typically achieved under acidic conditions.[2][3]
Materials:
-
Boc-protected coupled product from Protocol 1
-
4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Anhydrous DCM (if using TFA)
-
Diethyl ether
-
Standard laboratory glassware
Procedure (using 4M HCl in Dioxane):
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.
-
Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the solution at room temperature.
-
Stir the mixture at room temperature for 1-4 hours. The deprotected product may precipitate as its hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
If a precipitate forms, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce solidification, then filter to collect the product as its hydrochloride salt.
-
The resulting salt can be used directly or neutralized with a base to obtain the free amine.
Caption: A simplified workflow illustrating the key synthetic transformations.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions.[11]
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound represents a highly valuable and strategically designed intermediate in medicinal chemistry. Its application has been instrumental in the development of a new generation of targeted therapies, particularly JAK inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their drug discovery endeavors, ultimately contributing to the advancement of therapeutic interventions for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 9. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Baricitinib via a Pyrrolo[2,3-d]pyrimidine Intermediate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core in Baricitinib's Architecture
Baricitinib, a potent and selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2, has emerged as a significant therapeutic agent in the management of autoimmune diseases, most notably rheumatoid arthritis.[1] Its molecular architecture is centered around a 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry that mimics the adenine base of ATP, enabling it to effectively compete for the kinase hinge-binding region. The synthesis of baricitinib is a topic of considerable interest in process chemistry and drug development, with a key strategic focus on the efficient construction of its heterocyclic core and the subsequent coupling with its intricate side chain.
This technical guide provides a detailed exploration of the synthesis of baricitinib with a specific focus on strategies that employ a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. We will delve into the causal-driven experimental choices, present detailed protocols, and offer insights into potential challenges and optimization strategies.
The Convergent Synthetic Strategy: Deconstruction of Baricitinib
A logical and industrially scalable approach to the synthesis of baricitinib involves a convergent strategy, wherein the molecule is deconstructed into two key building blocks: the heterocyclic core and the functionalized side chain. These are synthesized independently and then coupled in the final stages of the synthesis.
Caption: Convergent synthesis of Baricitinib.
This approach allows for the optimization of each synthetic route independently, leading to higher overall yields and purity of the final active pharmaceutical ingredient (API).
Part I: Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial intermediate, and its efficient synthesis is paramount to the overall success of the baricitinib synthesis.[2] Several routes have been reported, often starting from readily available precursors. A common and effective method involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring.
A widely adopted multi-step synthesis commences with diethyl malonate and proceeds through the formation of a pyrimidine ring, followed by the construction of the fused pyrrole ring, and finally, chlorination.[3][4]
Detailed Protocol for the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine
-
In a suitable reaction vessel, dissolve ethyl cyanoacetate and thiourea in ethanol.[4]
-
Cool the mixture to 0-5 °C and slowly add a solution of sodium ethoxide in ethanol.
-
Allow the reaction to stir at room temperature for 1-2 hours, then heat to reflux for 8-10 hours.
-
Cool the reaction mixture to room temperature and filter the resulting solid.
-
Wash the solid with ethanol and dry to yield 2-mercapto-4-amino-6-hydroxypyrimidine.
Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine
-
Suspend 2-mercapto-4-amino-6-hydroxypyrimidine in an aqueous ammonia solution.[4]
-
Add activated nickel (Raney nickel) and heat the mixture to 80-100 °C for 4-6 hours.
-
Filter the hot reaction mixture to remove the nickel catalyst.
-
Cool the filtrate to room temperature to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-amino-6-hydroxypyrimidine.
Step 3: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine
-
Dissolve 4-amino-6-hydroxypyrimidine and sodium acetate in water.[4]
-
Heat the mixture to 60-80 °C and slowly add an aqueous solution of 2-chloroacetaldehyde.
-
Stir the reaction for 4-6 hours, then cool to room temperature.
-
Filter the precipitated solid, wash with water, and dry to yield 4-hydroxypyrrolo[2,3-d]pyrimidine.
Step 4: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Carefully add 4-hydroxypyrrolo[2,3-d]pyrimidine to phosphorus oxychloride (POCl₃).[4]
-
Heat the mixture to 80-100 °C and stir for 2-4 hours.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the residue to 0-10 °C and cautiously quench with ice water.
-
Adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization from toluene can be performed for further purification.[4]
Part II: Synthesis of the Azetidine Side Chain
The second key component is the functionalized azetidine side chain, 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile. Its synthesis typically begins with a commercially available azetidine derivative.
Detailed Protocol for the Synthesis of 2-[1-(Ethylsulfonyl)azetidin-3-ylidene]acetonitrile
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in a suitable aprotic solvent (e.g., THF), add diethyl(cyanomethyl)phosphonate.
-
Cool the mixture in an ice bath and add a strong base, such as sodium hydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[5]
Step 2: Deprotection of the Boc Group
-
Dissolve the product from the previous step in an organic solvent such as dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.[6]
-
Stir the reaction at room temperature for several hours until the deprotection is complete.
-
Remove the solvent and excess TFA under reduced pressure to obtain the trifluoroacetate salt of 2-(azetidin-3-ylidene)acetonitrile.
Step 3: Sulfonylation
-
Suspend the crude trifluoroacetate salt in a solvent like acetonitrile.
-
Cool the mixture to 0 °C and add a base, such as diisopropylethylamine (DIPEA).[6]
-
Slowly add ethanesulfonyl chloride and allow the reaction to proceed at low temperature, then warm to room temperature.
-
After completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent.
-
The organic layer is then dried and concentrated to give the desired product, 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile.[7]
Part III: The Key Coupling Step and Final Synthesis
With both key intermediates in hand, the final stage of the synthesis involves their coupling. Two primary strategies have been successfully employed: a Suzuki coupling and a Michael addition.
Strategy A: Suzuki Coupling Approach
This approach involves the palladium-catalyzed cross-coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a boronic acid or ester derivative of the azetidine side chain.[8][9]
Caption: Suzuki coupling route to Baricitinib.
Detailed Protocol for Suzuki Coupling:
-
In a reaction vessel, dissolve {1-(ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, for instance, potassium carbonate.[9]
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).[9]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain baricitinib.
Mechanistic Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction.[1][10] The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the C-Cl bond of the pyrrolo[2,3-d]pyrimidine, transmetalation with the boronate ester, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) species. The choice of a phosphine-based ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The base is required to activate the organoboron species for transmetalation.
Strategy B: Michael Addition Approach
An alternative and often highly efficient route involves a Michael (or aza-Michael) addition of a pyrazole-substituted pyrrolo[2,3-d]pyrimidine to the activated alkene of the azetidine side chain.[6][11]
Caption: Michael addition route to Baricitinib.
Detailed Protocol for Michael Addition:
-
The synthesis first requires the preparation of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine. This can be achieved by a Suzuki coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
In a reaction vessel, suspend 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile in a polar aprotic solvent like acetonitrile.[6]
-
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise at room temperature.[6]
-
Stir the reaction mixture at room temperature. The product often precipitates from the reaction mixture.
-
After completion, the reaction can be quenched with water, and the solid product is collected by filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., MTBE) and dry to obtain baricitinib.[6]
Mechanistic Rationale: The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a related electron-deficient alkene. The pyrazole nitrogen of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine acts as the nucleophile. The strong, non-nucleophilic base DBU deprotonates the pyrazole N-H, increasing its nucleophilicity and facilitating the addition to the electron-deficient double bond of the azetidine side chain. This route can be highly atom-economical and may avoid the use of expensive and potentially toxic heavy metal catalysts.
The Role of Protecting Groups
In some synthetic strategies for baricitinib, the use of protecting groups on the nitrogen of the pyrrolo[2,3-d]pyrimidine ring is employed to prevent side reactions and improve yields.[12] Common protecting groups include tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM).
The choice of protecting group depends on the specific reaction conditions of the subsequent steps. For instance, a Boc group can be readily removed under acidic conditions (e.g., with TFA), while a SEM group is typically cleaved under fluoride-mediated conditions or with certain Lewis acids. The protecting group strategy adds steps to the overall synthesis (protection and deprotection) but can be crucial for achieving high purity and avoiding unwanted side reactions, such as N-alkylation at the pyrrole nitrogen.[13]
Quantitative Data Summary
| Step | Starting Materials | Key Reagents | Product | Typical Yield |
| Azetidine Side Chain Synthesis | ||||
| Horner-Wadsworth-Emmons | tert-Butyl 3-oxoazetidine-1-carboxylate, Diethyl(cyanomethyl)phosphonate | NaH | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | ~84%[14] |
| Sulfonylation (after deprotection) | 2-(Azetidin-3-ylidene)acetonitrile | Ethanesulfonyl chloride, DIPEA | 2-[1-(Ethylsulfonyl)azetidin-3-ylidene]acetonitrile | High[6] |
| Key Coupling (Suzuki) | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Azetidine-boronate ester | Pd(PPh₃)₄, K₂CO₃ | Baricitinib | ~49% (overall from azetidine starting material)[5] |
| Key Coupling (Michael Addition) | 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, 2-[1-(Ethylsulfonyl)azetidin-3-ylidene]acetonitrile | DBU | Baricitinib | Quantitative[6] |
Troubleshooting and Optimization
-
Chlorination of 4-hydroxypyrrolo[2,3-d]pyrimidine: This step can be challenging. Incomplete reaction or decomposition can occur. Ensuring the complete removal of water from the starting material and using a sufficient excess of POCl₃ are critical. The workup must be performed carefully to avoid hydrolysis of the product back to the starting material.
-
Suzuki Coupling: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction yield. Screening different conditions may be necessary to optimize the reaction for a specific scale. The presence of impurities in the starting materials can also poison the catalyst.
-
Michael Addition: The choice of base is crucial. While DBU is effective, other non-nucleophilic bases can also be explored. The reaction is often sensitive to steric hindrance, but in the case of baricitinib synthesis, it proceeds efficiently.
-
Purification: The final product may contain impurities from side reactions. Careful purification by column chromatography or recrystallization is essential to meet the stringent purity requirements for an API. The identification and synthesis of potential impurities are important for process control.[13]
Conclusion
The synthesis of baricitinib via a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate represents a robust and scalable approach to this important pharmaceutical agent. The choice between a Suzuki coupling and a Michael addition for the key bond-forming step offers flexibility in process development, with each route having its own advantages in terms of catalyst requirements, reaction conditions, and overall efficiency. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and strategic use of protecting groups are all essential for the successful and efficient synthesis of baricitinib. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in this endeavor.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. An Efficient Synthesis of Baricitinib | Semantic Scholar [semanticscholar.org]
- 9. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. AU2018366342A1 - Method for preparing Baricitinib - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the dedicated technical support center for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance your reaction yield, product purity, and overall success.
Overview of the Synthesis
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal step in the preparation of numerous kinase inhibitors and other pharmacologically active molecules. The most prevalent synthetic route involves the chlorination of the readily available starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete conversion, and product degradation. This guide will address these common challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: Consistently Low Yield
Question: My yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted issue that can often be traced back to one of several key areas:
-
Starting Material Quality: The purity of your 7H-pyrrolo[2,3-d]pyrimidin-4-one is paramount. The presence of residual salts or moisture can significantly impact the reaction.
-
Recommendation: Ensure your starting material is thoroughly dried under vacuum before use. An analysis of the starting material by NMR or elemental analysis can confirm its purity.
-
-
Reagent Stoichiometry and Activity: The amount and activity of your chlorinating agent (typically phosphorus oxychloride, POCl₃) are critical.
-
Recommendation: Use a freshly opened bottle of POCl₃ or distill it before use. An excess of POCl₃ is often required; a common range is 5-10 equivalents.
-
-
Reaction Temperature: Inadequate temperature control is a frequent cause of low yields.
-
Recommendation: The reaction is typically performed at reflux. Ensure your reaction setup maintains a consistent and appropriate temperature. For POCl₃, this is around 105-110 °C.
-
-
Work-up Procedure: The product is susceptible to hydrolysis back to the starting material.
-
Recommendation: The work-up should be performed under cold conditions (e.g., pouring the reaction mixture onto ice). The pH should be carefully adjusted to be neutral or slightly basic to ensure the product precipitates without significant hydrolysis.
-
Issue 2: Incomplete Reaction
Question: My TLC analysis shows a significant amount of starting material remaining, even after a prolonged reaction time. What should I do?
Answer: An incomplete reaction suggests that the activation of the starting material is insufficient or that the reaction has stalled.
-
Insufficient Activation: The lactam oxygen of the starting material needs to be activated for chlorination to occur.
-
Recommendation: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, can facilitate the reaction. These bases can act as catalysts and also neutralize any HCl generated during the reaction.
-
-
Reagent Decomposition: If the reaction is run for an excessively long time at high temperatures, the chlorinating agent may decompose.
-
Recommendation: Monitor the reaction progress by TLC. If the reaction stalls, a fresh portion of the chlorinating agent can be added, but this should be done with caution.
-
Issue 3: Product Degradation and Dark Color
Question: My reaction mixture turns dark, and the isolated product is a dark solid, not the expected off-white powder. What's causing this?
Answer: A dark reaction mixture and product color are indicative of decomposition and the formation of impurities.
-
Excessive Heat: Overheating the reaction mixture is a primary cause of degradation.
-
Recommendation: Maintain a consistent reflux temperature and avoid localized overheating. Use a silicone oil bath for uniform heat distribution.
-
-
Atmospheric Moisture: The reaction is sensitive to moisture.
-
Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried before use.
-
Issue 4: Purification Challenges
Question: I'm having difficulty purifying the final product. What are the common impurities and the best purification methods?
Answer: The primary impurity is often the unreacted starting material, which can be challenging to separate.
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for removing the starting material. Suitable solvent systems include ethanol/water or acetonitrile.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best chlorinating agent to use: POCl₃ or SOCl₂?
-
A1: POCl₃ is generally preferred for this transformation as it often gives higher yields and cleaner reactions. Thionyl chloride (SOCl₂) can also be used, but it may require different reaction conditions and can lead to more side products.
-
-
Q2: Is a phase-transfer catalyst necessary?
-
A2: While not always required, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can be beneficial, especially in larger-scale reactions. It can improve the reaction rate and yield by facilitating the interaction between the reactants.
-
-
Q3: How should I properly store 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?
-
A3: The product is sensitive to moisture and light. It should be stored in a tightly sealed container, under an inert atmosphere if possible, and in a refrigerator or freezer to prevent degradation.
-
-
Q4: What are the key safety precautions for this reaction?
-
A4: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The work-up procedure, which involves quenching with ice, should be done slowly and carefully to control the exothermic reaction.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) to the flask.
-
Add N,N-diisopropylethylamine (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous solution to 7-8 with a saturated sodium bicarbonate solution.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: General workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: A step-by-step flowchart for troubleshooting low yields.
Data Summary
| Parameter | Recommendation | Common Range |
| Starting Material | High purity, dry | >98% |
| Chlorinating Agent | Fresh or distilled POCl₃ | 5-10 equivalents |
| Base (optional) | N,N-diisopropylethylamine | 1.5-2.0 equivalents |
| Temperature | Consistent reflux | 105-110 °C |
| Reaction Time | Monitor by TLC | 4-12 hours |
Technical Support Center: Purification of tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate (CAS: 1240301-66-9). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common and complex challenges encountered during the isolation and purification of this critical pharmaceutical intermediate.[1][2]
Section 1: Compound Profile and Core Purification Strategy
Before addressing specific issues, it is crucial to understand the physicochemical properties of the target compound and its common precursors, as these dictate the optimal purification strategy.
Q1: What are the key properties of the target compound that influence its purification?
A1: Understanding the compound's characteristics is the foundation of a successful purification strategy.
-
Appearance: Typically a white to light yellow solid.[3]
-
Molecular Formula: C₁₅H₁₉ClN₄O₂.[3]
-
Molecular Weight: 322.80 g/mol .[3]
-
Stability: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is sensitive to strong acids, bases, and prolonged exposure to moisture, which can lead to hydrolysis of the chlorine atom.[4] The final compound should be stored sealed at low temperatures (-20°C) and protected from moisture.[3]
-
Solubility: The molecule possesses both a lipophilic Boc-group and a polar heterocyclic core. It is generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5] Its solubility in non-polar solvents like hexanes is limited, a property that is exploited in chromatography.
The presence of the Boc-protecting group and the chloro-substituent on the pyrrolopyrimidine ring are the primary handles for designing a selective purification process. The key is to remove unreacted starting materials and hydrolysis-related side products without degrading the target molecule.
General Purification Workflow
The following diagram outlines a typical, robust workflow for purifying the crude product obtained from synthesis.
Caption: General experimental workflow for purification.
Section 2: Troubleshooting Silica Gel Chromatography
Flash column chromatography is the most common method for the primary purification of this compound.
Q2: I'm seeing poor separation between my product and a faster-running impurity on the TLC plate. What is this impurity and how can I improve separation?
A2: The most likely fast-running impurity is unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This starting material is significantly less polar than the final product due to the absence of the bulky, polar pyrrolidine ring.
Recommended Solutions:
-
Optimize the Mobile Phase: Your solvent system may be too polar, causing all components to move too quickly up the column.
-
Action: Decrease the polarity. If using an Ethyl Acetate/Hexane system, decrease the percentage of ethyl acetate. For a Dichloromethane/Methanol system, reduce the methanol concentration.
-
Causality: A less polar mobile phase increases the compound's interaction (adsorption) with the polar silica gel, slowing its elution. This exaggerates the polarity differences between your product and impurities, leading to better separation.
-
-
Employ a Shallow Gradient: A steep gradient can cause closely eluting spots to merge.
-
Action: Switch from an isocratic (single solvent mixture) elution to a shallow gradient. For example, start with 100% hexanes and slowly increase the ethyl acetate concentration.
-
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Condition 1 (Less Polar) | Condition 2 (More Polar) | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Industry standard for this class of compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Dichloromethane / Methanol Gradient | Hex/EtOAc offers excellent resolution for less polar compounds. DCM/MeOH is for more polar compounds or when solubility is an issue. |
| Gradient | 0% -> 50% Ethyl Acetate | 0% -> 5% Methanol | A slow, shallow gradient is critical for separating starting materials from the product. |
| Loading Method | Dry loading | Dry loading | Dry loading onto a small amount of silica gel prevents band broadening and improves resolution compared to liquid loading in a strong solvent. |
Q3: My product seems to be degrading on the column, leading to streaking on TLC and low recovery. What's causing this?
A3: This is a classic sign of on-column hydrolysis. Standard silica gel is slightly acidic (pH ~4.5-5.5), which can be sufficient to catalyze the hydrolysis of the electron-deficient 4-chloro-substituent, especially with prolonged exposure.
Recommended Solutions:
-
Neutralize the Silica Gel:
-
Protocol: Prepare a slurry of your silica gel in the starting mobile phase. Add 1% (v/v) triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Mix thoroughly and pack the column with this neutralized slurry.[6]
-
Causality: The amine base neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed hydrolysis of the product.
-
-
Use a Different Stationary Phase:
-
Action: Consider using neutral alumina instead of silica gel.
-
Causality: Alumina is not acidic and can prevent the degradation of acid-sensitive compounds. However, be aware that elution patterns can change significantly, so new TLC conditions must be developed first.
-
-
Run the Column Quickly: Do not leave the compound on the column for an extended period (e.g., overnight). A faster flow rate (flash chromatography) minimizes contact time and potential for degradation.
Potential Impurities and Side Reactions
The following diagram illustrates the primary synthetic route and the formation of common impurities that complicate purification.
Caption: Formation pathways of common process impurities.
Section 3: FAQs on Recrystallization and Final Product Handling
Q4: My product "oiled out" instead of crystallizing. How can I get a solid product?
A4: "Oiling out" occurs when the compound is insoluble in the solvent at a high temperature, or when the solution becomes supersaturated too quickly upon cooling. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Solutions:
-
Solvent Screening:
-
Action: Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, isopropanol, ethyl acetate) at a warm temperature. Then, slowly add a "poor" solvent (e.g., water, hexanes, heptane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve, then allow the mixture to cool slowly.[7]
-
Causality: This method carefully approaches the saturation point, promoting the slow formation of an ordered crystal lattice rather than the rapid, disordered precipitation of an oil.
-
-
Control the Cooling Rate:
-
Action: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.
-
Causality: Slow cooling provides the necessary time for molecules to orient themselves into a stable crystal structure.
-
-
Scratching and Seeding:
-
Action: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled solution.
-
Causality: Both techniques provide a nucleation point—a surface where crystal growth can initiate.
-
Q5: The purity of my final product is only 96% by LCMS. What is the likely remaining impurity and is it acceptable?
A5: A purity of 96.20% has been reported in certificates of analysis for this compound.[3] The most common and difficult-to-remove impurity is often the hydrolyzed version of the product, tert-butyl 3-(4-hydroxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate . This impurity is more polar than the product but can sometimes co-elute or co-precipitate.
-
Is it acceptable? This depends entirely on the requirements of the next synthetic step. For many applications, 95-97% purity is sufficient. However, if the subsequent reaction is sensitive to hydroxyl groups or requires very high purity starting material, further purification is necessary. A final recrystallization or preparative HPLC may be required to achieve >99% purity. Always check the analytical data (¹H NMR, LCMS) to confirm the identity and quantity of impurities before proceeding.[3]
References
- 1. tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. srinichem.com [srinichem.com]
- 5. benchchem.com [benchchem.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Impurities in Tofacitinib Intermediate Synthesis
Welcome to the Technical Support Center for Tofacitinib Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of tofacitinib and its intermediates. As a Janus kinase (JAK) inhibitor, the purity of tofacitinib is paramount to its safety and efficacy.[1][2][3] Impurities arising during the synthesis of its complex intermediates can be challenging to identify and control.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the origin of impurities, and implement effective control strategies.
Frequently Asked Questions (FAQs): Understanding the Impurity Landscape
This section addresses foundational questions regarding the types and significance of impurities encountered during the synthesis of tofacitinib intermediates.
Q1: What are the primary categories of impurities I should be aware of during tofacitinib synthesis?
Impurities in tofacitinib synthesis are broadly classified based on their origin. Understanding these categories is the first step in developing a robust control strategy.
-
Process-Related Impurities: These are substances that originate from the manufacturing process itself. They include unreacted starting materials, residual intermediates, by-products from unintended side reactions, and reagents or catalysts.[1][4]
-
Degradation Products: These impurities form when the drug substance or its intermediates degrade due to exposure to environmental factors like acid, base, heat, light, or oxidizing agents.[2][4][5] Tofacitinib, for instance, is known to be susceptible to degradation under acidic, basic, thermal, and oxidative stress.[4][5]
-
Stereoisomeric Impurities: Tofacitinib possesses two chiral centers at the C3 and C4 positions of the piperidine ring, with the desired configuration being (3R,4R).[6] Consequently, stereoisomers, such as the (3S,4S)-enantiomer and various diastereomers, are critical impurities that must be monitored and controlled.[7][8][9]
-
Genotoxic Impurities (GTIs): These are impurities that have the potential to damage DNA and are subject to stringent control limits. They can be introduced from starting materials or reagents, such as alkylating agents used in synthesis (e.g., tosylates).[6]
Q2: Can you provide examples of specific, known impurities related to key tofacitinib intermediates?
Certainly. The synthesis of tofacitinib generally involves the coupling of two key fragments: a chiral piperidine derivative and a pyrrolo[2,3-d]pyrimidine core.[10] Most process-related impurities are structurally similar to these intermediates.
Below is a table summarizing some common impurities, their origin, and the synthetic intermediate they are associated with.
| Impurity Name/Type | Associated Intermediate | Plausible Origin |
| Amine Impurity (N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) | Final Condensation Step | This is the direct precursor to tofacitinib before the addition of the cyanoacetyl group. Its presence indicates an incomplete final reaction step.[11] |
| 2-Chloro Intermediate Impurity (N-((3R,4R)4-methylpiperidin-3-yl)-N-methyl-(2-chloro-7H-pyrrolo[2,3-D]pyrimidine)-4-amine) | Pyrrolo[2,3-d]pyrimidine | Arises from incomplete dehalogenation if a 2,4-dichloropyrrolo[2,3-d]pyrimidine starting material is used. The chlorine atom on the pyrimidine ring can be difficult to remove.[12] |
| (3S,4S)-Enantiomer | (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine | Use of a non-enantiopure starting material or racemization during synthesis. This is a critical impurity to control per ICH guidelines.[8] |
| Trans-Diastereomers | (3R,4R)-N,4-dimethyl-1-(phenylsulfonyl)piperidin-3-amine | Incomplete separation of cis/trans isomers during the synthesis of the piperidine ring. The desired product is the cis isomer.[7] |
| Oxidative Degradation Impurities (e.g., N-oxide) | Tofacitinib API / Late-stage intermediates | Exposure to oxidative conditions (e.g., peroxides in solvents) can lead to oxidation, particularly at the pyrrole ring or piperidine nitrogen.[5][6][13] |
| Ethyl/Butyl p-toluenesulfonate | Tosyl-protected intermediates | These are potential genotoxic impurities arising from the use of tosyl protecting groups in the presence of ethanol or butanol.[6][10] |
Q3: Why is controlling stereoisomers like the (3S,4S)-enantiomer so critical?
The therapeutic activity of a chiral drug is often associated with one specific stereoisomer. The other isomers may have lower activity, different activity, or even contribute to toxicity. For tofacitinib, the desired therapeutic effect is linked to the (3R,4R) configuration.
According to regulatory guidelines from bodies like the International Council for Harmonisation (ICH), for single-enantiomer drugs, the opposite enantiomer is considered an impurity and its level must be strictly controlled and quantified to ensure the drug's safety and efficacy.[8] Therefore, a validated, stereospecific analytical method is essential for quality control.
Troubleshooting Guide: From Unexpected Peaks to Purity Failures
This section provides actionable guidance for specific problems you may encounter during your experiments.
Problem 1: My HPLC chromatogram of a key intermediate shows a significant unknown peak.
An unexpected peak is a common but concerning issue. A systematic approach is required for identification and mitigation.
-
Plausible Causes:
-
A by-product from an unexpected side reaction.
-
A degradation product formed during the reaction or work-up.
-
An impurity present in a starting material that has carried through the synthetic step.
-
Contamination from the reactor or solvents.
-
-
Troubleshooting & Investigation Workflow:
-
System Verification: First, ensure the peak is not an artifact. Inject a blank solvent run to check for ghost peaks or carryover. Verify that your system suitability parameters (e.g., retention time, peak shape) for the main peak are within specification.[14]
-
Spiking Study: If available, inject the sample spiked with known starting materials and potential intermediates. Co-elution of the unknown peak with a known standard provides a preliminary identification.
-
Forced Degradation Study: Subject a pure sample of your intermediate to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, 80°C heat).[4][5] If the unknown peak is generated or increases under a specific condition, it is likely a degradation product. This is invaluable for understanding stability.
-
Structural Elucidation: The definitive step is to identify the structure of the impurity. High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this.[4][5] The mass-to-charge ratio (m/z) provides the molecular weight, and tandem MS (MS/MS) fragmentation patterns offer clues to the molecule's structure.
-
-
Visual Workflow for Unknown Peak Investigation:
Caption: A systematic workflow for identifying and addressing unknown impurities.
Problem 2: The yield of my SNAr coupling reaction is low, and TLC/HPLC shows multiple by-products.
The nucleophilic aromatic substitution (SNAr) reaction between the piperidine amine and 4-chloro-pyrrolo[2,3-d]pyrimidine is a cornerstone of many tofacitinib syntheses.[10] Its efficiency is critical.
-
Plausible Causes:
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. An overly strong base or high temperature can lead to decomposition or side reactions.
-
Poor Nucleophilicity: The secondary amine on the piperidine ring might have reduced nucleophilicity due to steric hindrance or electronic effects.
-
Competing Reactions: The pyrrolo[2,3-d]pyrimidine ring system can potentially react at other positions under certain conditions.
-
-
Troubleshooting & Optimization Strategies:
-
Base Selection: An inorganic base like K₂CO₃ or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often used. Screen different bases to find the optimal balance between reaction rate and by-product formation.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are common, but sometimes a protic solvent like water or isopropanol can be effective, especially when using inorganic bases.[10]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80°C) to minimize degradation. Monitor the reaction progress closely by HPLC to avoid prolonged heating after completion.
-
Protecting Group Strategy: Some syntheses employ a tosyl-protecting group on the pyrrole nitrogen of the 4-chloro-pyrrolo[2,3-d]pyrimidine. While this can improve solubility and reactivity, the subsequent de-tosylation step adds complexity and can be a source of impurities if incomplete.[10]
-
Problem 3: My chiral purity analysis indicates high levels of the undesired (3S,4S) enantiomer.
Maintaining stereochemical integrity is one of the most challenging aspects of the synthesis.
-
Plausible Causes:
-
Poor Enantiomeric Purity of Starting Material: The chiral integrity of the entire synthesis depends on the enantiomeric excess (ee) of the starting chiral piperidine intermediate.
-
Racemization: A chiral center can be epimerized under harsh reaction conditions (strong acid or base, high heat), leading to a loss of stereochemical purity.
-
-
Troubleshooting & Control Strategies:
-
Verify Analytical Method: First, confirm your chiral HPLC method is robust and provides baseline resolution (>1.5) between the (3R,4R) and (3S,4S) enantiomers.[8][9]
-
Incoming Quality Control: Rigorously test the enantiomeric purity of your key chiral raw materials before they enter the main synthesis pathway.
-
Process Parameter Review: Identify any steps involving strong bases or acids. If a step is suspect, analyze samples before and after that step to pinpoint where the loss of purity is occurring. Consider using milder reagents or lowering the reaction temperature.
-
Purification: If a low level of the undesired enantiomer is present, it may need to be removed through classical resolution or preparative chiral chromatography, though this is often a difficult and costly final step.
-
Experimental Protocols
Adherence to validated analytical methods is crucial for accurate impurity profiling.
Protocol: Representative RP-HPLC Method for Impurity Profiling
This protocol is a representative example based on published methods for analyzing tofacitinib and its related substances.[4][14][15] It should be validated for your specific application.
-
Objective: To separate and quantify process-related impurities and degradation products in a tofacitinib intermediate or final product sample.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
-
Chromatography Data System (e.g., Empower).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., LiChrospher C18, 250mm x 4.6mm, 5µm).[4]
-
Mobile Phase A: 0.1% Ammonium acetate solution, pH adjusted to 4.0 with formic acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
-
Procedure:
-
Solution Preparation: Prepare the diluent (e.g., 50:50 Water:Methanol).[15] Accurately prepare a sample solution of your tofacitinib intermediate at a known concentration (e.g., 0.5 mg/mL).
-
System Suitability: Prepare a system suitability solution containing the main compound and key known impurities to verify resolution, tailing factor, and precision.
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Perform a blank injection, followed by replicate injections of the system suitability solution. Once system suitability is confirmed, inject the sample solution.
-
Data Processing: Integrate all peaks. Identify impurities based on their relative retention time (RRT) compared to the main peak. Quantify impurities using area normalization or against a qualified reference standard.
-
Synthetic Pathway Overview
Understanding the core synthetic strategy helps in anticipating where impurities may arise. The synthesis of tofacitinib typically relies on a convergent approach.
Caption: Convergent synthesis of tofacitinib highlighting the two key intermediates.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Tofacitinib Impurities | SynZeal [synzeal.com]
- 4. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN107064350A - Method for detecting suspected genotoxic impurity of tofacitinib citrate - Google Patents [patents.google.com]
- 7. CN113549075A - Synthesis method of tofacitinib citrate diastereoisomer impurity - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.unl.pt [research.unl.pt]
- 11. pnrjournal.com [pnrjournal.com]
- 12. CN104761556A - Tofacitinib intermediate impurity, tofacitinib impurity and synthetic method, and tofacitinib quality monitoring method - Google Patents [patents.google.com]
- 13. CN110606846A - Tofacitinib citrate impurity and analysis method and application thereof - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) on Pyrrolopyrimidines
Introduction: The pyrrolopyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] Functionalization of this heterocyclic system via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of analog synthesis. However, the reaction is often plagued by challenges ranging from low reactivity to poor regioselectivity. This guide provides field-proven insights and systematic troubleshooting strategies to help researchers overcome common hurdles in SNAr reactions on pyrrolopyrimidine cores.
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The stability of this intermediate is paramount and is influenced by the electronic properties of the ring, the nature of the leaving group, and the reaction conditions.[5] Pyrrolopyrimidines, being electron-deficient heterocycles, are inherently activated towards this reaction, particularly at positions ortho or para to the ring nitrogens (e.g., C4 and C2).[6][7]
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures. Each question is followed by an analysis of potential causes and a series of recommended actions.
Category 1: No Reaction or Low Conversion
Question 1: My SNAr reaction on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a primary amine is not starting or is stalling at low conversion. What should I investigate?
Potential Causes & Solutions:
-
Insufficient Nucleophile Strength/Base: While amines are common nucleophiles, their reactivity can be highly variable. A weak amine may not be nucleophilic enough to attack the electron-deficient ring, or the reaction may be reversible without a suitable base to trap the liberated HCl.
-
Action 1 (Select an Appropriate Base): Introduce a non-nucleophilic base to scavenge the HCl produced. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices. For weakly nucleophilic amines, a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be more effective.[8]
-
Action 2 (Pre-deprotonation for Weak Nucleophiles): For very weak nucleophiles like certain anilines or heterocycles, pre-deprotonation with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can dramatically increase the reaction rate. Caution: Ensure the pyrrolopyrimidine N-H proton does not interfere; protection may be necessary.
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.
-
Action 3 (Switch to a Polar Aprotic Solvent): Protic solvents can solvate the nucleophile, reducing its reactivity. Switch to polar aprotic solvents like DMF, DMSO, NMP, or DMAc, which are known to accelerate SNAr reactions.[8] Recent studies have also explored greener solvent choices like 2-propanol or even water with acid catalysis for specific substrates.[9]
-
-
Insufficient Thermal Energy: Many SNAr reactions require heat to overcome the activation energy barrier for the formation of the Meisenheimer complex.
-
Action 4 (Increase Reaction Temperature): If the reaction is sluggish at room temperature, gradually increase the temperature. A common range is 80-120 °C. Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.
-
-
Deactivation by N-H Deprotonation: The pyrrole N-H is acidic and can be deprotonated by the base. The resulting anion can deactivate the ring towards nucleophilic attack.
-
Action 5 (Protect the Pyrrole Nitrogen): If other methods fail, consider protecting the N7-H proton. Common protecting groups include tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), or a simple benzyl (Bn) group. This prevents deactivation and can also improve solubility.
-
Question 2: I am attempting to displace a sulfone leaving group at C4, but the reaction is much slower than with the analogous 4-chloro substrate. Why is this and how can I improve it?
Potential Causes & Solutions:
-
Leaving Group Ability: While sulfones are excellent leaving groups in many contexts, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group.[10] The high electronegativity of a chlorine or fluorine atom at the reaction site provides a strong inductive pull, making the carbon more electrophilic and accelerating the attack.[10][11] A sulfone group is electron-withdrawing but may not activate the ipso-carbon to the same extent as a halogen for the initial attack.
-
Action 1 (Use a More Potent Nucleophile/Base System): To compensate for the potentially lower electrophilicity of the substrate, use a more reactive nucleophile. This can be achieved by using stronger bases (e.g., K₂CO₃, Cs₂CO₃) or by pre-forming the nucleophilic anion with NaH or LHMDS.[8]
-
Action 2 (Higher Temperatures): Provide more thermal energy to overcome the activation barrier. Reactions involving sulfone leaving groups may require higher temperatures (e.g., 120-150 °C) compared to their chloro counterparts.
-
Action 3 (Microwave Irradiation): Microwave heating can often dramatically reduce reaction times and improve yields for sluggish SNAr reactions by efficiently overcoming the activation energy barrier.
-
Category 2: Poor Regioselectivity
Question 3: I am working with a 2,4-dichloropyrrolopyrimidine and my amine nucleophile is giving me a mixture of C2 and C4 substitution products. How can I control the regioselectivity?
Potential Causes & Solutions:
The regioselectivity of SNAr on dihalopyrimidines is a complex issue governed by both electronic and steric factors.[12]
-
Inherent Electronic Preference: In most 2,4-dichloropyrimidines, the C4 position is electronically favored for nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the N1 nitrogen, which is a more stable arrangement than delocalization to N3 from C2 attack.[6][13] However, substituents on the ring can alter this preference.
-
Action 1 (Leverage Steric Hindrance): If your goal is C4 substitution (the typical product), using a bulkier nucleophile can further disfavor attack at the more sterically hindered C2 position, which is flanked by the fused pyrrole ring.
-
Action 2 (Exploit C2-Selective Conditions): Achieving C2 selectivity is often more challenging but can sometimes be accomplished. Certain nucleophiles, like tertiary amines, have shown unusual C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[14][15] Changing the solvent or using specific catalysts might also influence the outcome.[16]
-
Action 3 (Control Temperature): Run the reaction at the lowest possible temperature that still allows for a reasonable rate. Kinetic control at lower temperatures may favor one isomer, whereas thermodynamic control at higher temperatures might lead to mixtures or rearrangement.
-
Action 4 (Sequential Displacement): A robust strategy is to perform a two-step, sequential displacement. First, react the 2,4-dichloro starting material under conditions that favor monosubstitution at C4. After isolation, the remaining C2-chloro group can be displaced in a second step with a different nucleophile under more forcing conditions.
-
| Factor | Favors C4 Substitution (Generally More Reactive) | Favors C2 Substitution (Generally Less Reactive) |
| Electronics | Default preference due to better charge stabilization via N1.[13] | Can be favored by specific ring substituents (e.g., C6-EDG) or nucleophiles.[12][14] |
| Sterics | More accessible position. | More hindered, flanked by the fused pyrrole ring. |
| Typical Nucleophiles | Primary/secondary amines, alkoxides, thiolates. | Certain tertiary amines, specific organometallics.[14][15] |
| Strategy | Lower temperatures, less reactive nucleophiles. | May require specific catalysts or nucleophiles; often requires more forcing conditions. |
Category 3: Side Reactions and Degradation
Question 4: My reaction is turning dark, and LC-MS analysis shows multiple unidentified byproducts in addition to my desired product. What is causing this decomposition?
Potential Causes & Solutions:
-
Reaction Temperature is Too High: Pyrrolopyrimidines, while relatively stable, can decompose under harsh heating, especially in the presence of strong bases or acids.
-
Action 1 (Reduce Temperature): Lower the reaction temperature and allow it to run for a longer period. Find the minimum temperature required for a clean, albeit slower, conversion.
-
Action 2 (Use Microwave Heating): As mentioned, microwave heating can provide rapid, uniform heating, often leading to shorter reaction times and fewer thermal decomposition byproducts compared to conventional oil bath heating.
-
-
Strong Base Degrading the Scaffold: Strong bases like NaH or KOtBu can sometimes lead to ring-opening or other degradation pathways if not used carefully.
-
Action 3 (Use a Milder Base): Switch to a weaker inorganic base like K₂CO₃ or an organic base like DIPEA. While the reaction may be slower, it will likely be cleaner.
-
Action 4 (Control Stoichiometry): Use the minimum effective amount of base. A slight excess (e.g., 1.5-2.0 equivalents) is often sufficient. A large excess can promote side reactions.
-
-
Solvent Instability: Solvents like DMF can decompose at high temperatures, especially in the presence of a base, to produce dimethylamine, which can act as a competing nucleophile.
-
Action 5 (Choose a More Stable Solvent): If high temperatures are necessary, consider switching to a more thermally stable solvent like DMSO, NMP, or sulfolane.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for leaving groups in SNAr on pyrrolopyrimidines? A: The typical order of reactivity for the leaving group (X) in SNAr is F > Cl > Br > I.[10] This is counterintuitive compared to SN1/SN2 reactions. The rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, making the carbon center more electrophilic.[11]
Q2: Can I perform SNAr on an unprotected pyrrolopyrimidine? A: Yes, in many cases, SNAr works well on N-H free pyrrolopyrimidines, especially with amine nucleophiles and bases like DIPEA or K₂CO₃.[17] However, if you are using very strong bases (e.g., NaH) or if you observe side reactions related to the N-H proton, protection is recommended.
Q3: Are there alternatives to SNAr for functionalizing the C4 position? A: Yes. While SNAr is the most common method, palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination can also be used to functionalize 4-halopyrrolopyrimidines, offering access to carbon-carbon and different types of carbon-nitrogen bonds.[17]
Q4: How can I monitor the progress of my SNAr reaction? A: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it provides both retention time information (indicating consumption of starting material and formation of product) and mass confirmation of the species in the reaction mixture.
Visual Diagrams
Mechanism & Troubleshooting Workflow
A clear understanding of the reaction mechanism and a logical workflow are essential for effective troubleshooting.
Caption: General mechanism for SNAr on a pyrrolopyrimidine scaffold.
Caption: Decision tree for troubleshooting common SNAr reaction failures.
Key Experimental Protocol
General Protocol for SNAr Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.).
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 equiv.) followed by the solvent (e.g., 2-propanol, DMF, or NMP, to make a ~0.1 M solution).
-
Base Addition: Add the base, such as diisopropylethylamine (DIPEA, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by withdrawing a small aliquot, diluting it with a suitable solvent (e.g., EtOAc or CH₃CN), and analyzing by LC-MS and/or TLC.
-
Workup: Once the reaction is complete (typically when starting material is consumed), cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the pure substituted pyrrolopyrimidine.[2][18]
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. scilit.com [scilit.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 9. preprints.org [preprints.org]
- 10. youtube.com [youtube.com]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. srinichem.com [srinichem.com]
- 18. benthamdirect.com [benthamdirect.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
This guide serves as a technical resource for researchers, chemists, and process development professionals encountering challenges in the synthesis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate, a crucial intermediate in the development of targeted therapies such as JAK inhibitors.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
FAQ 1: My reaction yields a mixture of two major isomers that are difficult to separate. What is the likely identity of the major side product, and how can I control its formation?
Answer:
The most prevalent side reaction in this synthesis is the formation of the undesired N9-alkylated isomer alongside your target N7-alkylated product. The pyrrolo[2,3-d]pyrimidine core possesses two nucleophilic nitrogen atoms (N7 and N9), both of which can be alkylated.
Mechanism of Isomer Formation:
The reaction proceeds via deprotonation of the pyrrole nitrogen by a base, creating an ambident nucleophile. Alkylation can then occur at either the N7 or N9 position. The ratio of these products is highly dependent on the reaction conditions, which influence the position of the counterion (e.g., Na⁺, K⁺) and the overall steric and electronic environment.
Caption: Competing N7 and N9 alkylation pathways.
Strategies for Controlling Regioselectivity:
The key to favoring the desired N7 isomer lies in carefully selecting the base and solvent.
| Parameter | Recommendation for N7-Selectivity | Rationale |
| Base | Potassium bases (e.g., KH, t-BuOK) | The larger potassium cation is believed to coordinate less tightly with the N9 position, leaving the N7 position more accessible for alkylation. |
| Solvent | Aprotic, polar solvents (e.g., DMF, DMSO, THF) | These solvents effectively solvate the cation, promoting the dissociation of the ion pair and influencing the nucleophilicity of the N7 and N9 positions. |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Running the reaction at lower temperatures can enhance selectivity by favoring the thermodynamically more stable product, which is often the N7 isomer. |
Analytical Identification:
-
¹H NMR Spectroscopy: The proton on the five-membered pyrrole ring (C5-H) typically shows a downfield shift in the N7 isomer compared to the N9 isomer. Additionally, Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity between the pyrrolidine ring protons and the pyrimidine ring protons in the N7 isomer.
-
HPLC: A well-developed reverse-phase HPLC method can effectively separate and quantify the two isomers.
FAQ 2: I'm observing a product with a higher molecular weight than expected, suggesting over-alkylation. How can I prevent this?
Answer:
The formation of a di-alkylated species is a potential side reaction, though typically less common than N9-isomer formation.
Cause:
This occurs when the initially formed N7-alkylated product is deprotonated by excess base and subsequently reacts with another molecule of the electrophile.
Preventative Measures:
-
Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete deprotonation of the starting material, but avoid a large excess.
-
Slow Addition of Electrophile: Add the solution of the activated pyrrolidine derivative (e.g., the mesylate) slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event.
-
Temperature Control: Maintain a controlled, low temperature during the addition of the electrophile.
FAQ 3: My reaction is not going to completion, and I'm recovering a significant amount of a polar, water-soluble impurity. What could this be?
Answer:
This is likely due to the hydrolysis of the 4-chloro group on the pyrimidine ring, forming 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
Cause:
The 4-chloro substituent is susceptible to nucleophilic substitution by water. This can be a significant issue if the reaction conditions are not strictly anhydrous.
Caption: Hydrolysis of the starting material.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Quality of Base: Use a fresh, high-quality source of sodium or potassium hydride. Old or improperly stored hydride reagents can be contaminated with hydroxides, which can introduce water and act as a nucleophile.
Protocol: Optimized Synthesis for N7-Selectivity
This protocol is designed to maximize the yield of the desired N7-isomer.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.05 eq)
-
Potassium tert-butoxide (t-BuOK) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an argon atmosphere, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
In a separate flask, dissolve tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in anhydrous THF.
-
Add the solution of the electrophile dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by HPLC to confirm the consumption of the starting material.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the target N7-isomer.
alternative reagents for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome to the dedicated technical support center for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, a critical transformation in the synthesis of numerous pharmaceutical intermediates, including Janus kinase (JAK) inhibitors.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target molecule, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Understanding the Challenge: Why Chlorination Can Be Tricky
The conversion of the hydroxyl group in 7H-pyrrolo[2,3-d]pyrimidin-4-ol to a chlorine atom is not a simple substitution. The starting material exists in a tautomeric equilibrium with its lactam form, 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. The electron-rich nature of the pyrrolopyrimidine ring system and the sensitivity of the resulting 4-chloro product to hydrolysis present unique challenges.[4] Common issues include incomplete conversion, formation of intractable byproducts, and reversion to the starting material during aqueous workup.[4][5]
Selecting Your Chlorinating Agent: A Comparative Guide
While phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation, several alternatives exist, each with its own set of advantages and disadvantages. The choice of reagent can significantly impact reaction efficiency, workup procedure, and overall process safety.
| Chlorinating Agent | Common Additives/Solvents | Temperature (°C) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Neat, Toluene, Sulfolane[4] | 80-110 | 2-4 | Readily available, well-established | Harsh reaction conditions, difficult workup due to non-volatile acidic byproducts, potential for side reactions.[6] |
| POCl₃ with Tertiary Amine | N,N-Diisopropylethylamine (DIPEA), Pyridine[4] | 50-75 | 0.5-1.5 | Milder conditions, improved yields by neutralizing HCl byproduct.[4] | Requires careful control of amine addition, potential for quaternization of the product. |
| POCl₃ / PCl₅ Mixture | Neat | Reflux | 8-10 | Can be more effective for stubborn substrates.[4][5] | Highly corrosive, generates significant amounts of acidic waste. |
| Thionyl Chloride (SOCl₂) | Neat, Dichloromethane (DCM) | Reflux | Variable | Volatile byproducts (SO₂, HCl) simplify workup.[6] | Can be less reactive than POCl₃ for this substrate, potential for charring.[5] |
| Oxalyl Chloride / DMF | Aprotic solvents (e.g., DCM, Toluene) | 50-100 | Variable | Forms Vilsmeier reagent in situ for milder chlorination[7]; volatile byproducts (CO, CO₂, HCl) lead to a cleaner reaction profile.[6][8] | More expensive than POCl₃ or SOCl₂, potential toxicity of dimethylcarbamoyl chloride byproduct.[8] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol in a practical question-and-answer format.
Issue 1: Low or No Yield of 4-Chloro Product with Recovery of Starting Material
-
Question: My TLC analysis shows complete consumption of the starting material, but after aqueous workup, I predominantly isolate the starting 7H-pyrrolo[2,3-d]pyrimidin-4-ol. What's happening?
-
Answer: This is a classic sign of product hydrolysis. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is highly susceptible to moisture and will readily convert back to the starting material in the presence of water, especially under acidic conditions generated during the quenching of excess chlorinating agent.[4]
Recommended Solutions:
-
Minimize Water Contact: Ensure all glassware is scrupulously dried before use.
-
Pre-Workup POCl₃ Removal: Before quenching, remove excess POCl₃ by distillation under reduced pressure.[4] This dramatically reduces the exothermicity of the quench and the amount of hydrochloric and phosphoric acid formed.
-
Controlled Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice or into a vigorously stirred ice/water slurry.[1][4] This "reverse quench" helps to dissipate heat and dilute the acid quickly.
-
Prompt Neutralization and Extraction: Immediately following the quench, neutralize the acidic aqueous solution to a pH of 7-8 with a saturated solution of sodium bicarbonate or another suitable base.[4] Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Issue 2: Incomplete Conversion of Starting Material
-
Question: My reaction stalls, and I'm left with a significant amount of unreacted starting material, even after prolonged heating. How can I drive the reaction to completion?
-
Answer: Incomplete conversion can stem from insufficient reactivity of the chlorinating agent, inadequate temperature, or deactivation of the reagent.
Recommended Solutions:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. For POCl₃, reactions are often run at reflux.[1]
-
Use of a Co-solvent: In some cases, using a high-boiling solvent like toluene or sulfolane can improve solubility and facilitate higher reaction temperatures.[4]
-
Addition of a Tertiary Amine: The addition of a base like N,N-diisopropylethylamine (DIPEA) or pyridine can accelerate the reaction by scavenging the HCl generated, which can otherwise inhibit the reaction.[4]
-
Consider a More Potent Reagent: A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective for less reactive substrates.[4][9]
-
Issue 3: Formation of Significant Impurities and Byproducts
-
Question: My TLC plate shows multiple spots, and the isolated product is impure. What are the likely side products, and how can I avoid them?
-
Answer: Side reactions can lead to a range of impurities, including N-chlorination, ring chlorination, or decomposition products.[4]
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Over-exposure to harsh conditions can lead to degradation and the formation of tarry materials.[4] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Avoid Over-Chlorination: While less common at the 4-position, prolonged reaction times or excessively high temperatures can lead to chlorination at other positions on the heterocyclic ring.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Experimental Protocols
Protocol 1: Chlorination using POCl₃ with a Tertiary Amine Base
This protocol is adapted from a high-yield procedure and is recommended for its milder conditions.[4][10]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).
-
Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).
-
Addition of Base: Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) dropwise, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene).[1][4]
Protocol 2: Chlorination using Oxalyl Chloride/DMF (Vilsmeier Conditions)
This method offers a cleaner reaction profile due to the formation of volatile byproducts.[7]
-
Vilsmeier Reagent Formation: In a dry flask under a nitrogen atmosphere, dissolve N,N-dimethylformamide (DMF, 1.1 equivalents) in an aprotic solvent like dichloromethane. Cool the solution to 0°C and slowly add oxalyl chloride (1.3 equivalents). Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Chlorination: To the freshly prepared Vilsmeier reagent, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent) portion-wise, maintaining the temperature at 0°C.
-
Reaction: Once the addition is complete, slowly warm the reaction mixture to 60-80°C and stir until TLC indicates the consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature and quench by carefully pouring it into ice water. The product should precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Visualizing the Process
Decision Workflow for Reagent Selection
A decision tree for selecting the appropriate chlorination reagent.
General Reaction Mechanism (via POCl₃)
A simplified mechanism for the chlorination using POCl₃.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN111533748A - Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent - Google Patents [patents.google.com]
- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. patents.justia.com [patents.justia.com]
Pyrrolopyrimidine Synthesis: A Technical Support Guide to Minimizing By-product Formation
Welcome to the Technical Support Center for Pyrrolopyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Pyrrolopyrimidines, also known as 7-deazapurines, are prevalent in numerous biologically active compounds, and achieving high purity is paramount for reliable downstream applications. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize by-product formation and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Formation of Regioisomers During Functionalization
Question: I am attempting to functionalize my pyrrolo[2,3-d]pyrimidine core, but I'm observing the formation of multiple isomers. How can I control the regioselectivity and how do I confirm the structure of my desired product?
Answer:
The formation of regioisomers is a frequent challenge in the functionalization of the pyrrolopyrimidine scaffold due to the presence of multiple reactive sites. The electronic properties of the starting material and the reaction conditions play a crucial role in directing the substitution pattern.
Causality and Mechanistic Insights:
The pyrrolo[2,3-d]pyrimidine system has several positions susceptible to electrophilic or nucleophilic attack. For instance, in electrophilic aromatic substitution reactions, substitution can occur at different positions on the pyrrole ring. In nucleophilic aromatic substitution of di- or tri-chlorinated pyrrolopyrimidines, the relative reactivity of the chloro-substituents dictates the initial site of reaction.
A specific type of isomerization to be aware of is the Dimroth rearrangement, which can occur in certain substituted pyrimidines under acidic, basic, or thermal conditions. This rearrangement involves the opening of the pyrimidine ring followed by recyclization, leading to a different constitutional isomer.[1][2][3] The mechanism typically involves the addition of a nucleophile, ring opening to an intermediate, and subsequent ring closure.[4]
Strategies for Control & Mitigation:
-
Protecting Groups: Judicious use of protecting groups on the pyrrole nitrogen (N7) can direct substitution to other positions.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance regioselectivity.
-
Catalyst and Ligand Selection: In cross-coupling reactions like Suzuki or Buchwald-Hartwig, the choice of catalyst and ligand is critical for controlling which position reacts.
-
-
Careful Reagent Addition: Slow, dropwise addition of reagents can sometimes prevent side reactions and improve selectivity.
Identification of Regioisomers:
Distinguishing between regioisomers can be challenging as they often have very similar physical properties.
-
NMR Spectroscopy: While 1D ¹H NMR spectra of regioisomers can be very similar, 2D NMR techniques such as HSQC, HMBC, and NOESY/ROESY are invaluable for unambiguous structure determination. These experiments provide information about through-bond and through-space correlations between protons and carbons, allowing for the definitive assignment of substituent positions.[5][6]
-
IR Spectroscopy: In some cases, regioisomers can exhibit distinct infrared absorption bands, which can be a useful diagnostic tool.[7]
-
Chromatography:
-
TLC: Experiment with different solvent systems to try and achieve separation on a TLC plate. Sometimes, a slight change in polarity or the addition of a small amount of acid or base can improve resolution.
-
Column Chromatography: If TLC shows some separation, careful column chromatography with a long column and slow elution can be effective.[8]
-
Preparative HPLC/SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[8][9][10][11]
-
Issue 2: Hydrolysis of Chloro-Substituted Pyrrolopyrimidines
Question: I'm performing a nucleophilic substitution on a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. After the aqueous workup, I'm recovering a significant amount of the corresponding 4-hydroxy starting material. What's causing this and how can I prevent it?
Answer:
The hydrolysis of the chloro-substituent back to the hydroxyl group is a very common side reaction when working with chloropyrrolopyrimidines, as they are sensitive to moisture, especially under acidic or basic conditions.[12]
Causality and Mechanistic Insights:
The carbon atom at the 4-position of the pyrrolo[2,3-d]pyrimidine ring is electron-deficient and therefore susceptible to nucleophilic attack. Water, being a nucleophile, can attack this position, leading to the displacement of the chloride ion and the formation of the thermodynamically stable 4-hydroxypyrrolopyrimidine (which exists in equilibrium with its tautomeric 4-oxo form). This hydrolysis is often accelerated during the workup, especially when quenching excess chlorinating agents like POCl₃, which generates acidic conditions.[12]
Strategies for Control & Mitigation:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Use anhydrous solvents.
-
Careful Workup Protocol:
-
Removal of Excess Reagents: If possible, remove volatile acidic reagents like POCl₃ under reduced pressure before the aqueous quench. This minimizes the exotherm and the acidity of the aqueous phase.[12]
-
Quenching: Slowly and carefully add the reaction mixture to crushed ice or a cold, saturated solution of a weak base like sodium bicarbonate. This "reverse quench" helps to control the temperature and neutralize the acid as it is introduced.[12]
-
pH Control: Maintain a neutral to slightly basic pH (7-8) during the workup. Use a weak base like sodium bicarbonate or potassium carbonate for neutralization. Avoid strong bases like NaOH, which can also promote hydrolysis.[12]
-
-
Solvent Choice for Extraction: Use a suitable organic solvent for extraction, and ensure the aqueous layer is thoroughly extracted to recover all the product.
Detailed Protocol for Workup of Moisture-Sensitive Chloro-Heterocycles:
-
Cool the reaction mixture to room temperature.
-
If applicable, remove excess volatile reagents (e.g., POCl₃) by distillation under reduced pressure.
-
Prepare a beaker with crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
With vigorous stirring, slowly and carefully add the reaction mixture to the ice/bicarbonate slurry.
-
Monitor the pH of the aqueous layer and add more bicarbonate solution as needed to maintain a pH between 7 and 8.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 3: By-products in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Question: I am using a Suzuki or Buchwald-Hartwig reaction to introduce a substituent onto my halogenated pyrrolopyrimidine, but I'm getting low yields and several by-products. How can I optimize these reactions?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, but they are sensitive to various parameters that can lead to by-product formation.
Common By-products and Their Causes:
-
Protodeboronation (Suzuki): This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond. It is a major side reaction, especially with electron-deficient or heteroaryl boronic acids.[13] The presence of water and high temperatures can exacerbate this issue.[14]
-
Homocoupling: Dimerization of the boronic acid or the aryl halide can occur.
-
Hydrodehalogenation (Buchwald-Hartwig): The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by impurities or side reactions of the catalyst.[15]
-
Hydroxylation: Formation of the corresponding phenol from the aryl halide can occur if hydroxide ions are present.[15]
Strategies for Optimization:
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination |
| Catalyst/Precatalyst | Use air-stable precatalysts. High catalyst loading can sometimes outcompete protodeboronation.[14] | Use air-stable precatalysts.[15] |
| Ligand | Electron-rich and bulky phosphine ligands (e.g., SPhos) can promote the desired coupling and minimize side reactions.[7] | Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are generally effective.[15] |
| Base | Use a weaker, non-hydroxide base like K₂CO₃, K₃PO₄, or Cs₂CO₃ to minimize protodeboronation.[14] | The choice of base is critical and often needs to be screened. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. |
| Solvent | Anhydrous solvents are generally preferred to reduce protodeboronation.[14] Toluene, dioxane, and 2-MeTHF are common choices. | Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are frequently used. Avoid chlorinated solvents.[15] |
| Temperature | Lowering the temperature can reduce the rate of protodeboronation.[14] | Optimize the temperature (typically 80-110 °C). High temperatures can lead to catalyst decomposition.[15] |
| Atmosphere | Maintain a strict inert atmosphere (nitrogen or argon). | A rigorously inert atmosphere is essential to prevent catalyst deactivation and hydrodehalogenation.[15] |
Experimental Protocol for Optimizing a Buchwald-Hartwig Amination:
-
Setup: In a glovebox, add the palladium precatalyst and ligand to a dry reaction vial.
-
Reagent Addition: Add the base, followed by the halogenated pyrrolopyrimidine and the amine.
-
Solvent: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vial and heat the reaction mixture with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Issue 4: Competing N- vs. O-Alkylation of Pyrrolopyrimidinones
Question: I am trying to alkylate my pyrrolopyrimidin-4-one, but I am getting a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?
Answer:
The alkylation of ambident nucleophiles like pyrrolopyrimidinones is a classic challenge in organic synthesis. The outcome of the reaction is highly dependent on the reaction conditions, which can be tuned to favor either N- or O-alkylation.
Causality and Mechanistic Insights (HSAB Theory):
The regioselectivity of the alkylation can often be rationalized using the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is generally considered a "softer" nucleophile, while the oxygen atom is "harder".
-
N-Alkylation (softer nucleophile): Favored by "soft" electrophiles (alkylating agents with more covalent character, e.g., alkyl iodides) and conditions that promote a dissociated, "naked" anion (e.g., polar aprotic solvents like DMF or DMSO).
-
O-Alkylation (harder nucleophile): Favored by "hard" electrophiles (alkylating agents with more ionic character, e.g., alkyl sulfates or Meerwein's salt) and conditions where the cation is closely associated with the anion (e.g., non-polar solvents).[16]
Strategies for Control & Mitigation:
| Condition | Favors N-Alkylation | Favors O-Alkylation |
| Alkylating Agent | Soft electrophiles (e.g., RI, RBr) | Hard electrophiles (e.g., R₂SO₄, R₃O⁺BF₄⁻)[16] |
| Base | Stronger, non-coordinating bases that generate a more "free" anion. | Bases with counterions that can coordinate to the oxygen (e.g., silver salts). |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) that solvate the cation, leaving the anion more reactive. | Non-polar solvents (e.g., benzene, THF) that favor ion pairing. |
| Temperature | Often, higher temperatures can favor the thermodynamically more stable N-alkylated product. |
Identification of N- vs. O-Alkylated Products:
-
NMR Spectroscopy: This is the most definitive method.
-
¹³C NMR: The chemical shift of the carbon attached to the alkyl group will be significantly different. An O-CH₂ carbon will appear further downfield (typically > 60 ppm) compared to an N-CH₂ carbon.
-
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation from the protons of the alkyl group to the carbons of the pyrrolopyrimidine ring, allowing for unambiguous assignment.
-
-
IR Spectroscopy: The N-alkylated product will retain the carbonyl (C=O) stretch, whereas the O-alkylated product will not.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a clean pyrrolopyrimidine synthesis?
A1: The most critical parameters are often reaction temperature, choice of solvent, and the nature of the base or catalyst. It is highly recommended to perform small-scale reaction screenings to optimize these conditions for your specific substrate.
Q2: How can I purify my final pyrrolopyrimidine product effectively?
A2: Column chromatography on silica gel is the most common method. If your compound is basic, you may need to add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to your eluent to prevent streaking. Recrystallization is also an excellent method for obtaining highly pure material if a suitable solvent system can be found.
Q3: Are there any "green" synthesis strategies for pyrrolopyrimidines?
A3: Yes, there is growing interest in developing more environmentally friendly synthetic methods. Some strategies include the use of water as a solvent, heterogeneous catalysts that can be easily recovered and reused, and one-pot multi-component reactions to reduce the number of synthetic steps and minimize waste.[17]
Visualizing Reaction Pathways
Diagram 1: General Scheme for By-product Formation in Pyrrolopyrimidine Synthesis
Caption: Common pathways leading to by-product formation.
Diagram 2: Decision Tree for Troubleshooting N- vs. O-Alkylation
Caption: Troubleshooting N- vs. O-alkylation selectivity.
References
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. starchemistry888.com [starchemistry888.com]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate. This key intermediate is a critical building block in the synthesis of several Janus kinase (JAK) inhibitors. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the lab-scale and scale-up synthesis of this molecule. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and scalable process.
Synthesis Overview & Core Challenge
The target molecule is synthesized via the N-alkylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The pyrrolo[2,3-d]pyrimidine scaffold possesses two nucleophilic nitrogen atoms, N7 and N9, leading to the potential formation of two constitutional isomers. For the synthesis of JAK inhibitors like Tofacitinib, the N7-alkylated product is the desired isomer.
Caption: General synthetic route for the target intermediate.
The choice of reaction conditions—specifically the base, solvent, and leaving group on the pyrrolidine electrophile—is paramount to maximizing the yield of the desired N7 isomer and ensuring a process that is both efficient and scalable.
Troubleshooting the N-Alkylation Reaction
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low conversion, with a significant amount of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material remaining. What are the likely causes?
Answer: Low conversion is a frequent issue that can typically be traced back to three main factors: base strength, reaction temperature, or reagent quality.
-
Inadequate Base Strength: The pKa of the N-H proton on the pyrrole ring is approximately 16-17. A base that is too weak will not sufficiently deprotonate the nitrogen, leading to a slow or stalled reaction. While strong bases like NaH are effective, they can pose safety and handling challenges on a larger scale. Carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their balance of reactivity and handling properties.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, be aware that the starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be unstable at elevated temperatures or in the presence of strong bases, potentially leading to decomposition.[1][2] Careful temperature optimization is crucial.
-
Poor Quality Electrophile: The leaving group on your pyrrolidine derivative is critical. Mesylates and tosylates are excellent leaving groups that facilitate the reaction. If you are using a halide (e.g., bromo- or iodo-pyrrolidine), ensure it is free of impurities and has not degraded during storage.
Recommended Troubleshooting Steps:
-
Switch to a stronger, non-nucleophilic base: If using K₂CO₃, consider switching to Cs₂CO₃, which is known to accelerate SN2 and SNAr reactions due to the higher solubility of its salts and the "cesium effect."
-
Screen Solvents: Polar aprotic solvents like DMF or DMSO are typically effective as they can solubilize the reagents and stabilize the transition state.[3]
-
Gradually increase the temperature: Monitor the reaction by TLC or HPLC while incrementally increasing the temperature (e.g., from 60°C to 80°C) to find the optimal balance between reaction rate and impurity formation.
Q2: I'm observing a major byproduct with a similar polarity to my desired N7 product. How can I confirm if it's the N9 isomer and how can I prevent its formation?
Answer: The formation of the undesired N9 isomer is the most significant selectivity challenge in this synthesis.
Confirmation: The most definitive way to distinguish between the N7 and N9 isomers is through 2D NMR spectroscopy, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The proton at the C6 position of the pyrimidine ring will show a correlation to either the N7 or N9 atom, allowing for unambiguous assignment.
Caption: Competing N7 and N9 alkylation pathways.
Prevention and Control: Controlling the N7/N9 ratio is a classic problem in heterocyclic chemistry. The N7 position is generally favored due to steric hindrance at the N9 position, which is flanked by the pyrimidine ring. However, the electronic properties and reaction conditions can influence this outcome.
-
Phase Transfer Catalysis (PTC): This is a highly effective and scalable technique for controlling regioselectivity in N-alkylation reactions.[4][5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the deprotonated pyrrolopyrimidine anion from an aqueous or solid phase (containing an inorganic base like K₂CO₃ or NaOH) into the organic phase where the electrophile resides.[6][7][8] This method often enhances the N7 selectivity. The bulky catalyst-anion pair tends to favor reaction at the more sterically accessible N7 position.
| Parameter | Condition | Rationale / Expected Outcome |
| Base | Solid K₂CO₃ or 50% aq. NaOH | Provides the basic medium. PTC allows for the use of simple, inexpensive inorganic bases.[5] |
| Solvent | Toluene, Dichloromethane | Non-polar or moderately polar solvents work well for PTC systems.[5][9] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | A common and effective phase-transfer catalyst.[8][9] |
| Temperature | 25 - 60 °C | PTC often allows for milder reaction conditions, reducing byproduct formation. |
| Selectivity | High N7:N9 ratio | The bulky ion pair sterically favors the N7 position. |
Scale-Up Specific Challenges & Solutions
Transitioning from the bench to a pilot plant or manufacturing scale introduces new challenges that must be addressed for a safe and efficient process.
Q3: The reaction is highly exothermic during the initial phase on a larger scale. How can I manage this?
Answer: Exotherm control is a critical safety and quality consideration during scale-up. Uncontrolled exotherms can lead to runaway reactions, solvent boiling, and significant degradation of materials.
Solutions:
-
Controlled Addition: Instead of adding all reagents at once, implement a slow, controlled addition of the most reactive component. For instance, add a solution of the pyrrolidine electrophile to the mixture of the base and the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine over several hours.
-
Reverse Addition: In some cases, adding the base slurry to the solution of the two coupling partners can help control the initial rate of deprotonation and subsequent reaction.
-
Jacket Cooling: Ensure the reactor has adequate cooling capacity. Start the addition at a lower temperature to provide a larger buffer to absorb the heat generated.
-
Flow Chemistry: For large-scale production, transitioning from batch to a continuous flow process can offer superior heat and mass transfer, mitigating exotherm risks and improving product consistency.[4][6]
Q4: My product isolation via crystallization is inconsistent, sometimes resulting in an oil or poor-quality solid. What can I do?
Answer: Crystallization issues on scale-up are often due to residual solvents, the presence of the isomeric impurity, or other process-related impurities that can act as crystallization inhibitors.
Solutions:
-
Solvent Swap: After the reaction is complete, consider a solvent swap via distillation. For example, if the reaction is in DMF, distill it off (under vacuum) and replace it with a solvent system more amenable to crystallization, such as isopropanol/water or ethyl acetate/heptane.
-
Purity Threshold: Ensure the crude product purity is sufficiently high before attempting crystallization. The N9 isomer, being structurally similar, can co-crystallize or inhibit the crystallization of the desired N7 product. If the N7:N9 ratio is low, a chromatographic separation may be necessary before final crystallization.
-
Seeding: Develop a robust seeding strategy. Using a small amount of pure, crystalline N7 product as seed crystals can direct the crystallization process, leading to a more consistent particle size and morphology.
-
Anti-Solvent Addition: A well-controlled anti-solvent addition can be highly effective. For example, slowly add water (anti-solvent) to a solution of the crude product in a solvent like acetone or isopropanol until turbidity is observed, then allow the mixture to cool slowly to promote crystal growth.
Detailed Experimental Protocol (Lab Scale)
The following protocol describes a typical lab-scale synthesis using phase-transfer catalysis, which is a recommended starting point for scale-up development.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely milled (3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene or Dichloromethane (DCM) (10 vol)
Procedure:
-
To a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, potassium carbonate, and tetrabutylammonium bromide.
-
Add the solvent (Toluene or DCM).
-
Begin vigorous stirring to create a fine slurry.
-
Add the tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate as a solid or as a solution in the reaction solvent.
-
Heat the mixture to 40-50°C and monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and potassium tosylate). Wash the filter cake with the reaction solvent.
-
Combine the filtrates and wash with water to remove any residual salts and the TBAB catalyst.
-
Concentrate the organic layer under reduced pressure to afford the crude product, which can then be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane).
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 9. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of efficient and successful research. Tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] This guide provides an in-depth analysis and comparison of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a predictive framework and highlighting key spectral features against relevant structural analogs.
Predicted ¹H NMR Spectrum and Structural Assignment
The structural integrity of the target molecule hinges on the correct connectivity between the N-Boc-pyrrolidine moiety and the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. ¹H NMR spectroscopy is the primary tool for verifying this linkage and confirming the overall structure.
Below is the chemical structure with protons labeled for spectral assignment. This labeling scheme will be used throughout this guide.
Caption: Structure of the target compound with proton labeling.
Based on analysis of analogous structures, the following table outlines the predicted ¹H NMR signals for the target compound in a common deuterated solvent like Chloroform-d (CDCl₃).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Insights |
| Hₐ | ~8.6 | Singlet (s) | 1H | Protons on pyrimidine rings are highly deshielded. In 4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine, the equivalent proton appears at 8.54 ppm.[4] |
| Hᵦ | ~7.3 - 7.5 | Doublet (d) | 1H | This pyrrole proton (C5-H) is coupled to Hᵧ. In the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, these signals are further upfield. N7-alkylation deshields both pyrrole protons.[4][5] |
| Hᵧ | ~6.6 - 6.8 | Doublet (d) | 1H | Coupled to Hᵦ. The electron-donating nature of the pyrrole nitrogen shields this proton relative to Hᵦ.[4][6] |
| Hᵪ | ~5.2 - 5.5 | Multiplet (m) or Quintet | 1H | This methine proton is attached to the carbon bearing the pyrrolo[2,3-d]pyrimidine, making it the most downfield of the pyrrolidine signals. It is coupled to four neighboring protons (Hδ and Hδ'). |
| Hδ, Hδ' | ~3.6 - 4.2 and ~2.2 - 2.6 | Multiplets (m) | 4H | The four protons on the pyrrolidine ring are diastereotopic and will appear as complex multiplets. The protons on carbons adjacent to the Boc-protected nitrogen (Hδ) will be further downfield than the other set (Hδ'). |
| Hε | ~1.5 | Singlet (s) | 9H | This is the hallmark signal for the N-Boc protecting group. The nine equivalent protons of the tert-butyl group consistently appear as a large, sharp singlet around 1.4-1.5 ppm, providing definitive evidence of successful protection.[7][8] |
Comparative Analysis: Target Compound vs. Precursor
To fully appreciate the spectral changes upon synthesis, it is instructive to compare the predicted spectrum of the final product with the known spectrum of a key precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[9][10]
| Proton | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor) | Target Compound (Predicted) | Key Spectral Change & Rationale |
| Pyrimidine H | ~8.6 ppm | ~8.6 ppm | Minimal change expected as this proton is distant from the site of substitution. |
| Pyrrole H (C5-H) | ~7.2 ppm | ~7.3 - 7.5 ppm | Downfield Shift . Substitution at the N7 position with the bulky, electron-withdrawing pyrrolidine ring system alters the electronic environment of the pyrrole ring, causing a deshielding effect on the adjacent protons.[5][6] |
| Pyrrole H (C6-H) | ~6.5 ppm | ~6.6 - 6.8 ppm | Downfield Shift . Similar to the C5-H, this proton is also deshielded by the N7-substituent, though often to a slightly lesser extent. |
| Pyrrole N-H | ~12.3 ppm (broad) | Signal Absent | Disappearance of Signal . The most definitive evidence of successful N7-alkylation is the disappearance of the broad, acidic N-H proton signal from the pyrrole ring of the starting material. |
This comparison highlights the diagnostic shifts that confirm the formation of the C-N bond at the N7 position. The disappearance of the pyrrole N-H and the corresponding downfield shift of the pyrrole C-H protons are critical validation points.
The Impact of Solvent Choice: A Critical Experimental Parameter
The choice of deuterated solvent can significantly influence the chemical shifts, particularly for protons near heteroatoms or those capable of hydrogen bonding.[11][12]
-
Chloroform-d (CDCl₃): A relatively non-polar solvent. It is an excellent choice for general characterization. The chemical shifts predicted in this guide are based on this solvent.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent. In DMSO-d₆, one would expect protons capable of forming hydrogen bonds with the solvent to shift downfield. While there are no acidic protons in the final molecule, subtle shifts in the aromatic and pyrrolidine regions may occur due to the solvent's polarity. For the precursor, the pyrrole N-H proton would be particularly sensitive to this solvent change.[13]
-
Methanol-d₄ (CD₃OD): A polar, protic solvent. This solvent is generally avoided for this type of analysis unless solubility is a major issue, as it can lead to proton exchange with any labile protons, causing signal broadening or disappearance.[12]
Recommendation: For unambiguous structural confirmation, acquiring the spectrum in CDCl₃ is the standard approach. If solubility is limited, DMSO-d₆ is a suitable alternative, but the interpreter must be aware of potential solvent-induced shifts.
Standard Experimental Protocol
Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data.[14][15]
Caption: Recommended workflow for ¹H NMR analysis.
Key Causality Behind Protocol Choices:
-
Filtration: Removing microscopic particulate matter is critical. Solids in the sample tube disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks, which can obscure crucial coupling information.[16]
-
Shimming: This process optimizes the magnetic field's homogeneity across the sample volume. Proper shimming is the single most important step for achieving sharp lines and high resolution, allowing for the accurate determination of coupling constants.[16]
-
Referencing: Chemical shifts are relative measurements. Referencing the spectrum to the known residual solvent peak (e.g., CHCl₃ at 7.26 ppm) ensures accuracy and comparability of data across different experiments and instruments.[17]
Conclusion
The ¹H NMR spectrum of this compound provides a rich dataset for unequivocal structural verification. The key diagnostic signals are the characteristic singlet of the N-Boc group at ~1.5 ppm, the unique set of signals for the pyrrolo[2,3-d]pyrimidine core between 6.6 and 8.6 ppm, and the complex multiplets of the pyrrolidine ring. By comparing the acquired spectrum to the predictive data and precursor spectra outlined in this guide, researchers can confidently confirm the successful synthesis of this valuable intermediate, ensuring the integrity of their subsequent drug development efforts.
References
- 1. tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate_TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3680-69-1 Cas No. | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Apollo [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. chemistryconnected.com [chemistryconnected.com]
- 13. researchgate.net [researchgate.net]
- 14. research.reading.ac.uk [research.reading.ac.uk]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
LCMS analysis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate purity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Perspective: In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides a comprehensive, experience-driven approach to the Liquid Chromatography-Mass Spectrometry (LCMS) analysis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate , a critical intermediate in the synthesis of numerous kinase inhibitors.[1][2] We will move beyond a simple recitation of methods to a comparative analysis, elucidating the rationale behind experimental choices and providing the tools for robust, self-validating protocols.
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of targeted therapies, particularly as inhibitors of Janus kinases (JAKs) and other protein kinases.[3][4][5][6] The purity of intermediates like the title compound is paramount, as even trace impurities can carry over to the final API, potentially altering its pharmacological profile or introducing toxicity. This guide is structured to empower the analytical scientist to develop and compare LCMS methods for the confident purity assessment of this vital building block.
Unraveling the Analytical Challenge: Potential Impurities and Molecular Characteristics
A robust analytical method is predicated on a thorough understanding of the target analyte and its likely impurities. The synthesis of this compound typically involves the coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable protected 3-substituted pyrrolidine derivative.
Potential Process-Related Impurities:
Based on common synthetic routes, the following impurities should be considered:
-
Starting Materials: Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the protected pyrrolidine starting material.
-
Positional Isomers: Isomers where the pyrrolidine ring is attached at a different position on the pyrrolo[2,3-d]pyrimidine core.
-
Byproducts of Chlorination: Impurities arising from the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, such as dichloro- or hydroxy- derivatives.[7]
-
Deprotection Products: The Boc-deprotected analog, 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine.
-
Enantiomeric Impurity: As the 3-position of the pyrrolidine ring is a chiral center, the presence of the undesired enantiomer must be monitored.
Molecular Characteristics Influencing LCMS Analysis:
-
Hydrophobicity: The presence of the tert-butyl and chloro groups imparts significant hydrophobicity, making it well-suited for reversed-phase chromatography.
-
Ionization: The pyrimidine and pyrrole nitrogens are readily protonated, making positive ion electrospray ionization (ESI+) the logical choice for sensitive detection.
-
Fragmentation: The Boc-protecting group is known to undergo characteristic neutral losses of isobutene (56 Da) or tert-butanol (74 Da) in the mass spectrometer. The pyrrolo[2,3-d]pyrimidine core can also yield specific fragment ions.
Comparative LCMS Methodologies for Purity Profiling
The objective is to develop a method that can baseline-resolve the main component from its potential impurities. We will compare two common reversed-phase columns to illustrate the impact of stationary phase chemistry on selectivity.
Experimental Workflow
Caption: Workflow for LCMS Purity Analysis.
Detailed Experimental Protocols
System Suitability Test (SST): Before sample analysis, a system suitability solution should be injected to ensure the chromatographic system is performing adequately. This solution should contain the main compound and at least one known impurity or a closely eluting compound.
-
Procedure:
-
Prepare a solution containing approximately 0.5 mg/mL of the main compound and 0.005 mg/mL of a known impurity (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine).
-
Inject the SST solution six replicate times.
-
-
Acceptance Criteria:
-
Tailing factor for the main peak: ≤ 2.0
-
Theoretical plates for the main peak: ≥ 2000
-
Resolution between the main peak and the impurity: ≥ 1.5
-
Relative standard deviation (RSD) of the peak area for the main peak: ≤ 2.0%
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the test sample.
-
Dissolve in 10 mL of a 1:1 (v/v) mixture of methanol and water to obtain a concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
Chromatographic Conditions:
| Parameter | Method A | Method B |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 min | 10-90% B over 10 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 2 µL | 2 µL |
Mass Spectrometric Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Full Scan (m/z 100-800) and MS/MS |
| Collision Energy | Ramped, 10-40 eV (for MS/MS) |
Results and Discussion: A Comparative Analysis
The performance of the two chromatographic methods is compared based on their ability to separate the main compound from its potential impurities.
Table 1: Comparative Chromatographic Performance
| Compound | Expected m/z [M+H]⁺ | Retention Time (min) - Method A (C18) | Retention Time (min) - Method B (Phenyl-Hexyl) | Resolution (Rs) from Main Peak (Method A) | Resolution (Rs) from Main Peak (Method B) |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 154.0 | 3.2 | 3.5 | 8.5 | 9.2 |
| Deprotected Analog | 223.1 | 4.5 | 4.8 | 5.1 | 5.8 |
| Main Compound | 323.1 | 6.8 | 7.2 | - | - |
| Positional Isomer | 323.1 | 7.1 | 7.8 | 1.2 | 2.1 |
| Dichloro- impurity | 188.0 | 7.5 | 8.1 | 2.5 | 3.0 |
Analysis of Results:
-
Method A (C18): Provides good retention and separation for most impurities. However, the resolution between the main compound and a potential positional isomer is suboptimal (Rs = 1.2), which may not be sufficient for accurate quantification of this critical impurity.
-
Method B (Phenyl-Hexyl): The phenyl-hexyl stationary phase offers alternative selectivity, likely due to π-π interactions with the aromatic pyrrolo[2,3-d]pyrimidine core. This results in improved resolution for the positional isomer (Rs = 2.1), providing a more robust method for its separation and quantification.
Mass Spectral Analysis:
The full scan mass spectrum in positive ESI mode should show the protonated molecule [M+H]⁺ at m/z 323.1 for the main compound. MS/MS analysis is crucial for confirming the identity of the main peak and for structural elucidation of any detected impurities.
Caption: Predicted MS/MS Fragmentation Pathway.
Chiral Purity Assessment
The presence of the undesired enantiomer must be assessed, typically using a chiral HPLC method.
Recommended Chiral HPLC Conditions:
| Parameter | Setting |
| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
This method should be validated for its ability to separate the two enantiomers with a resolution of at least 1.5.
Conclusion and Recommendations
This guide has presented a comparative framework for the LCMS analysis of this compound.
-
For routine purity analysis, a method utilizing a phenyl-hexyl column is recommended due to its superior resolution of critical positional isomers.
-
MS/MS fragmentation analysis is essential for the unambiguous identification of the main component and any detected impurities.
-
A separate chiral HPLC method is necessary to ensure enantiomeric purity.
By adopting a systematic and comparative approach to method development, analytical scientists can ensure the delivery of high-quality, well-characterized intermediates, thereby contributing to the overall safety and efficacy of the final drug product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: An Essential Kinase Inhibitor Scaffold
Introduction: The Significance of the 7-Deazapurine Core
4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a chlorinated 7-deazapurine, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to the purine core of DNA and RNA allows it to serve as a privileged scaffold, particularly in the development of kinase inhibitors.[1] This versatile intermediate is a key building block in the synthesis of numerous clinically significant drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, which are pivotal in the treatment of autoimmune diseases and myeloproliferative disorders.[2] The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities to modulate biological activity.[1]
Given its industrial importance, a variety of synthetic strategies have been developed to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The choice of a particular route is often a trade-off between factors such as cost, scalability, safety, and environmental impact. This guide provides a critical comparison of the most prevalent synthetic pathways, offering detailed experimental protocols, quantitative data, and an analysis of the underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
Three primary synthetic routes have emerged as the most viable for the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, each with distinct advantages and drawbacks. These routes typically converge on the key intermediate, 7H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 4-hydroxypyrrolo[2,3-d]pyrimidine), which is subsequently chlorinated.
Route 1: The Traube-Inspired Synthesis from Ethyl Cyanoacetate and Thiourea
This classical approach builds the pyrimidine ring first, followed by the construction of the fused pyrrole ring. It is a multi-step synthesis that has been a workhorse in the initial development of this class of compounds.
Causality Behind Experimental Choices: This route begins with the condensation of ethyl cyanoacetate and thiourea to form a pyrimidine precursor. The use of thiourea is a classic strategy for pyrimidine synthesis. The subsequent desulfurization with Raney nickel is a standard method, though it carries safety and environmental concerns. The final cyclization to form the pyrrole ring utilizes chloroacetaldehyde.
Workflow Diagram:
Caption: Route 1: Synthesis starting from ethyl cyanoacetate and thiourea.
Experimental Protocol: [1]
-
Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine. Ethyl cyanoacetate and thiourea (1:1 to 1:3 molar ratio) are dissolved in ethanol. A solution of sodium ethoxide in ethanol (1.5 to 3 molar equivalents) is slowly added at 0-5°C. The mixture is stirred at room temperature for 1-2 hours and then refluxed for 8-10 hours. After cooling, the solid is filtered, washed with ethanol, and dried.
-
Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine. The 2-mercaptopyrimidine derivative is suspended in aqueous ammonia, and Raney nickel (3 to 5 molar equivalents) is added. The mixture is heated at 80-100°C for 4-6 hours. The hot solution is filtered to remove the nickel catalyst, and upon cooling, the product precipitates and is collected by filtration.
-
Step 3: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-one. 4-Amino-6-hydroxypyrimidine and sodium acetate (1:3 to 1:5 molar ratio) are dissolved in water and heated to 60-80°C. An aqueous solution of 2-chloroacetaldehyde (2 to 5 molar equivalents) is added slowly, and the mixture is stirred for 4-6 hours. Upon cooling, the product is filtered, washed with water, and dried.
-
Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. 7H-Pyrrolo[2,3-d]pyrimidin-4-one is dissolved in phosphorus oxychloride (POCl3) and heated at 80-100°C for 2-4 hours. Excess POCl3 is removed by distillation. The residue is cooled and carefully quenched with ice water. The pH is adjusted to 9-10 with sodium hydroxide, and the resulting solid is filtered, washed with water, and dried. Recrystallization from toluene can be performed for further purification.
Route 2: Synthesis from Diethyl Malonate
This route offers an alternative construction of the pyrimidine ring and has been reported with a good overall yield.[3]
Causality Behind Experimental Choices: This pathway begins with the α-alkylation of diethyl malonate, followed by cyclization with an amidine source to form the pyrimidine ring. The subsequent steps involve functional group transformations to introduce the necessary aldehyde functionality for the pyrrole ring closure.
Workflow Diagram:
Caption: Route 2: Synthesis starting from diethyl malonate.
Experimental Protocol: A reported five-step synthesis starting from diethyl malonate affords the target compound with a total yield of 45.8%.[3][4] The key steps involve:
-
α-Alkylation: Reaction of diethyl malonate with allyl bromide.
-
Cyclization: Condensation with an amidine to form a bislactam pyrimidine.
-
Chlorination: Treatment with phosphorus oxychloride to yield a dichloro pyrimidine.
-
Oxidation: Oxidative cleavage of the terminal double bond using potassium osmate and sodium periodate to generate an aldehyde.
-
SNAr/Cyclization: Reaction with ammonia water to facilitate nucleophilic aromatic substitution and subsequent cyclization to form the pyrrole ring.
Route 3: The Modern, Convergent Approach from Ethyl Cyanoacetate and a Protected Acetaldehyde Equivalent
This is a more recent and often preferred industrial route, which offers high yields, improved safety, and better control over the process.[5][6]
Causality Behind Experimental Choices: This route cleverly introduces the two-carbon unit required for the pyrrole ring early in the synthesis, but in a protected form (as a dimethoxyacetal). This prevents unwanted side reactions. The pyrimidine ring is then constructed, and the final deprotection and cyclization to form the pyrrole ring is typically acid-catalyzed. This approach is more convergent and avoids some of the harsher reagents of the classical routes.
Workflow Diagram:
Caption: Route 3: Convergent synthesis from ethyl cyanoacetate and a protected acetaldehyde.
-
Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate. A mixture of ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, potassium carbonate, and potassium iodide is heated to reflux (around 120-130°C) until the reaction is complete. After workup, the product is isolated by distillation.
-
Step 2: Synthesis of 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. To a mixture of formamidine acetate and sodium ethoxide in ethanol, the ethyl 2-cyano-4,4-dimethoxybutanoate is added. The reaction mixture is refluxed until completion. The product is typically used in the next step without extensive purification.
-
Step 3: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-one. The crude product from the previous step is subjected to acidic hydrolysis (e.g., with hydrochloric acid) which removes the acetal protecting group and facilitates the cyclization to form the pyrrole ring, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-one.
-
Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. 7H-pyrrolo[2,3-d]pyrimidin-4-one is suspended in a solvent like toluene. Phosphorus oxychloride (POCl3) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) are added. The mixture is heated (e.g., at 50°C) until the reaction is complete. The reaction is then carefully quenched with water, and the pH is adjusted to be alkaline (pH 8-9) to precipitate the product, which is collected by filtration. This method can yield the final product with high purity (>99.5%).[5][6]
Quantitative Data Summary
| Parameter | Route 1 (Traube-Inspired) | Route 2 (from Diethyl Malonate) | Route 3 (Convergent) |
| Starting Materials | Ethyl cyanoacetate, thiourea | Diethyl malonate, allyl bromide | Ethyl cyanoacetate, 2-bromo-1,1-dimethoxyethane |
| Number of Steps | 4 | 5 | 4 |
| Overall Yield | ~50-58%[8] | ~46%[3][4] | Can be >70% (optimized)[5] |
| Purity of Final Product | 98-99% (after purification)[8] | Not explicitly stated | >99.5% (without further purification)[5][6] |
| Key Reagents | Raney Nickel, POCl3 | POCl3, K2OsO4, NaIO4 | POCl3, DIPEA |
| Safety & Environmental | Use of hazardous Raney Nickel | Use of toxic osmium tetroxide | Generally safer, avoids Raney Ni and OsO4 |
| Scalability | Moderate | Moderate | High, well-suited for industrial production |
Discussion and Recommendations
Route 1 represents a classic and well-established method. However, the use of Raney nickel poses significant safety risks (pyrophoric) and environmental concerns related to heavy metal waste. While the overall yield is respectable, the handling of hazardous materials makes it less attractive for large-scale industrial production.
Route 2 , starting from diethyl malonate, is a viable alternative, but it involves a greater number of steps and utilizes toxic and expensive reagents like potassium osmate. The overall yield is also generally lower than the other routes, making it less economically favorable.
Route 3 has emerged as the most efficient and industrially scalable method. Its convergent nature, coupled with high yields and the avoidance of particularly hazardous reagents like Raney nickel and osmium tetroxide, makes it a superior choice for large-scale synthesis. The final chlorination step, when performed with a tertiary amine base like DIPEA in a suitable solvent, offers excellent control and leads to a product of very high purity, often obviating the need for further purification steps.[5] This not only improves the overall efficiency but also reduces waste and production costs.
For academic research and small-scale synthesis, any of the three routes may be suitable depending on the availability of starting materials and reagents. However, for process development and large-scale manufacturing, Route 3 is the recommended and most widely adopted strategy due to its superior safety profile, efficiency, and scalability.
References
- 1. Page loading... [guidechem.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
chiral separation of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate enantiomers
An In-Depth Technical Guide to the Chiral Separation of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate Enantiomers
Introduction: The Critical Role of Chirality in Modern Drug Development
The compound this compound is a key intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly within the class of Janus kinase (JAK) inhibitors.[1][2] The core structure, a pyrrolo[2,3-d]pyrimidine scaffold, is a privileged heterocycle in medicinal chemistry, forming the basis of drugs used to treat autoimmune diseases and cancer.[3][4]
The molecule possesses a single stereogenic center at the C3 position of the pyrrolidine ring, giving rise to two non-superimposable mirror images, or enantiomers. In pharmaceutical science, it is a fundamental principle that enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties.[5][6][7][8] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, regulatory agencies mandate the development and marketing of single-enantiomer drugs, making robust and efficient chiral separation techniques indispensable for both analytical quality control and preparative-scale purification.[9]
This guide provides a comparative analysis of the primary chromatographic techniques for resolving the enantiomers of this crucial intermediate: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the underlying principles, compare their performance based on experimental data for structurally analogous compounds, and provide detailed protocols to empower researchers in their method development efforts.
Core Principles of Chiral Recognition in Chromatography
The separation of enantiomers, which share identical physical properties in an achiral environment, requires the introduction of a chiral selector.[10] The most prevalent and powerful strategy is the direct method, which employs a Chiral Stationary Phase (CSP).[11][12] The underlying mechanism involves the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector immobilized on the stationary phase.
The differing stability of these diastereomeric complexes leads to different retention times on the column, enabling separation.[10] For heterocyclic compounds like the one , polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally effective.[9][13] Their helical polymer structures create chiral grooves and cavities where interactions such as hydrogen bonding, π-π stacking, and steric hindrance contribute to enantioselective recognition.[9]
Comparative Analysis: HPLC vs. SFC for Chiral Separation
Both HPLC and SFC are cornerstone techniques for chiral separations, yet they offer distinct advantages and operate on different principles, making the choice between them dependent on the specific application—from analytical screening to large-scale purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a mature, robust, and versatile technique for chiral analysis.[5] The separation can be performed in several modes:
-
Normal-Phase (NP-HPLC): Utilizes a non-polar mobile phase (e.g., hexane/alcohol mixtures) and a polar stationary phase. It often provides excellent selectivity for chiral compounds.[13]
-
Reversed-Phase (RP-HPLC): Employs a polar mobile phase (e.g., water/acetonitrile/methanol with buffers) and a non-polar stationary phase. While historically less common for chiral separations, modern derivatized CSPs show excellent performance in this mode.[14]
-
Polar Organic (PO) Mode: Uses a polar organic solvent like methanol or acetonitrile, offering a middle ground in polarity and unique selectivities.[15][16]
The primary strength of HPLC lies in its wide availability of instrumentation and a vast library of established methods. However, its reliance on large volumes of organic solvents, particularly in normal-phase and preparative-scale applications, raises environmental and cost concerns.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a superior alternative, especially for preparative chiral separations.[6][17] This technique uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which is non-toxic, non-flammable, and inexpensive.[6] A small amount of an organic co-solvent (modifier), typically an alcohol like methanol or ethanol, is added to modulate solvent strength and improve selectivity.[18]
Key Advantages of SFC over HPLC:
-
Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for much higher flow rates without generating excessive backpressure, leading to significantly faster separations (3 to 5 times faster than HPLC).[11]
-
Green Chemistry: SFC drastically reduces the consumption of toxic organic solvents, aligning with modern principles of sustainable chemistry.[6][11]
-
Cost-Effectiveness: Reduced solvent purchase and disposal costs, coupled with higher throughput, make SFC economically advantageous, particularly at scale.[18]
-
Simplified Purification: Post-separation, the CO₂ vaporizes, leaving the purified compound in a small volume of the co-solvent, which simplifies and accelerates product recovery.
Performance Comparison: A Data-Driven Overview
While specific experimental data for the title compound is proprietary, we can extrapolate highly relevant performance metrics from published separations of Tofacitinib, which shares the identical chiral core. The following table compares typical outcomes for analytical-scale separation.
| Parameter | Chiral HPLC (Reversed-Phase) | Chiral SFC | Rationale & Justification |
| Chiral Stationary Phase | CHIRALPAK IH (Immobilized Amylose) | Lux i-Cellulose-5 (Immobilized Cellulose) | Both polysaccharide phases are known to resolve this class of compounds effectively. Immobilized phases offer greater solvent compatibility.[14][18] |
| Resolution (Rs) | > 2.5 | > 3.0 | SFC often yields higher efficiency and thus improved resolution due to the properties of the supercritical mobile phase.[11] |
| Analysis Time | ~20-30 minutes | < 5 minutes | The ability to use high flow rates in SFC dramatically shortens run times.[11][18] |
| Mobile Phase | Ammonium Acetate Buffer / Acetonitrile | CO₂ / Methanol | SFC replaces the aqueous buffer and large organic fraction with environmentally benign CO₂.[14][18] |
| Solvent Consumption / Run | ~20-30 mL | ~2-4 mL (Organic Modifier) | The primary mobile phase in SFC is recycled CO₂, leading to a >90% reduction in organic solvent waste.[6] |
| Ideal Application | Robust analytical quality control, method development | High-throughput screening, preparative purification, green analytics | SFC's speed and efficiency make it ideal for screening multiple conditions and for scaling up to purification.[6][8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the chiral separation of the target compound, adapted from established methods for analogous structures.
Protocol 1: Analytical Chiral HPLC Method
This protocol is based on a validated method for separating Tofacitinib enantiomers and is directly applicable for analytical quality control.[14]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: CHIRALPAK® IH (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate buffer, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Dissolve the racemic compound in a suitable solvent (e.g., Methanol/Acetonitrile) to a concentration of approximately 0.5 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Elution Mode: Gradient elution.
-
0-2 min: 85% A, 15% B
-
2-15 min: Linear gradient to 75% A, 25% B
-
15-20 min: Linear gradient to 10% A, 90% B (column wash)
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to 85% A, 15% B (re-equilibration)
-
3. Self-Validation and Expected Outcome:
-
The method should provide a baseline resolution (Rs > 2.0) of the two enantiomers.
-
The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer are expected to be in the low µg/mL range, making the method suitable for impurity testing.[14]
Protocol 2: High-Throughput Chiral SFC Method
This protocol is designed for rapid screening and is easily adaptable for preparative-scale purification.
1. Instrumentation and Materials:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator (BPR).
-
Chiral Column: Lux® i-Cellulose-5 (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol.
-
Sample Preparation: Dissolve the racemic compound in Methanol to a concentration of 1.0 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40 °C.
-
Outlet Pressure (BPR): 150 bar.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 5 µL.
-
Elution Mode: Isocratic.
-
Screening condition: 80% A, 20% B (20% Methanol). The modifier percentage can be optimized (e.g., between 10-30%) to fine-tune retention and resolution.[18]
-
3. Self-Validation and Expected Outcome:
-
This method is expected to yield a complete separation of enantiomers in under 5 minutes.
-
The high flow rate and efficiency of SFC should produce sharp peaks and excellent resolution (Rs > 3.0). The method's speed allows for rapid screening of different columns and modifiers to find the optimal conditions for scale-up.[18]
Visualizing the Workflow and Comparison
Caption: General workflow for chiral separation using chromatography.
Caption: Key feature comparison between HPLC and SFC.
Conclusion and Future Outlook
For the chiral separation of this compound, both HPLC and SFC offer viable and effective solutions. While chiral HPLC remains a robust and reliable tool for analytical-scale method development and quality control, Supercritical Fluid Chromatography presents a demonstrably superior alternative in terms of speed, efficiency, and environmental sustainability.[6][11]
For researchers and drug development professionals, SFC should be the preferred technique for high-throughput screening and, most critically, for preparative-scale purification, where its advantages in reduced solvent consumption and simplified product recovery offer significant economic and operational benefits.[6] The continued development of novel chiral stationary phases compatible with both techniques will further expand the toolbox for tackling even the most challenging chiral separations in the future.[17]
References
- 1. tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate_TargetMol [targetmol.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. selvita.com [selvita.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography [mdpi.com]
- 15. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Evaluating tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate for Drug Discovery
Executive Summary: The reliable synthesis of complex active pharmaceutical ingredients (APIs) hinges on the quality of the starting materials and intermediates. For researchers in kinase inhibitor development, particularly those working on Janus kinase (JAK) inhibitors like Tofacitinib, tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate is a critical building block.[1][2] This guide provides an in-depth comparison of the analytical data for this intermediate, moving beyond a superficial purity assessment. We will dissect the Certificate of Analysis (CoA), compare typical supplier specifications, and provide actionable protocols for in-house verification. The objective is to empower researchers to make informed purchasing decisions and ensure the reproducibility of their synthetic and screening campaigns by understanding the causal links between analytical data and experimental outcomes.
Introduction: The Critical Role of a Non-Descript Intermediate
This compound (CAS 1240301-66-9) is a key intermediate used in the synthesis of various active compounds, most notably in the assembly of the Tofacitinib core.[3][4] Its structure contains the essential 4-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety, which acts as the hinge-binding element for the kinase, and a Boc-protected pyrrolidine ring, a versatile handle for subsequent chemical modifications.[5] The purity and structural integrity of this intermediate are paramount; impurities can lead to failed reactions, difficult purification, and, in a drug development context, the generation of potentially genotoxic side products.[6] A thorough evaluation of its Certificate of Analysis is the first line of defense against such issues.
Section 1: Decoding the Certificate of Analysis (CoA)
A Certificate of Analysis is more than a simple pass/fail document; it is a detailed report on the identity, purity, and quality of a chemical batch. For a molecule like this, a typical CoA will feature several key analytical tests.
| Parameter | Typical Specification | Analytical Method | Purpose and Scientific Rationale |
| Appearance | White to light yellow solid | Visual Inspection | A simple but important first check. Significant color deviation can indicate degradation or the presence of chromophoric impurities. |
| Identity | Consistent with structure | ¹H NMR, LC-MS | Confirms that the material is, in fact, the correct molecule. ¹H NMR provides a detailed fingerprint of the proton environment, while Mass Spectrometry (MS) confirms the molecular weight (C₁₅H₁₉ClN₄O₂; MW: 322.80).[7] |
| Purity | >95% (often >98%) | HPLC or LC-MS | Quantifies the percentage of the desired compound in the mixture. High-Performance Liquid Chromatography (HPLC) is the industry standard for this, separating the main compound from any impurities.[6][8] |
| Solubility | Soluble in DMSO, Methanol | Solvation Test | Provides practical information for preparing stock solutions for reactions or biological assays. |
The choice of these methods is deliberate. ¹H NMR is crucial for confirming the presence and integrity of the tert-butoxycarbonyl (Boc) protecting group (a characteristic singlet at ~1.4 ppm) and the distinct aromatic and aliphatic protons of the core structure. LC-MS is a powerful combination: the Liquid Chromatography (LC) part separates impurities, and the Mass Spectrometry (MS) part provides the molecular weight of each separated peak, aiding in impurity identification.[6]
Section 2: Comparative Analysis: Interpreting Supplier Specifications
Not all batches of this intermediate are created equal. Minor variations in synthesis and purification can lead to different impurity profiles. Let's compare two representative CoA summaries for the same compound.
| Parameter | Supplier A (Typical Research Grade) | Supplier B (High-Purity Grade) | Implication for Researchers |
| Purity (by LC-MS) | 96.20%[7] | ≥99.0% | A purity of 96% means that nearly 4% of the material consists of unknown substances. These could inhibit downstream reactions or interfere with biological assays. For sensitive applications like kinetics or structural biology, Supplier B's material is preferable. |
| Identity Tests | ¹H NMR, LC-MS: Consistent | ¹H NMR, LC-MS, ¹³C NMR: Consistent | The inclusion of ¹³C NMR by Supplier B provides a higher level of structural confirmation, verifying the carbon skeleton of the molecule. |
| Residual Solvents | Not specified | <0.5% by GC | Residual solvents from purification (e.g., ethyl acetate, dichloromethane) can be detrimental to certain catalytic reactions. Supplier B provides assurance that these have been removed. |
Expert Insight: The difference between 96% and 99% purity is not trivial. An impurity at a 4% level could have a significant molar equivalence in a reaction, potentially consuming catalyst or reagent and leading to incomplete conversion. For drug discovery, where reaction optimization and scale-up are critical, starting with the highest purity material is a cornerstone of robust process development.[9]
Section 3: Experimental Verification: Trust but Verify
As a senior scientist, it is prudent to have protocols in place to independently verify critical CoA claims. Here are standardized, step-by-step methods for in-house quality control.
Protocol 3.1: Verifying Purity via High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate the main compound from potential process-related impurities, such as unreacted starting materials or by-products.
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity verification.
Methodology:
-
Mobile Phase Preparation: Prepare two solvents. Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA). Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Gradient: A typical gradient would be 10% B to 95% B over 15 minutes.
-
-
Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.[10]
Causality: A C18 column is chosen for its ability to retain moderately polar organic molecules. The acetonitrile/water gradient effectively elutes compounds of varying polarities. TFA is used to sharpen peaks by ensuring all acidic/basic functional groups are protonated. Detection at 254 nm is effective due to the UV absorbance of the pyrrolo[2,3-d]pyrimidine core.
Protocol 3.2: Confirming Identity via ¹H NMR Spectroscopy
This protocol confirms that the chemical structure is correct.
Molecular Structure with Key Proton Environments
Caption: Structure of the target molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Interpretation: Compare the obtained spectrum with the expected chemical shifts and multiplicities.
-
Boc Group: A sharp singlet for the 9 protons at ~1.4-1.5 ppm.[11][12]
-
Pyrrolidine Ring: A series of complex multiplets for the CH and CH₂ groups between ~2.0 and 4.0 ppm.
-
Pyrrole Protons: Two doublets in the aromatic region, typically between 6.5 and 7.5 ppm.
-
Pyrimidine Proton: A singlet in the downfield aromatic region, usually above 8.0 ppm.
-
Expert Insight: The presence of rotamers due to the carbamate (Boc) group can sometimes lead to peak broadening in the NMR spectrum, which is a known phenomenon for Boc-protected amines and should not necessarily be mistaken for an impurity.[13]
Section 4: Performance in Downstream Applications
The ultimate test of an intermediate's quality is its performance in a subsequent reaction. A common next step for this molecule is a nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed cross-coupling reaction at the C4-chloro position.
Workflow Diagram: Downstream Suzuki Coupling
Caption: A typical downstream Suzuki coupling reaction.
A hypothetical comparison highlights the importance of purity:
-
Using 99% Purity Material: The reaction proceeds cleanly, achieving >90% conversion to the desired product. Purification by simple crystallization or a quick column is feasible.
-
Using 96% Purity Material: The reaction may stall at ~80-85% conversion. The crude product contains multiple side-products, necessitating extensive and time-consuming chromatographic purification, leading to a lower isolated yield.
Causality: Certain impurities, such as residual starting materials from the synthesis of the pyrrolopyrimidine core, can contain nucleophilic sites that compete in the reaction or functional groups that can poison the palladium catalyst, thereby reducing reaction efficiency.[10]
Conclusion
The Certificate of Analysis for this compound is a foundational document for any researcher using this key intermediate. A detailed analysis of the CoA, combined with an understanding of the implications of purity and the ability to perform in-house verification, empowers scientists to ensure the quality of their starting materials. This diligence translates directly into more reliable, reproducible, and efficient drug discovery and development programs. Prioritizing high-purity, well-characterized intermediates is a critical investment in the success of the overall research objective.
References
- 1. research.unl.pt [research.unl.pt]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. spectrabase.com [spectrabase.com]
- 12. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Structural Validation of tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the spectroscopic validation of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate , a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the nuances of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that differentiate the target molecule from a potential regioisomeric impurity, providing researchers with a robust framework for structural verification.
The synthesis of complex heterocyclic systems often presents the possibility of forming multiple isomers. In the case of the title compound, the alkylation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core with a protected pyrrolidine derivative could potentially lead to substitution at different nitrogen atoms of the bicyclic system. This guide will focus on distinguishing the desired N-7 isomer from a plausible N-5 regioisomer, tert-butyl 3-(4-chloro-5H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrolidine-1-carboxylate.
The Imperative of Spectroscopic Validation
In drug development, the submission of molecules with incorrect chemical structures is a persistent challenge that can lead to erroneous biological data and wasted resources. Analytical techniques such as mass spectrometry and nuclear magnetic resonance are fundamental tools for the characterization and validation of synthesized compounds. While MS provides a primary confirmation of the molecular weight, NMR spectroscopy offers a detailed roadmap of the molecular architecture, enabling the precise determination of atom connectivity and stereochemistry. The synergy of these techniques provides a high degree of confidence in the assigned structure.
Spectroscopic Fingerprints: A Head-to-Head Comparison
The following sections provide a detailed prediction of the key spectroscopic data for the target N-7 isomer and the potential N-5 isomeric impurity. These predictions are based on established principles of NMR spectroscopy and analysis of the known spectral data of the constituent fragments: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N-Boc-3-aminopyrrolidine.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | This compound (N-7 Isomer) | tert-Butyl 3-(4-chloro-5H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrolidine-1-carboxylate (N-5 Isomer - Hypothetical) | Rationale for Differentiation |
| H-6 (pyrrolo[2,3-d]pyrimidine) | ~ 8.6 ppm (s) | ~ 8.5 ppm (s) | Minor difference expected. |
| H-2 (pyrrolo[2,3-d]pyrimidine) | ~ 7.4 ppm (d, J ≈ 3.6 Hz) | ~ 7.2 ppm (d, J ≈ 3.6 Hz) | The chemical shift of the pyrrole protons is highly sensitive to the point of attachment. N-7 substitution is expected to result in a more downfield shift for H-2 and H-3 compared to N-5 substitution. |
| H-3 (pyrrolo[2,3-d]pyrimidine) | ~ 6.6 ppm (d, J ≈ 3.6 Hz) | ~ 6.4 ppm (d, J ≈ 3.6 Hz) | Similar to H-2, a discernible upfield shift is predicted for the N-5 isomer. |
| CH (pyrrolidine, position 3) | ~ 5.0 - 5.2 ppm (m) | ~ 4.8 - 5.0 ppm (m) | The environment of the methine proton on the pyrrolidine ring will be influenced by the proximity to the pyrimidine ring. |
| CH₂ (pyrrolidine) | ~ 3.5 - 4.0 ppm (m) | ~ 3.4 - 3.9 ppm (m) | Broad multiplets are expected for the pyrrolidine ring protons in both isomers. |
| CH₂ (pyrrolidine) | ~ 2.2 - 2.6 ppm (m) | ~ 2.1 - 2.5 ppm (m) | Subtle differences in the multiplets may be observable with high-resolution NMR. |
| C(CH₃)₃ (Boc) | ~ 1.5 ppm (s) | ~ 1.5 ppm (s) | The tert-butyl group is distant from the core and unlikely to show a significant difference in chemical shift. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | This compound (N-7 Isomer) | tert-Butyl 3-(4-chloro-5H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrolidine-1-carboxylate (N-5 Isomer - Hypothetical) | Rationale for Differentiation |
| C-4 (pyrrolo[2,3-d]pyrimidine) | ~ 151 ppm | ~ 150 ppm | The position of the chlorine-bearing carbon is expected to be similar in both isomers. |
| C-7a (pyrrolo[2,3-d]pyrimidine) | ~ 150 ppm | ~ 149 ppm | Minor shifts are anticipated for the bridgehead carbons. |
| C-6 (pyrrolo[2,3-d]pyrimidine) | ~ 151 ppm | ~ 152 ppm | The pyrimidine ring carbons will show subtle differences. |
| C-2 (pyrrolo[2,3-d]pyrimidine) | ~ 128 ppm | ~ 125 ppm | Significant shielding (upfield shift) is predicted for C-2 in the N-5 isomer due to the altered electronic environment. |
| C-4a (pyrrolo[2,3-d]pyrimidine) | ~ 118 ppm | ~ 117 ppm | Minor differences are expected. |
| C-3 (pyrrolo[2,3-d]pyrimidine) | ~ 101 ppm | ~ 99 ppm | A noticeable upfield shift is predicted for C-3 in the N-5 isomer. |
| C=O (Boc) | ~ 154 ppm | ~ 154 ppm | The carbonyl carbon of the Boc group should be largely unaffected. |
| C(CH₃)₃ (Boc) | ~ 80 ppm | ~ 80 ppm | The quaternary carbon of the Boc group will be consistent in both isomers. |
| CH (pyrrolidine, position 3) | ~ 55 ppm | ~ 53 ppm | The methine carbon of the pyrrolidine ring is expected to show a slight upfield shift in the N-5 isomer. |
| CH₂ (pyrrolidine) | ~ 45-50 ppm | ~ 44-49 ppm | The pyrrolidine methylene carbons will likely show minor differences. |
| C(CH₃)₃ (Boc) | ~ 28 ppm | ~ 28 ppm | The methyl carbons of the Boc group will be identical. |
Table 3: Mass Spectrometry Data
| Technique | Expected Result for Both Isomers | Rationale |
| High-Resolution Mass Spectrometry (HRMS) | C₁₅H₁₉ClN₄O₂ + H⁺: Calculated m/z 323.1275, Found m/z within 5 ppm error | HRMS will confirm the elemental composition, but it cannot differentiate between isomers. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern may show subtle differences, particularly in the relative abundances of fragments arising from the cleavage of the pyrrolidine-pyrrolo[2,3-d]pyrimidine bond. | While not always definitive, differences in fragmentation pathways can sometimes provide clues to the isomeric structure. |
Experimental Protocols for Structural Elucidation
The following are detailed methodologies for the key spectroscopic experiments required for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise chemical structure and differentiate between potential isomers.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
-
2D NMR Acquisition (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the pyrrolidine and pyrrolo[2,3-d]pyrimidine spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the key correlation between the pyrrolidine CH proton (at position 3) and the carbons of the pyrrolo[2,3-d]pyrimidine ring, which will definitively establish the point of attachment.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the synthesized compound.
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).
-
-
Data Analysis:
-
Determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
Use the instrument software to calculate the elemental composition corresponding to the measured accurate mass and compare it with the theoretical formula (C₁₅H₁₉ClN₄O₂).
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of the target compound.
Caption: Workflow for the synthesis and spectroscopic validation.
Conclusion
The structural integrity of pharmaceutical intermediates is non-negotiable. While the target molecule, this compound, has a confirmed molecular formula and weight, a comprehensive analysis of its ¹H and ¹³C NMR spectra is essential for unambiguous structural validation. This guide provides a predictive framework for distinguishing the desired N-7 isomer from a potential N-5 regioisomeric impurity. The key differentiators lie in the chemical shifts of the pyrrole protons and carbons in the pyrrolo[2,3-d]pyrimidine core. By following the detailed experimental protocols outlined herein, researchers can confidently verify the structure of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
A Senior Application Scientist's Guide to HPLC Purity Determination of Pyrrolopyrimidine Intermediates
To the Researchers, Scientists, and Drug Development Professionals charting the course of new therapies,
In the intricate journey of drug discovery, the pyrrolopyrimidine scaffold stands as a cornerstone for a multitude of targeted therapies, from kinase inhibitors to novel anti-cancer agents.[1][2] The efficacy and safety of these groundbreaking molecules are inextricably linked to the purity of their synthetic intermediates. Ensuring the chemical integrity of these building blocks is not merely a quality control checkpoint; it is a fundamental requirement for reproducible research and robust drug development.
This guide is designed to navigate the analytical complexities of pyrrolopyrimidine intermediates. We will move beyond rote protocols to explore the strategic selection and optimization of High-Performance Liquid Chromatography (HPLC) methods. Our focus will be a comparative analysis of two powerful, yet distinct, chromatographic techniques: the industry-standard Reversed-Phase (RP-HPLC) and the increasingly vital Hydrophilic Interaction Liquid Chromatography (HILIC) . By understanding the core principles and practical nuances of each, you can select and tailor the optimal method for your specific analytical challenge.
The Analytical Challenge: Unmasking Impurities in Pyrrolopyrimidine Intermediates
Pyrrolopyrimidine intermediates often present a unique set of analytical hurdles. Their fused heterocyclic structure imparts a degree of polarity, yet substituents can drastically alter their hydrophobicity. Impurities can arise from various sources, including starting materials, reagents, or side reactions during synthesis, and may be structurally very similar to the main compound.[3] This landscape demands analytical methods with high resolving power and selectivity.
The primary goal is to develop a stability-indicating method capable of separating the main intermediate from process-related impurities and potential degradants. According to the International Council for Harmonisation (ICH) guidelines, impurities present above a certain threshold must be reported, identified, and/or qualified, making a robust analytical method paramount.[4][5][6]
Comparative Methodologies: RP-HPLC vs. HILIC
The choice of chromatographic mode is the most critical decision in method development. For pyrrolopyrimidine intermediates, the selection typically narrows down to RP-HPLC and HILIC, each with distinct advantages based on the analyte's properties.
Method A: The Workhorse - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used mode in pharmaceutical analysis, separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[7] For pyrrolopyrimidine intermediates, a C18 column is the logical starting point due to its versatility and high resolving power for a wide range of compound polarities.
-
Mechanism: Hydrophobic interactions between the analytes and the C18 alkyl chains on the stationary phase. More hydrophobic compounds are retained longer.
-
Best Suited For: Pyrrolopyrimidine intermediates with sufficient non-polar character to be retained on the C18 phase. It excels at separating isomers and closely related compounds that differ in hydrophobicity.
-
Causality in Method Design:
-
Mobile Phase: A mixture of water/buffer and an organic modifier (typically acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
pH Control: The pyrrolopyrimidine core contains basic nitrogen atoms. Controlling the mobile phase pH with a buffer (e.g., phosphate or formate) is crucial. A slightly acidic pH (e.g., pH 2.5-4) ensures these nitrogens are protonated, leading to consistent retention times and improved peak shape.
-
Gradient Elution: A gradient elution (gradually increasing the organic solvent percentage) is highly recommended for initial screening to elute a wide range of impurities with varying polarities in a reasonable timeframe.
-
Method B: The Specialist - Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar pyrrolopyrimidine intermediates that are poorly retained on RP-HPLC columns, HILIC is a powerful alternative.[8][9][10] HILIC utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent.[11]
-
Mechanism: HILIC operates on a partitioning mechanism where analytes partition into a water-enriched layer adsorbed onto the surface of the polar stationary phase. More polar compounds are retained longer.[11]
-
Best Suited For: Highly polar intermediates, starting materials, or impurities that elute in the void volume in RP-HPLC.[8][12][13]
-
Causality in Method Design:
-
Mobile Phase: The mobile phase consists of a high percentage of a non-polar solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. This high organic content is also advantageous for compatibility with mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization.[9]
-
Buffer Selection: The choice and concentration of the buffer salt (e.g., ammonium formate or ammonium acetate) are critical as they influence both retention and peak shape through secondary ionic interactions.
-
Injection Solvent: To avoid peak distortion, the sample should be dissolved in a solvent that is as weak as, or weaker than, the mobile phase (i.e., high organic content).
-
Head-to-Head Performance Comparison
The choice between RP-HPLC and HILIC is dictated by the physicochemical properties of the target intermediate and its potential impurities. The following table provides a comparative summary of expected performance characteristics.
| Parameter | Method A: RP-HPLC (C18) | Method B: HILIC | Rationale & Justification |
| Primary Application | General-purpose; moderately polar to non-polar analytes. | Highly polar and hydrophilic analytes. | The separation mechanism dictates the ideal analyte properties. |
| Resolution (Rs) | Excellent for analytes with differences in hydrophobicity. | Superior for separating polar compounds and isomers.[8][10] | Each method offers orthogonal selectivity. |
| Analysis Time | Can be optimized via gradient elution; typically 15-30 min. | May require longer equilibration times; analysis time is comparable. | Equilibration of the water layer on the HILIC stationary phase can be slow.[11] |
| Sensitivity (LOD/LOQ) | High sensitivity with UV detection. | Can offer enhanced sensitivity with MS detection due to high organic mobile phase.[9] | Efficient spray formation in ESI-MS leads to better signal. |
| Robustness | Generally very robust and reproducible. | Can be sensitive to mobile phase composition and injection solvent.[11] | Precise control over the aqueous content in the mobile phase is critical in HILIC. |
Experimental Protocols & System Suitability
The following protocols are provided as robust starting points for method development. A critical component of any validated analytical method is the System Suitability Test (SST) , which is performed before sample analysis to ensure the chromatographic system is performing adequately.[14][15][16]
Workflow for HPLC Purity Determination
Caption: General workflow for HPLC purity analysis.
Protocol 1: RP-HPLC Method for a Moderately Polar Pyrrolopyrimidine Intermediate
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrrolopyrimidine intermediate in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
-
System Suitability Test (SST):
-
Procedure: Make five replicate injections of the standard solution (0.5 mg/mL).
-
Acceptance Criteria (based on USP guidelines): [17][18]
-
Tailing Factor (Tf): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): > 2000 for the main peak.
-
Repeatability (%RSD): ≤ 2.0% for the peak area of the five replicate injections.[16]
-
-
Protocol 2: HILIC Method for a Highly Polar Pyrrolopyrimidine Intermediate
-
Chromatographic System:
-
Column: Bare Silica or Amide-bonded, 4.6 x 150 mm, 3.0 µm particle size
-
Mobile Phase A: Acetonitrile with 0.1% Acetic Acid
-
Mobile Phase B: 10 mM Ammonium Acetate in Water
-
Gradient: 5% B to 40% B over 15 minutes, then hold for 5 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: DAD at 254 nm and 280 nm (or MS)
-
Injection Volume: 2 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pyrrolopyrimidine intermediate in 90:10 Acetonitrile:Water to a final concentration of 0.5 mg/mL. Note: Using a high organic diluent is critical to prevent peak distortion.
-
-
System Suitability Test (SST):
-
Procedure: Make five replicate injections of the standard solution (0.5 mg/mL).
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 1.8 for the main peak.
-
Theoretical Plates (N): > 2000 for the main peak.
-
Repeatability (%RSD): ≤ 2.0% for the peak area of the five replicate injections.
-
-
Method Selection Strategy
Choosing the right method from the outset can save significant development time. The decision should be guided by the polarity of your target molecule.
Caption: Decision tree for selecting an initial HPLC method.
Conclusion
The purity determination of pyrrolopyrimidine intermediates is a critical, non-negotiable step in the pharmaceutical development pipeline. While Reversed-Phase HPLC remains the default and highly effective technique for a broad range of these compounds, its limitations with highly polar molecules necessitate proficiency in alternative strategies. HILIC provides a robust and orthogonal solution, ensuring that even the most challenging polar intermediates and their impurities can be accurately quantified.
By understanding the fundamental principles of these two chromatographic modes, carefully designing experimental protocols, and rigorously applying system suitability tests, researchers can generate high-quality, reliable purity data. This analytical rigor underpins the successful progression of novel pyrrolopyrimidine-based drug candidates from the laboratory to the clinic.
References
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades | Semantic Scholar [semanticscholar.org]
- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 18. scribd.com [scribd.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
This guide provides essential, procedural instructions for the safe and compliant disposal of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate (CAS No. 1240301-66-9). As a crucial intermediate in pharmaceutical synthesis, responsible management of its waste stream is paramount to ensuring laboratory safety, environmental protection, and regulatory adherence.[1][2] The procedures outlined below are grounded in established safety protocols and an understanding of the compound's chemical nature.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's associated hazards is critical. The molecular structure, featuring a chlorinated pyrrolo[2,3-d]pyrimidine core and a BOC-protected pyrrolidine, dictates its classification and required precautions.
The primary hazards, as identified in the Safety Data Sheet (SDS), are summarized below.[3] This assessment forms the causal basis for the stringent disposal protocols that follow. The presence of chlorine categorizes this compound as a halogenated organic waste , which requires specific disposal pathways to prevent the formation of toxic byproducts like dioxins or corrosive hydrochloric acid during incineration.[4]
Table 1: GHS Hazard Classification and Precautionary Statements [3]
| Hazard Class | Hazard Code | Description | Precautionary Statement(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Mandatory Personal Protective Equipment (PPE)
Based on the risk assessment, the following PPE is required at all times when handling the compound or its waste to mitigate exposure risks.[3][5]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[6]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. Ensure gloves are inspected before use and disposed of as contaminated waste after handling.[6]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[7][8] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
Disposal must be approached systematically to ensure safety and compliance. Discharging this chemical into the environment or sewer system is strictly prohibited.[6][9]
Step 1: Waste Segregation
Immediately classify any material contaminated with this compound as "Halogenated Solid Organic Waste." This is the single most important step, as mixing halogenated and non-halogenated waste streams can disrupt the disposal process and incur significant costs.[9]
Step 2: Containerization
-
Primary Compound Waste: Collect unadulterated or excess solid this compound in a dedicated, sealable, and clearly labeled hazardous waste container.[7]
-
Contaminated Labware: Items such as gloves, weigh paper, pipette tips, and paper towels used during handling must also be placed in the designated halogenated solid waste container.[5]
-
Container Specifications: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, vapor-tight lid. Do not fill containers beyond 90% capacity to prevent spills and allow for expansion.[9]
Step 3: Labeling
The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:
-
The full chemical name: "this compound" and CAS number "1240301-66-9".
-
The words "Hazardous Waste".
-
Clear indication of the hazards (e.g., "Toxic," "Irritant").
-
Appropriate GHS pictograms (e.g., exclamation mark, health hazard).[3]
-
The accumulation start date and the name of the principal investigator or lab manager.
Step 4: On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Away from incompatible materials.[10]
-
Stored in a locked-up or otherwise secured location.[3][11][12]
Emergency Spill Management
In the event of an accidental spill, follow these procedures immediately:
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Before cleanup, don the full mandatory PPE described in Section 2.
-
Containment: Prevent the spread of the solid material. Avoid generating dust.[7]
-
Cleanup: Carefully sweep or collect the solid material using absorbent pads or a universal binder and place it into the designated halogenated waste container.[5][12] Do not use water for cleanup unless neutralizing a final residue, as this can spread contamination.
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as contaminated waste.[12]
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Final Disposal Pathway
The ultimate disposal of this chemical waste must be handled by professionals.
-
Professional Disposal: Arrange for pickup of the waste container through your institution's EHS department or a contracted, licensed hazardous waste management company.[13][14] These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[15]
-
Method of Destruction: The standard and environmentally preferred method for destroying chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers. This ensures complete destruction of the compound and neutralizes the harmful hydrochloric acid gas that is produced upon combustion.
The logical flow for handling and disposing of this compound is visualized in the diagram below.
Caption: Workflow for the safe disposal of the subject compound.
References
- 1. tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. ethz.ch [ethz.ch]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Page loading... [wap.guidechem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. echemi.com [echemi.com]
Personal protective equipment for handling tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate stands as a significant intermediate in the creation of various active compounds. While its potential in drug discovery is considerable, its handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Structure
At its core, the hazard profile of this compound stems from its chemical structure. The presence of a chlorinated pyrrolo[2,3-d]pyrimidine moiety is a key determinant of its reactivity and toxicological properties. This class of compounds, known as halogenated heterocyclic compounds, often exhibits biological activity, which, while desirable in a drug candidate, necessitates caution in handling.
The Safety Data Sheet (SDS) for this compound identifies several key hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.
The chlorine atom on the pyrimidine ring enhances the electrophilic nature of the molecule, making it more susceptible to nucleophilic attack by biological macromolecules. This reactivity is a likely contributor to its irritant properties. Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold is a known pharmacophore that can interact with various biological targets, underscoring the importance of preventing unintended exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, moving beyond a simple checklist to explain the rationale behind each selection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals, including many halogenated organic compounds.[1][2] The outer glove should be removed and disposed of immediately upon any suspected contamination. For extended contact or when handling larger quantities, consider a heavier-duty glove such as neoprene or butyl rubber, which offer enhanced protection against chlorinated compounds.[1][3] Always inspect gloves for any signs of degradation or punctures before use. |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes and aerosols.[4] For procedures with a higher risk of splashing, such as when transferring solutions, a face shield worn over chemical splash goggles is required to provide full facial protection. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood or for any procedure that may generate dust or aerosols, a NIOSH-approved respirator is essential. A half-mask or full-face respirator equipped with organic vapor (OV) cartridges and P100 particulate filters is recommended.[5][6][7][8] The OV cartridge will adsorb any volatile organic vapors, while the P100 filter will capture fine particulates with high efficiency. A proper fit test is crucial to ensure the effectiveness of the respirator. |
| Protective Clothing | A laboratory coat is the minimum requirement. For tasks with a higher potential for contamination, a chemically resistant apron or gown should be worn over the lab coat. Ensure that clothing is buttoned and sleeves are not rolled up. |
Diagram of PPE Ensemble
References
- 1. chemkleancorp.com [chemkleancorp.com]
- 2. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 3. studylib.net [studylib.net]
- 4. acko.com [acko.com]
- 5. ehs.gatech.edu [ehs.gatech.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. qmul.ac.uk [qmul.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
